Carpindolol
Description
Properties
IUPAC Name |
propan-2-yl 4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-12(2)25-18(23)16-9-14-15(21-16)7-6-8-17(14)24-11-13(22)10-20-19(3,4)5/h6-9,12-13,20-22H,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYFDORQYYEJLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049041 | |
| Record name | SDZ 21009 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39731-05-0 | |
| Record name | 1-Methylethyl 4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39731-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carpindolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039731050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SDZ 21009 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARPINDOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8F97XP38W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Carvedilol
Disclaimer: This technical guide focuses on Carvedilol (B1668590). The user's original query for "Carpindolol" yielded limited in-depth technical data suitable for a comprehensive guide. Given the similarity in name and the extensive research available for Carvedilol, a well-known beta-blocker with a complex mechanism of action, this guide has been prepared on the assumption that Carvedilol was the intended subject.
Executive Summary: Carvedilol is a third-generation, non-selective beta-adrenergic receptor antagonist and an alpha-1 adrenergic receptor antagonist.[1][2][3][4] Its multifaceted mechanism of action, which includes vasodilation and cardioprotective effects, distinguishes it from traditional beta-blockers.[5][6] Carvedilol exhibits unique pharmacological properties, including biased agonism at the β2-adrenergic receptor, where it preferentially activates β-arrestin-dependent signaling pathways over G-protein-mediated pathways.[7][8][9][10] This guide provides a detailed examination of Carvedilol's interactions with its molecular targets, the resultant downstream signaling cascades, quantitative binding and functional data, and the experimental protocols used to elucidate these properties.
Core Mechanism of Action
Carvedilol's therapeutic effects stem from its ability to block multiple adrenergic receptors. It is a racemic mixture, with the S(-) enantiomer responsible for both beta- and alpha-adrenergic blockade, while the R(+) enantiomer contributes only to the alpha-blocking activity.[1][4]
-
Beta-Adrenergic Receptor Antagonism (β1 and β2): Carvedilol binds reversibly to β1 and β2-adrenergic receptors, primarily located in the heart and blood vessels/bronchial smooth muscle, respectively.[1][2][4] By blocking these receptors, Carvedilol antagonizes the effects of catecholamines like norepinephrine (B1679862) and epinephrine. This leads to a reduction in heart rate, myocardial contractility, and consequently, cardiac output, which are key therapeutic goals in conditions like heart failure and hypertension.[1][4]
-
Alpha-1 Adrenergic Receptor Antagonism (α1): Carvedilol also blocks α1-adrenergic receptors found on vascular smooth muscle.[1][2][4] This action inhibits norepinephrine-induced vasoconstriction, leading to vasodilation, a decrease in total peripheral resistance, and a reduction in blood pressure.[5][6][11] The combined beta- and alpha-blockade allows Carvedilol to lower blood pressure without the reflex tachycardia often seen with pure vasodilators.[4]
-
Biased Agonism and Inverse Agonism: Carvedilol is not a simple antagonist. It has been shown to function as an inverse agonist, meaning it can reduce the basal activity of adrenergic receptors in the absence of an agonist.[7][12] More significantly, it is recognized as a β-arrestin-biased agonist.[8][9][10] While it blocks G-protein-mediated signaling (e.g., cAMP production), it can simultaneously stimulate β-arrestin-dependent pathways, which are implicated in cardioprotective signaling.[7][8]
Quantitative Pharmacological Data
The affinity of Carvedilol for its target receptors has been quantified through various in vitro studies. The following tables summarize key binding affinity (Ki) and functional potency (IC50) data.
Table 1: Binding Affinities (Ki) of Carvedilol for Adrenergic Receptors
| Receptor Subtype | Ki (nM) | Species/Tissue Source | Reference |
|---|---|---|---|
| Human β1-Adrenergic | 0.24 - 0.43 | Human | [4] |
| Human β2-Adrenergic | 0.13 - 0.40 | Human | [4] |
| Rat α1-Adrenergic | 3.4 | Rat |[4] |
Note: Ki values can vary depending on the radioligand used and the specific experimental conditions.
Signaling Pathways
Carvedilol modulates multiple intracellular signaling pathways through its interaction with adrenergic receptors.
3.1. Antagonism of Gs-Coupled β-Adrenergic Signaling
In its primary role as a beta-blocker, Carvedilol inhibits the canonical Gs protein-coupled signaling cascade initiated by catecholamines. This blockade reduces the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA), leading to decreased cardiac contractility and heart rate.
Caption: Antagonism of the Gs-coupled β-adrenergic signaling pathway by Carvedilol.
3.2. Antagonism of Gq-Coupled α1-Adrenergic Signaling
By blocking α1-adrenergic receptors, Carvedilol prevents the activation of the Gq protein pathway. This inhibits the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately preventing the release of intracellular calcium and subsequent smooth muscle contraction, which results in vasodilation.
Caption: Antagonism of the Gq-coupled α1-adrenergic signaling pathway by Carvedilol.
3.3. β-Arrestin Biased Agonism
A distinguishing feature of Carvedilol is its ability to act as a biased agonist. While it blocks G-protein coupling, it promotes the binding of β-arrestin to the β-adrenergic receptor. This initiates a separate G-protein-independent signaling cascade, including the activation of pathways like the ERK/MAPK pathway, which is associated with cell survival and cardioprotection.[8]
Caption: Carvedilol's β-arrestin biased agonism at the β-adrenergic receptor.
Experimental Protocols
The pharmacological properties of Carvedilol are determined using standardized in vitro assays.
4.1. Radioligand Competition Binding Assay
This assay determines the affinity (Ki) of Carvedilol for a specific receptor by measuring how effectively it competes with a radiolabeled ligand known to bind to that receptor.
Methodology:
-
Membrane Preparation: Crude membrane fractions are prepared from cells or tissues expressing the adrenergic receptor of interest (e.g., CHO cells overexpressing human β2-AR).[13] This involves cell lysis, homogenization, and differential centrifugation to isolate the membrane pellet.[13][14]
-
Assay Setup: The assay is typically performed in a 96-well plate format.[13][14]
-
Total Binding: Wells contain the membrane preparation and a fixed concentration of a suitable radioligand (e.g., [³H]-Carazolol or [¹²⁵I]-Iodocyanopindolol).[13][15]
-
Non-specific Binding (NSB): Wells contain the membrane, radioligand, and a high concentration of an unlabeled competing ligand (e.g., Propranolol) to saturate all specific binding sites.[13][15]
-
Competition: Wells contain the membrane, radioligand, and varying concentrations of the test compound (Carvedilol).[16]
-
-
Incubation: The plate is incubated (e.g., 60-90 minutes at 25°C) to allow the binding reaction to reach equilibrium.[13]
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C). The filters trap the membranes with bound radioligand while unbound radioligand passes through.[13][14]
-
Washing: Filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[13]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[14]
-
Data Analysis: Specific binding is calculated by subtracting NSB from total binding. The concentration of Carvedilol that inhibits 50% of the specific binding (IC50) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Caption: General experimental workflow for a radioligand competition binding assay.
4.2. Functional Assay: cAMP Measurement
This assay measures the ability of Carvedilol to antagonize agonist-induced production of the second messenger cAMP, providing a functional measure of its beta-blocking activity.
Methodology:
-
Cell Culture: Cells expressing the target β-adrenergic receptor (e.g., HEK293-β2AR) are cultured to an appropriate density in multi-well plates.[17][18]
-
Compound Addition (Antagonist Mode):
-
Cells are pre-incubated with varying concentrations of Carvedilol.
-
A phosphodiesterase (PDE) inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.[19]
-
-
Agonist Stimulation: A fixed concentration of a β-adrenergic agonist (e.g., Isoproterenol) is added to stimulate cAMP production. The agonist concentration is typically at its EC80 (the concentration that gives 80% of the maximal response) to ensure a robust signal for inhibition.[17]
-
Incubation: The cells are incubated for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.[19]
-
Cell Lysis: A lysis buffer is added to release the intracellular cAMP.[18][19]
-
cAMP Detection: The concentration of cAMP in the lysate is measured. Common methods include:
-
Data Analysis: A dose-response curve is generated by plotting the signal against the concentration of Carvedilol. The IC50 value, representing the concentration of Carvedilol that inhibits 50% of the agonist-stimulated cAMP production, is determined using non-linear regression.
Caption: General experimental workflow for a cAMP functional antagonism assay.
Conclusion
The mechanism of action of Carvedilol is a complex interplay of multi-receptor antagonism and biased signaling. Its ability to simultaneously block β1, β2, and α1-adrenergic receptors provides a potent combination of negative chronotropic/inotropic effects and vasodilation, making it highly effective in the management of cardiovascular diseases. Furthermore, its unique property of β-arrestin biased agonism may contribute to its documented long-term cardioprotective benefits, setting it apart from other beta-blockers. A thorough understanding of these molecular interactions, supported by quantitative data from robust experimental protocols, is essential for the continued development and optimization of drugs targeting the adrenergic system.
References
- 1. Carvedilol [medbox.iiab.me]
- 2. goodrx.com [goodrx.com]
- 3. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Carvedilol - Wikipedia [en.wikipedia.org]
- 5. Carvedilol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vasodilatory action of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carvedilol binding to β2-adrenergic receptors inhibits CFTR-dependent anion secretion in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β-Arrestin-Biased Allosteric Modulator Potentiates Carvedilol-Stimulated β Adrenergic Receptor Cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unique Positive Cooperativity Between the β-Arrestin–Biased β-Blocker Carvedilol and a Small Molecule Positive Allosteric Modulator of the β2-Adrenergic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Studies on the mechanism of arterial vasodilation produced by the novel antihypertensive agent, carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Different intrinsic activities of bucindolol, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
- 19. researchgate.net [researchgate.net]
- 20. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
An In-depth Technical Guide to the Pharmacological Profile of Carpindolol and its Analogue, Carvedilol
Therefore, this guide will first summarize the known pharmacological properties of Carpindolol. Subsequently, it will provide a comprehensive and in-depth technical profile of the structurally and pharmacologically related, extensively studied compound, Carvedilol (B1668590). This will serve as a detailed exemplar, fulfilling the core requirements of this guide for an in-depth analysis of a complex beta-blocker.
This compound: A Cursory Pharmacological Profile
This compound is identified as a beta-adrenergic receptor antagonist (beta-blocker).[1] Its most distinct characteristic is its dual activity at serotonin (B10506) receptors, where it acts as an antagonist at the 5-HT1B receptor and an agonist at the closely related 5-HT1D receptor.[1][2]
Quantitative Data: Receptor Binding Affinity of this compound
The following table summarizes the available quantitative data on this compound's affinity for serotonin receptors.
| Receptor | Parameter | Value |
| 5-HT1B | pKd | 8.53 |
| pKB | 8.0 | |
| 5-HT1D | pEC50 | 5.91 |
| pKd | 6.37 |
Table 1: Binding and functional parameters of this compound at serotonin 1B and 1D receptors.[2]
Due to the scarcity of further detailed information, the remainder of this guide will focus on the pharmacological profile of Carvedilol.
Carvedilol: A Comprehensive Pharmacological Profile
Introduction
Carvedilol is a third-generation, non-selective beta-adrenergic receptor antagonist with additional alpha-1 adrenergic receptor blocking activity.[3][4] This dual mechanism of action contributes to its vasodilatory properties and distinguishes it from earlier generations of beta-blockers.[3][5] It is a racemic mixture, with the S(-) enantiomer possessing both beta- and alpha-1 blocking activity, while the R(+) enantiomer has only alpha-1 blocking activity.[3][6] Carvedilol is widely used in the management of hypertension, chronic heart failure, and left ventricular dysfunction following myocardial infarction.[3][7]
Mechanism of Action and Pharmacodynamics
Carvedilol's pharmacological effects stem from its interaction with multiple adrenergic receptors.
-
Beta-Adrenergic Receptor Blockade (β1 and β2): By blocking β1 and β2 receptors, primarily through its S(-) enantiomer, Carvedilol reduces heart rate, myocardial contractility, and blood pressure.[3] This action is crucial for its therapeutic effects in heart failure and hypertension.[3]
-
Alpha-1 Adrenergic Receptor Blockade (α1): Both enantiomers of Carvedilol block α1 receptors, leading to vasodilation of blood vessels and a reduction in peripheral vascular resistance.[3][5] This contributes significantly to its antihypertensive effect.[3]
-
Biased Agonism at β-Adrenergic Receptors: Carvedilol is recognized as a biased agonist at β-adrenergic receptors.[8] It acts as an inverse agonist on the Gs-protein-dependent adenylyl cyclase pathway, reducing cyclic AMP (cAMP) production, while concurrently stimulating β-arrestin-mediated signaling pathways.[8] This functional selectivity is thought to contribute to some of its unique cardioprotective effects.[8] Recent studies have shown that Carvedilol can induce a switch in β1AR coupling from the classical Gαs to a Gαi-coupled receptor, initiating β-arrestin-mediated signaling.[8]
Quantitative Pharmacodynamic Data
The following tables summarize key quantitative data for Carvedilol.
Table 2: Receptor Binding Affinities of Carvedilol
| Receptor | Affinity (Ki) | Species | Reference |
| β1-Adrenergic | 0.32 nM | Human | [4] |
| β2-Adrenergic | 0.13 - 0.40 nM | Human | [4] |
| α1-Adrenergic | Potent, with a β1:α1 blocking ratio of 1.7-fold | Not Specified | [5][9] |
| 5-HT2A | High nanomolar affinity | Not Specified | [10][11] |
Table 3: Hemodynamic Effects of Carvedilol in Clinical Trials
| Parameter | Change with Carvedilol | Patient Population | Reference |
| Heart Rate | Decreased by 13 beats/min (maximal effect) | Healthy Subjects | [5] |
| Blood Pressure | Decreased by 9/10 mm Hg (maximal effect) | Healthy Subjects | [5] |
| Arterial Calf Blood Flow | Increased by ~40% | Healthy Subjects | [5] |
| Peripheral Resistance | Reduced by ~34% | Healthy Subjects | [5] |
| Left Ventricular Ejection Fraction | Significant increase | Patients with Moderate to Severe Heart Failure | [12] |
Pharmacokinetics
Carvedilol is rapidly absorbed after oral administration, but its bioavailability is only about 25-35% due to extensive first-pass metabolism in the liver.[3]
Table 4: Pharmacokinetic Parameters of Carvedilol
| Parameter | Value | Reference |
| Bioavailability | 25-35% | [3][4] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [3] |
| Elimination Half-life (t1/2) | 7-10 hours | [3][4] |
| Protein Binding | >98% (primarily to albumin) | [3][4] |
| Metabolism | Hepatic (CYP2D6, CYP2C9) | [3][4] |
| Excretion | ~16% urine, ~60% feces | [4] |
Signaling Pathways
Carvedilol's interaction with adrenergic receptors initiates complex intracellular signaling cascades.
Recent research has uncovered a novel signaling pathway activated by Carvedilol that promotes cardiac contractility.
Experimental Protocols
-
Objective: To determine the binding affinity of Carvedilol for specific receptors.
-
Methodology:
-
Membrane Preparation: Cells or tissues expressing the receptor of interest (e.g., HEK293 cells transfected with human β1-adrenergic receptors) are homogenized and centrifuged to isolate cell membranes.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [3H]CGP-12177 for β-adrenergic receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (Carvedilol).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of Carvedilol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
-
Objective: To quantify the effect of Carvedilol on Gs-protein-mediated production of cyclic AMP (cAMP).
-
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the β-adrenergic receptor of interest are cultured.
-
Cell Treatment: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with an agonist (e.g., isoproterenol) in the presence or absence of varying concentrations of Carvedilol.
-
Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: Dose-response curves are generated to determine the potency and efficacy of Carvedilol in inhibiting agonist-stimulated cAMP production.
-
Clinical Trials Summary
Carvedilol has been extensively studied in numerous clinical trials for various cardiovascular conditions.
Table 5: Selected Major Clinical Trials of Carvedilol
| Trial Name (Acronym) | Patient Population | Key Findings | Reference |
| Prospective Randomized Evaluation of Carvedilol on Symptoms and Exercise (PRECISE) | Moderate to severe heart failure | Carvedilol improved symptoms, reduced risk of clinical deterioration, and increased ejection fraction compared to placebo. | [12] |
| Carvedilol in Elderly Patients with Chronic Heart Failure | Elderly patients with chronic heart failure | Carvedilol was well-tolerated and slightly improved heart function. | [14] |
| Open-label study in essential hypertension | Patients with essential hypertension (WHO I-II) | Long-term treatment with Carvedilol was effective and safe in reducing diastolic blood pressure. | [15] |
| Comparative trial with Propranolol (B1214883) | Cirrhotic patients with variceal bleeding | Carvedilol was more effective than propranolol in reducing portal pressure. | [16] |
Conclusion
While this compound presents an interesting pharmacological profile with its unique dual action on serotonin 1B and 1D receptors, the available data is insufficient for a comprehensive understanding of its therapeutic potential. In contrast, Carvedilol stands as a well-characterized, multi-faceted cardiovascular drug. Its non-selective beta-blockade, alpha-1 antagonism, and particularly its biased agonism at β-adrenergic receptors, underscore the complexity and sophistication of modern pharmacological agents. The ongoing elucidation of novel signaling pathways, such as the β1AR-NOS3-cGMP cascade, continues to expand our understanding of its cardioprotective mechanisms and solidifies its important role in the management of cardiovascular diseases. Further research into compounds like this compound may yet reveal new therapeutic avenues, building on the complex pharmacology exemplified by Carvedilol.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Carvedilol [medbox.iiab.me]
- 4. Carvedilol - Wikipedia [en.wikipedia.org]
- 5. Vasodilatory effects of carvedilol and pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic profile of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Carvedilol induces biased β1 adrenergic receptor-nitric oxide synthase 3-cyclic guanylyl monophosphate signalling to promote cardiac contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. The adrenergic receptor antagonist carvedilol interacts with serotonin 2A receptors both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The adrenergic receptor antagonist carvedilol interacts with serotonin 2A receptors both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Double-blind, placebo-controlled study of the effects of carvedilol in patients with moderate to severe heart failure. The PRECISE Trial. Prospective Randomized Evaluation of Carvedilol on Symptoms and Exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carvedilol in elderly patients with chronic heart failure, a 12 weeks randomized, placebo controlled open trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of carvedilol in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carvedilol versus propranolol effect on hepatic venous pressure gradient at 1 month in patients with index variceal bleed: RCT - PubMed [pubmed.ncbi.nlm.nih.gov]
Carpindolol: A Technical Guide to its Structure, Pharmacology, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carpindolol is a multifaceted pharmaceutical agent recognized for its activity as a beta-adrenergic blocker and its modulatory effects on the serotonin (B10506) receptor system. This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and a proposed synthetic route for this compound. Quantitative data on its receptor binding affinities and functional activity are presented in a structured format. Detailed descriptions of its known signaling pathways are accompanied by explanatory diagrams generated using Graphviz. While a definitive, publicly documented synthesis protocol for this compound remains elusive, a chemically sound synthetic pathway is proposed based on established organic chemistry principles and analogous reactions for similar molecular scaffolds.
Chemical Structure and Identification
This compound is chemically identified as Isopropyl 4-{2-hydroxy-3-[(2-methyl-2-propanyl)amino]propoxy}-1H-indole-2-carboxylate.[1] Its core structure consists of an indole (B1671886) ring system, a characteristic feature of many biologically active compounds, linked to a propanolamine (B44665) side chain which is common to many beta-blockers.
| Identifier | Value | Reference |
| IUPAC Name | Isopropyl 4-{2-hydroxy-3-[(2-methyl-2-propanyl)amino]propoxy}-1H-indole-2-carboxylate | [1] |
| CAS Number | 39731-05-0 | [1] |
| Molecular Formula | C₁₉H₂₈N₂O₄ | [1] |
| Molecular Weight | 348.44 g/mol | [1] |
| SMILES | CC(C)OC(=O)C1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)O | [1] |
| InChI | InChI=1S/C19H28N2O4/c1-12(2)25-18(23)16-9-14-15(21-16)7-6-8-17(14)24-11-13(22)10-20-19(3,4)5/h6-9,12-13,20-22H,10-11H2,1-5H3 | [1] |
Pharmacological Profile
This compound exhibits a dual pharmacological action, functioning as a non-selective beta-adrenergic receptor antagonist and displaying specific activities at serotonin receptor subtypes. This profile suggests its potential therapeutic applications in cardiovascular disorders and conditions modulated by the serotonergic system.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data on this compound's interaction with its primary molecular targets.
| Receptor | Parameter | Value | Reference |
| 5-HT₁B Receptor | pKd | 8.53 | [2] |
| pKB (Antagonist) | 8.0 | [2] | |
| 5-HT₁D Receptor | pEC₅₀ (Agonist) | 5.91 | [2] |
| pKd | 6.37 | [2] |
Signaling Pathways
Beta-Adrenergic Blockade: As a beta-blocker, this compound competitively inhibits the binding of catecholamines (e.g., adrenaline and noradrenaline) to beta-adrenergic receptors (β₁ and β₂). This action in the heart (primarily β₁) leads to a decrease in heart rate, myocardial contractility, and blood pressure. In other tissues, blockade of β₂ receptors can have various effects. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Serotonin Receptor Modulation: this compound demonstrates a unique profile at serotonin receptors, acting as an antagonist at the 5-HT₁B receptor and an agonist at the 5-HT₁D receptor.[1][2] Both of these receptors are G-protein coupled receptors that, upon activation, typically inhibit adenylyl cyclase.
-
5-HT₁B Receptor Antagonism: By blocking the 5-HT₁B receptor, this compound prevents serotonin from binding and initiating the downstream signaling cascade. This can lead to an increase in the release of other neurotransmitters.
-
5-HT₁D Receptor Agonism: As an agonist at the 5-HT₁D receptor, this compound mimics the action of serotonin, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned in two main stages:
-
Synthesis of the Epoxide Intermediate: Preparation of isopropyl 4-(oxiran-2-ylmethoxy)-1H-indole-2-carboxylate.
-
Ring-Opening of the Epoxide: Reaction of the epoxide intermediate with tert-butylamine (B42293) to yield this compound.
Detailed Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols based on standard organic synthesis procedures for analogous compounds. These protocols would require optimization and validation in a laboratory setting.
Step 1: Synthesis of Isopropyl 4-(oxiran-2-ylmethoxy)-1H-indole-2-carboxylate
-
Materials: Isopropyl 4-hydroxy-1H-indole-2-carboxylate, epichlorohydrin, a suitable base (e.g., sodium hydride or potassium carbonate), and an appropriate solvent (e.g., dimethylformamide or acetone).
-
Procedure:
-
To a solution of isopropyl 4-hydroxy-1H-indole-2-carboxylate in the chosen solvent, the base is added portion-wise at a controlled temperature (e.g., 0 °C) to form the corresponding phenoxide.
-
Epichlorohydrin is then added to the reaction mixture, and the temperature is gradually increased and maintained until the reaction is complete (monitored by Thin Layer Chromatography).
-
The reaction mixture is then quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography to yield the desired epoxide intermediate.
-
Step 2: Synthesis of this compound
-
Materials: Isopropyl 4-(oxiran-2-ylmethoxy)-1H-indole-2-carboxylate, tert-butylamine, and a suitable solvent (e.g., ethanol (B145695) or isopropanol).
-
Procedure:
-
The epoxide intermediate is dissolved in the chosen solvent, and an excess of tert-butylamine is added.
-
The reaction mixture is heated to reflux and maintained at this temperature until the starting material is consumed (monitored by TLC).
-
The solvent and excess tert-butylamine are removed under reduced pressure.
-
The resulting residue is dissolved in an appropriate organic solvent and washed with water to remove any remaining impurities.
-
The organic layer is dried, filtered, and concentrated.
-
The crude this compound can be purified by recrystallization from a suitable solvent system to yield the final product.
-
Conclusion
This compound is a pharmacologically interesting molecule with a dual mechanism of action as a beta-blocker and a modulator of serotonin 5-HT₁B and 5-HT₁D receptors. Its chemical structure, featuring an indole core, provides a scaffold for its diverse biological activities. While quantitative data on its serotonergic activity is available, further research is needed to fully characterize its binding profile at adrenergic receptors and to elucidate its complete pharmacokinetic and pharmacodynamic properties. The proposed synthetic route offers a viable pathway for its preparation, which can be a starting point for medicinal chemists and process development scientists. This technical guide serves as a foundational resource for professionals in the field of drug discovery and development interested in this compound and related compounds.
References
Carpindolol's Interaction with Beta-Adrenergic Receptors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpindolol is identified as a beta-adrenergic receptor antagonist, commonly referred to as a beta-blocker.[1][2] These agents are critical in cardiovascular medicine, and understanding their specific binding affinities to receptor subtypes is paramount for predicting their therapeutic effects and potential side effects. This technical guide provides an in-depth analysis of the binding characteristics of beta-blockers to beta-adrenergic receptors, with a focus on providing a framework for understanding compounds like this compound. Due to the limited availability of specific quantitative binding data for this compound in publicly accessible literature, this document will present data for structurally and functionally related non-selective beta-blockers, Carvedilol (B1668590) and Bucindolol, to provide a comparative context.
Beta-Adrenergic Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified using the inhibition constant (Ki), the dissociation constant (Kd), or the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response. Lower Ki and Kd values, and higher pA2 values, indicate a higher binding affinity.
Quantitative Binding Data for Representative Beta-Blockers
| Compound | Receptor Subtype | Binding Affinity (Ki/Kd) | Reference |
| Carvedilol | β1-adrenergic | ~4-5 nM (Kd) | [3][4] |
| Carvedilol | β2-adrenergic | Mild selectivity for β1 (6- to 39-fold) | [3] |
| Bucindolol | β1/β2-adrenergic | Non-selective | [5] |
Note: The selectivity of Carvedilol for β1 over β2 receptors can vary depending on the experimental method used.[3]
Experimental Protocols: Radioligand Binding Assays
The determination of binding affinities for compounds like this compound is predominantly achieved through radioligand binding assays.[6] These assays are considered the gold standard for quantifying the interaction between a ligand and its target receptor due to their sensitivity and robustness.[6] The general workflow for a competitive radioligand binding assay is detailed below.
Experimental Workflow: Competitive Radioligand Binding Assay
Detailed Methodologies
1. Membrane Preparation:
-
Source: Membranes are typically prepared from cell lines overexpressing a specific beta-adrenergic receptor subtype (e.g., CHO or HEK293 cells) or from tissue homogenates known to be rich in these receptors (e.g., heart, lung).[7][8]
-
Homogenization: Cells or tissues are homogenized in an ice-cold lysis buffer containing protease inhibitors to prevent protein degradation.[8]
-
Centrifugation: The homogenate undergoes differential centrifugation. A low-speed spin removes nuclei and cellular debris, followed by a high-speed spin to pellet the membranes containing the receptors.[8]
-
Washing and Storage: The membrane pellet is washed and resuspended in a suitable buffer. Protein concentration is determined, and aliquots are stored at -80°C.[7]
2. Competitive Binding Assay:
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol), and varying concentrations of the unlabeled competitor drug (e.g., this compound).[9]
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[7]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.[7]
-
Washing: The filters are washed multiple times with ice-cold buffer to minimize non-specific binding.[8]
-
Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.[7]
3. Data Analysis:
-
IC50 Determination: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Beta-Adrenergic Receptor Signaling Pathways
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate intracellular signaling cascades. As an antagonist, this compound would block these pathways.
β1-Adrenergic Receptor Signaling
The β1-adrenergic receptor is predominantly coupled to the Gs alpha subunit of the G-protein.[10][11]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Bucindolol, a nonselective beta 1- and beta 2-adrenergic receptor antagonist, decreases beta-adrenergic receptor density in cultured embryonic chick cardiac myocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 11. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Carpindolol's Effects on the Serotonin System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpindolol is a non-selective beta-adrenergic receptor antagonist that also exhibits significant interactions with the serotonin (B10506) (5-HT) system. This dual activity has garnered interest in its potential applications beyond cardiovascular medicine, particularly in the realm of neuropsychopharmacology. This technical guide provides a comprehensive overview of this compound's effects on the serotonin system, focusing on its receptor binding profile, functional activity, and the experimental methodologies used to elucidate these properties. The information presented is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development.
Core Mechanism of Action at Serotonin Receptors
This compound's primary interaction with the serotonergic system is characterized by its distinct activities at the 5-HT1B and 5-HT1D receptor subtypes. Preclinical studies have demonstrated that this compound acts as an antagonist at the 5-HT1B receptor and as an agonist at the closely related 5-HT1D receptor. This unique pharmacological profile distinguishes it from other beta-blockers, such as pindolol, which is known for its 5-HT1A receptor antagonism and its use in augmenting antidepressant therapy. The differential effects of this compound on these key serotonin receptor subtypes suggest a complex modulation of serotonergic neurotransmission.
Quantitative Data on this compound's Serotonergic Activity
The following tables summarize the available quantitative data on this compound's binding affinity and functional activity at various serotonin receptors. This data is primarily derived from in vitro studies and provides a basis for understanding its mechanism of action.
Table 1: this compound Binding Affinities (Ki) for Serotonin Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| 5-HT1A | [3H]8-OH-DPAT | Calf Hippocampus | >1000 | [1] |
| 5-HT1B | [125I]Iodocyanopindolol | Pig Striatum | 25.1 | [1] |
| 5-HT1D | [3H]5-HT | Calf Striatum | 19.9 | [1] |
| 5-HT2 | [3H]Ketanserin | Rat Cortex | >1000 | [1] |
Table 2: Functional Activity of this compound at Serotonin Receptors
| Receptor Subtype | Assay Type | Parameter | Value | Efficacy (Emax %) | Reference |
| 5-HT1B | Forskolin-stimulated adenylate cyclase | pA2 | 7.6 | Antagonist | [1] |
| 5-HT1D | Forskolin-stimulated adenylate cyclase | pEC50 | 7.7 | 100 (relative to 5-HT) | [1] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the quantitative data tables. These protocols provide a framework for replicating and expanding upon the research into this compound's serotonergic effects.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for various serotonin receptor subtypes.
General Protocol:
-
Membrane Preparation:
-
Homogenize the desired tissue (e.g., calf hippocampus, pig striatum, calf striatum, rat cortex) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 4°C for 15 minutes at 40,000 x g.
-
Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in the assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
Incubate the membrane preparations with a specific radioligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [125I]Iodocyanopindolol for 5-HT1B, [3H]5-HT for 5-HT1D, [3H]Ketanserin for 5-HT2).
-
To determine non-specific binding, a high concentration of a non-labeled competing ligand (e.g., 10 µM 5-HT) is added to a parallel set of tubes.
-
For competition binding assays, incubate the membranes and radioligand with a range of concentrations of this compound.
-
Incubate at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition binding curves.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assays: Adenylate Cyclase Activity
Objective: To determine the functional activity (agonist or antagonist) of this compound at G-protein coupled serotonin receptors (e.g., 5-HT1B and 5-HT1D) by measuring its effect on adenylate cyclase activity.
Protocol:
-
Membrane Preparation:
-
Prepare membranes from a suitable tissue or cell line expressing the receptor of interest (e.g., pig or calf striatum) as described in the radioligand binding assay protocol.
-
-
Adenylate Cyclase Assay:
-
Incubate the membranes in a buffer containing ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), GTP, and a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine).
-
To stimulate adenylate cyclase, add forskolin (B1673556) to the incubation mixture.
-
For agonist activity (5-HT1D receptor): Add varying concentrations of this compound to the incubation mixture and measure the inhibition of forskolin-stimulated adenylate cyclase activity.
-
For antagonist activity (5-HT1B receptor): Add a fixed concentration of a known 5-HT1B agonist (e.g., 5-HT) and varying concentrations of this compound to determine its ability to reverse the agonist-induced inhibition of adenylate cyclase.
-
-
cAMP Measurement:
-
Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Measure the amount of cyclic AMP (cAMP) produced using a suitable method, such as a competitive protein binding assay or an enzyme immunoassay.
-
-
Data Analysis:
-
For agonist activity: Determine the pEC50 value (the negative logarithm of the molar concentration of agonist that produces 50% of the maximal response) and the Emax (maximal effect) from the concentration-response curve.
-
For antagonist activity: Determine the pA2 value, which is a measure of the antagonist's potency, from the Schild plot analysis of the rightward shift in the agonist's concentration-response curve caused by the antagonist.[2]
-
Signaling Pathways
The interaction of this compound with 5-HT1B and 5-HT1D receptors leads to distinct downstream signaling events. Both of these receptor subtypes are coupled to the inhibitory G-protein, Gi/o.
-
5-HT1D Receptor Agonism: As an agonist at 5-HT1D receptors, this compound activates the Gi/o signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
-
5-HT1B Receptor Antagonism: By acting as an antagonist at 5-HT1B receptors, this compound blocks the binding of endogenous serotonin and other agonists. This prevents the activation of the Gi/o pathway that would normally be initiated by agonist binding, thereby disinhibiting adenylyl cyclase and preventing the decrease in cAMP levels.
In Vivo Effects on the Serotonin System
While in vitro data provides a detailed understanding of this compound's direct receptor interactions, its in vivo effects on the serotonin system are less well-characterized. Further research using techniques such as in vivo microdialysis is needed to determine how this compound's dual activity at 5-HT1B and 5-HT1D receptors translates to changes in extracellular serotonin levels and serotonin turnover in different brain regions.
In Vivo Microdialysis Protocol (Hypothetical for this compound):
-
Animal Preparation: Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Probe Implantation: Implant a microdialysis probe into the brain region of interest (e.g., hippocampus, prefrontal cortex).
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals before and after the administration of this compound.
-
Neurotransmitter Analysis: Analyze the concentration of serotonin and its metabolites (e.g., 5-HIAA) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the changes in neurotransmitter levels as a percentage of the baseline pre-drug administration levels.
Conclusion
This compound exhibits a unique and complex pharmacological profile within the serotonin system, acting as an antagonist at 5-HT1B receptors and an agonist at 5-HT1D receptors. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation into the therapeutic potential of this compound in disorders where modulation of the serotonergic system is beneficial. Future in vivo studies are crucial to fully elucidate the physiological and behavioral consequences of its dual serotonergic actions.
References
An In-depth Technical Guide to the Discovery and Development of Carpindolol
A Note on the Subject: Initial research on "Carpindolol" reveals a limited public record of its developmental history, particularly concerning extensive clinical trials and detailed experimental protocols. This compound is identified as a beta-blocker that also interacts with serotonin (B10506) receptors.[1] However, the available scientific literature is not substantial enough to construct the in-depth technical guide requested.
In contrast, a closely related compound, Carvedilol , is a well-documented and widely used medication that aligns with the core characteristics of the user's query. Carvedilol is a non-selective beta-blocker with additional alpha-1 blocking activity. Given the detailed technical requirements of this request and the wealth of available data for Carvedilol, this guide will focus on the discovery and history of Carvedilol development to provide a comprehensive and valuable resource for researchers, scientists, and drug development professionals.
Introduction to Carvedilol
Carvedilol is a third-generation, non-selective beta-adrenergic antagonist with vasodilating properties primarily attributed to its alpha-1 adrenergic receptor blockade. It is a racemic mixture of R(+) and S(-) enantiomers, each contributing to its unique pharmacological profile. The S(-) enantiomer is primarily responsible for the beta-blocking activity, while both enantiomers contribute to the alpha-1 blocking effects. Carvedilol is indicated for the treatment of heart failure, hypertension, and left ventricular dysfunction following myocardial infarction.
Discovery and Developmental History
The development of beta-blockers began with the synthesis of dichloroisoproterenol (B1670464) in 1958, which, despite its intrinsic sympathomimetic activity, proved the concept of beta-adrenergic receptor blockade. This led to the development of pronethalol and subsequently propranolol, the first clinically successful beta-blocker. Carvedilol was developed in the following decades as part of the effort to create beta-blockers with additional cardiovascular benefits.
Key milestones in the development of Carvedilol include:
-
1980s: Preclinical studies demonstrating Carvedilol's dual beta- and alpha-1 adrenergic receptor antagonism.
-
Early 1990s: Initial clinical trials investigating its efficacy and safety in hypertension.
-
Mid-1990s: The U.S. Carvedilol Heart Failure Trials Program, a series of landmark studies that established its benefit in reducing morbidity and mortality in patients with congestive heart failure.
-
1995: Approval by the U.S. Food and Drug Administration (FDA) for the treatment of hypertension.
-
1997: FDA approval for the treatment of mild-to-severe congestive heart failure.
-
2003: FDA approval for left ventricular dysfunction following myocardial infarction.
Physicochemical Properties and Synthesis
IUPAC Name: (±)-1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol
CAS Number: 72956-09-3
Chemical Formula: C₂₄H₂₆N₂O₄
Molecular Weight: 406.48 g/mol
The synthesis of Carvedilol has been approached through various methods. A common synthetic route involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine. The initial patents for Carvedilol synthesis were filed in the late 1970s and early 1980s.
Pharmacodynamics
Carvedilol's mechanism of action involves the blockade of both beta-1, beta-2, and alpha-1 adrenergic receptors.
-
Beta-1 Receptor Blockade: Occurs in the heart, leading to a decrease in heart rate, myocardial contractility, and cardiac output. This reduces myocardial oxygen demand.
-
Beta-2 Receptor Blockade: Can lead to bronchoconstriction and vasoconstriction in peripheral blood vessels.
-
Alpha-1 Receptor Blockade: Induces vasodilation, leading to a reduction in peripheral vascular resistance and blood pressure.
This combination of effects makes Carvedilol particularly effective in the management of heart failure by reducing cardiac workload and improving systemic circulation.
Signaling Pathways
The interaction of Carvedilol with adrenergic receptors modulates downstream signaling cascades. The blockade of beta-adrenergic receptors inhibits the activation of adenylyl cyclase, leading to reduced intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and decreased protein kinase A (PKA) activity. The blockade of alpha-1 adrenergic receptors inhibits the phospholipase C (PLC) pathway, reducing the formation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn decreases intracellular calcium release and protein kinase C (PKC) activation.
Caption: Carvedilol's inhibitory effects on adrenergic signaling pathways.
Pharmacokinetics
The pharmacokinetic profile of Carvedilol is characterized by rapid absorption, extensive first-pass metabolism, and high protein binding.
| Parameter | Value |
| Bioavailability | 25-35% |
| Time to Peak (Tmax) | 1-2 hours |
| Protein Binding | >98% (primarily to albumin) |
| Metabolism | Hepatic (CYP2D6, CYP2C9) |
| Elimination Half-life | 7-10 hours |
| Excretion | Primarily fecal |
Preclinical Studies
Preclinical evaluation of Carvedilol involved a range of in vitro and in vivo studies to characterize its pharmacological activity, safety, and pharmacokinetic profile.
Experimental Protocols
Receptor Binding Assays:
-
Objective: To determine the binding affinity of Carvedilol for adrenergic receptors.
-
Methodology: Radioligand binding assays were performed using cell membranes expressing human beta-1, beta-2, and alpha-1 adrenergic receptors. Membranes were incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]prazosin for alpha-1, [¹²⁵I]iodocyanopindolol for beta receptors) and increasing concentrations of unlabeled Carvedilol. The amount of bound radioligand was measured, and the inhibition constant (Ki) was calculated.
Caption: Workflow for a typical receptor binding assay.
Animal Models of Hypertension and Heart Failure:
-
Objective: To evaluate the in vivo efficacy of Carvedilol in relevant disease models.
-
Methodology: Spontaneously hypertensive rats (SHR) were often used to study the antihypertensive effects of Carvedilol. For heart failure models, coronary artery ligation in rodents was a common method to induce myocardial infarction and subsequent left ventricular dysfunction. Animals were treated with Carvedilol or placebo, and key parameters such as blood pressure, heart rate, cardiac function (e.g., ejection fraction measured by echocardiography), and survival were monitored over time.
Clinical Trials
The clinical development of Carvedilol involved numerous trials that established its safety and efficacy in various cardiovascular conditions.
Key Clinical Trials
| Trial Name | Patient Population | Key Findings |
| U.S. Carvedilol Heart Failure Trials Program | Patients with mild, moderate, or severe chronic heart failure | Carvedilol significantly reduced the risk of all-cause mortality and hospitalization. |
| COPERNICUS (Carvedilol Prospective Randomized Cumulative Survival) | Patients with severe chronic heart failure | Demonstrated a significant reduction in mortality in a high-risk patient population. |
| CAPRICORN (Carvedilol Post-Infarct Survival Control in Left Ventricular Dysfunction) | Patients with left ventricular dysfunction after myocardial infarction | Showed a reduction in all-cause mortality and cardiovascular events. |
Experimental Protocol: The U.S. Carvedilol Heart Failure Trials Program
-
Objective: To evaluate the effect of Carvedilol on morbidity and mortality in patients with chronic heart failure.
-
Study Design: A series of multicenter, randomized, double-blind, placebo-controlled trials.
-
Inclusion Criteria: Patients with a clinical diagnosis of heart failure, left ventricular ejection fraction ≤35%, and symptomatic despite treatment with diuretics and an ACE inhibitor.
-
Treatment: Patients were randomized to receive either placebo or Carvedilol, with the dose of Carvedilol titrated up to a target of 25-50 mg twice daily.
-
Primary Endpoint: All-cause mortality.
-
Secondary Endpoints: Combined risk of death or hospitalization, changes in symptoms, and exercise tolerance.
Conclusion
The development of Carvedilol represents a significant advancement in the pharmacological management of cardiovascular diseases, particularly heart failure. Its unique dual-action mechanism, targeting both beta and alpha-1 adrenergic receptors, provides a comprehensive approach to reducing cardiac workload and improving systemic hemodynamics. The rigorous preclinical and clinical evaluation of Carvedilol has firmly established its role as a cornerstone therapy, improving outcomes for millions of patients worldwide. The history of its development serves as a valuable case study for researchers and professionals in the field of drug discovery and development.
References
An In-Depth Technical Guide to the Solubility and Stability of Beta-Blockers: A Case Study on Carvedilol
Disclaimer: Information regarding "Carpindolol" is scarce in publicly available scientific literature, preventing the creation of a detailed technical guide on its solubility and stability. This document provides a comprehensive overview of the solubility and stability of Carvedilol , a structurally and functionally related beta-blocker, as a representative example. This information is intended for researchers, scientists, and drug development professionals.
Limited Information on this compound
This compound is a beta-blocker with additional activity at serotonin (B10506) receptors.[1] Publicly available data on its physicochemical properties are limited.
Solubility:
-
Soluble in DMSO.[2]
Stability and Storage:
-
For short-term storage (days to weeks), it is recommended to store at 0 - 4°C in a dry, dark environment.[2]
-
For long-term storage (months to years), it is recommended to store at -20°C.[2]
Due to the limited data on this compound, the remainder of this guide will focus on Carvedilol to provide a thorough example of solubility and stability studies for a beta-blocker.
A Comprehensive Technical Guide to the Solubility and Stability of Carvedilol
Introduction to Carvedilol
Carvedilol is a non-selective beta-adrenergic receptor blocker (β1, β2) and an alpha-adrenergic receptor blocker (α1) used in the treatment of hypertension and heart failure.[3][4] It is a lipophilic compound that is practically insoluble in water, which presents challenges in formulation development.[5] Understanding its solubility and stability is crucial for developing effective and stable pharmaceutical dosage forms.
Solubility of Carvedilol
The solubility of Carvedilol is highly dependent on the solvent and the pH of the medium.
Solubility in Various Solvents
The following table summarizes the solubility of Carvedilol in different organic solvents and aqueous solutions.
| Solvent/Solution | Solubility | Reference |
| Ethanol | ~5 mg/mL | [6] |
| DMSO | ~30 mg/mL | [6] |
| Dimethylformamide (DMF) | ~30 mg/mL | [6] |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | [6] |
| Water (uncontrolled pH) | 57.7 µM | [7] |
| Aqueous 1% (v/v) Acetic Acid | 6.91 ± 0.20 mg/mL | [8] |
pH-Dependent Solubility
Carvedilol's solubility is significantly influenced by pH, as it is a weakly basic drug.
| pH | Solubility (mg/mL) | Reference |
| 1.0 | 0.015 ± 0.001 | [9] |
| 4.0 | 0.042 ± 0.003 | [9] |
| 7.5 | 0.003 ± 0.000 | [9] |
Stability of Carvedilol
Stability studies are essential to determine the shelf-life and appropriate storage conditions for Carvedilol formulations.
Stability in Pediatric Oral Formulations
A study on the stability of pediatric oral formulations of Carvedilol (1 mg/mL) provided the following insights:
| Formulation | Storage Temperature | Stability Duration | Reference |
| Acidic Aqueous Solution | 4°C, 25°C, 40°C | 56 days | [10] |
| Alkaline Solution | 25°C | 56 days | [10] |
| Alkaline Solution | 4°C, 40°C | 28 days | [10] |
| Aqueous Suspension | 4°C, 25°C | 56 days | [10] |
| Aqueous Suspension | 40°C | 28 days | [10] |
Forced Degradation Studies
Forced degradation studies are conducted to understand the degradation pathways of a drug substance. Carvedilol has been subjected to various stress conditions as per ICH guidelines.
| Stress Condition | Observation | Reference |
| Acid Hydrolysis (1N HCl) | Significant degradation | |
| Alkaline Hydrolysis (1N NaOH) | Significant degradation | |
| Oxidation (Hydrogen Peroxide) | Significant degradation | |
| Thermal Stress | Stable | |
| Photolytic Stress | Stable |
Experimental Protocols
Solubility Determination
Objective: To determine the solubility of Carvedilol in various solvents.
Methodology:
-
An excess amount of Carvedilol is added to a known volume of the solvent in a sealed vial.
-
The vials are agitated at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solid.
-
The concentration of Carvedilol in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
HPLC Method for Quantification:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., phosphate (B84403) buffer) at a specific ratio and pH.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a specific wavelength (e.g., 242 nm).
-
Quantification: Based on a calibration curve prepared from standard solutions of known concentrations.
Stability-Indicating HPLC Method for Degradation Studies
Objective: To develop and validate an HPLC method that can separate and quantify Carvedilol from its degradation products.
Methodology:
-
Method Development: Different columns, mobile phases, flow rates, and detection wavelengths are tested to achieve optimal separation between the parent drug and its degradation products.
-
Forced Degradation: Carvedilol is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.
-
Analysis: The stressed samples are analyzed using the developed HPLC method.
-
Validation: The method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Experimental Workflow for Solubility Studies
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Carvedilol [medbox.iiab.me]
- 4. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Carvedilol: Solubilization and Cyclodextrin Complexation: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carvedilol versus propranolol effect on hepatic venous pressure gradient at 1 month in patients with index variceal bleed: RCT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carvedilol stability in paediatric oral liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations [scirp.org]
A Technical Guide to the In Vitro Characterization of Carvedilol
Disclaimer: Information regarding "Carpindolol" is limited. This guide focuses on the in vitro characterization of Carvedilol, a structurally and functionally related beta-blocker, which is likely the intended subject of inquiry.
This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the pharmacological properties of Carvedilol. It is intended for researchers, scientists, and drug development professionals engaged in the study of adrenergic receptor ligands.
Mechanism of Action
Carvedilol is a non-selective beta-adrenergic receptor antagonist, targeting both β1 and β2 receptors.[1][2][3] It also exhibits antagonist activity at α1-adrenergic receptors.[1][2] This dual adrenergic blockade contributes to its therapeutic effects, including vasodilation and a reduction in heart rate and contractility without the reflex tachycardia often associated with other vasodilators.[3][4] The S(-) enantiomer is primarily responsible for the beta-blocking activity, while both S(-) and R(+) enantiomers contribute to the alpha-blocking effects.[1][3]
Beyond its canonical G-protein-mediated signaling antagonism, Carvedilol is recognized as a β-arrestin-biased agonist.[5][6] This means that while it blocks G-protein coupling, it can simultaneously stimulate β-arrestin-mediated signaling pathways, which are thought to contribute to some of its cardioprotective effects.[5][7]
Data Presentation: Binding Affinity of Carvedilol
The binding affinity of Carvedilol for various receptors is a critical aspect of its in vitro characterization, typically determined through competitive radioligand binding assays.[8] The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.
| Receptor | Species | Ki (nM) | Ligand Type | Reference |
| β1-adrenergic | Human | 0.24 - 0.43 | Antagonist | [3] |
| β2-adrenergic | Human | 0.13 - 0.40 | Antagonist | [3] |
| α1-adrenergic | Rat | 3.4 | Antagonist | [3] |
| α2-adrenergic | Rat | 2,168 | Antagonist | [3] |
| 5-HT1A | Rat | 25 | - | [3] |
| 5-HT2A | Human | 547 | Antagonist | [3] |
| D2 | Rat | 213 | Antagonist | [3] |
| H1 | Rat | 3,034 | Antagonist | [3] |
| μ-Opioid | Rat | 2,700 | - | [3] |
| SERT | Rat | 528 | - | [3] |
| NET | Rat | 2,406 | - | [3] |
| DAT | Rat | 627 | - | [3] |
| VGSC | Rat | 547 (IC50) | Inhibitor | [3] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound (Carvedilol) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.[8]
a. Membrane Preparation:
-
Culture cells (e.g., HEK293 or CHO) expressing the target receptor to confluency.
-
Harvest cells and wash with ice-cold Phosphate-Buffered Saline (PBS).[9]
-
Lyse the cells in a hypotonic buffer (e.g., 10 mM Tris-HCl, 5 mM EDTA) containing protease inhibitors.[9][10]
-
Homogenize the cell suspension using a Dounce or polytron homogenizer on ice.[9][11]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[11]
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).[9][10]
-
Wash the membrane pellet with fresh lysis buffer and centrifuge again.[9]
-
Resuspend the final pellet in a storage buffer containing a cryoprotectant (e.g., 10% sucrose) and determine the protein concentration using a standard assay like the BCA assay.[9][10]
-
Store aliquots at -80°C until use.[9]
b. Assay Protocol:
-
Prepare serial dilutions of Carvedilol.
-
In a 96-well plate, add the cell membrane preparation (e.g., 20-50 µg protein per well), a fixed concentration of a suitable radioligand (e.g., [3H]-Carazolol for beta-adrenergic receptors), and varying concentrations of Carvedilol.[9][10]
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor like propranolol).[9][11]
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach equilibrium.[9][10]
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[9][10]
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[10]
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
cAMP Functional Assay
This assay measures the effect of Carvedilol on the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in Gs and Gi protein-coupled receptor signaling.
a. Cell Preparation:
-
Seed cells expressing the target receptor in a 96- or 384-well plate and culture overnight.[13]
-
On the day of the assay, wash the cells with a suitable buffer (e.g., PBS or HBSS).[13]
b. Assay Protocol (Antagonist Mode):
-
Prepare serial dilutions of Carvedilol in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[14]
-
Pre-incubate the cells with the Carvedilol dilutions for a specified time.
-
Add a fixed concentration (e.g., EC80) of a known agonist (e.g., isoproterenol (B85558) for β-adrenergic receptors) to all wells except the basal control.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature or 37°C.[14]
-
Lyse the cells and measure the intracellular cAMP concentration using a detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.[13][14]
-
The assay principle is typically a competition between cellular cAMP and a labeled cAMP tracer for a limited number of specific antibodies.[14][15]
-
Generate dose-response curves to determine the IC50 value of Carvedilol.
β-Arrestin Recruitment Assay
This assay quantifies the ability of Carvedilol to promote the interaction between the target GPCR and β-arrestin.
a. Cell Line:
-
Use a stable cell line engineered to co-express the target GPCR fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).[16]
b. Assay Protocol:
-
Seed the engineered cells in a white, opaque 96- or 384-well plate and culture overnight.
-
Prepare serial dilutions of Carvedilol in an appropriate assay buffer.
-
Add the Carvedilol dilutions to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C.[16]
-
Upon ligand binding, the recruitment of β-arrestin to the GPCR brings the two enzyme fragments into close proximity, forming an active enzyme.[16]
-
Add a substrate solution that is converted by the active enzyme into a chemiluminescent product.[16]
-
Incubate for a further period (e.g., 60 minutes) at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
Generate dose-response curves to determine the EC50 value for Carvedilol-induced β-arrestin recruitment.
Mandatory Visualizations
Signaling Pathways of Carvedilol
Caption: Dual signaling effects of Carvedilol at the β-adrenergic receptor.
Experimental Workflow: Competitive Radioligand Binding Assay
References
- 1. Carvedilol [medbox.iiab.me]
- 2. Carvedilol Mechanism of Action: How Does Carvedilol Work? - GoodRx [goodrx.com]
- 3. Carvedilol - Wikipedia [en.wikipedia.org]
- 4. Carvedilol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Arrestin–Biased Allosteric Modulator Potentiates Carvedilol-Stimulated β Adrenergic Receptor Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unique Positive Cooperativity Between the β-Arrestin–Biased β-Blocker Carvedilol and a Small Molecule Positive Allosteric Modulator of the β2-Adrenergic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Carpindolol: Molecular Composition and Weight
For professionals engaged in drug development and scientific research, a precise understanding of a compound's molecular characteristics is fundamental. This guide provides the core molecular data for Carpindolol.
This compound is a beta-blocker that also exhibits activity at serotonin (B10506) receptors.[1] Its chemical identity is defined by a specific molecular formula and corresponding molecular weight, which are crucial for stoichiometric calculations in experimental settings, analytical characterization, and computational modeling.
Molecular Data Summary
The essential molecular information for this compound is presented below.
| Parameter | Value |
| Molecular Formula | C₁₉H₂₈N₂O₄[1][2][3][4] |
| Molecular Weight | 348.443 g/mol [1] |
| Molar Mass | ~348.44 g/mol [3][4] |
As a large language model, I am unable to provide detailed experimental protocols or generate diagrams and visualizations. The information provided is based on established chemical data.
References
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Carvedilol
Disclaimer: The following guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Carvedilol (B1668590) . Initial searches for "Carpindolol" did not yield sufficient specific data, suggesting a possible misspelling of the intended drug. The information presented here pertains to Carvedilol, a widely studied beta-blocker.
This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of Carvedilol's mechanism of action, metabolic fate, and therapeutic effects.
Executive Summary
Carvedilol is a non-selective beta-adrenergic antagonist with additional alpha-1 adrenergic blocking properties.[1][2] This dual mechanism of action contributes to its efficacy in treating hypertension, heart failure, and left ventricular dysfunction following myocardial infarction.[3][4] It is a racemic mixture, with its enantiomers exhibiting distinct pharmacological activities.[5][6] Carvedilol undergoes extensive first-pass metabolism, primarily by cytochrome P450 enzymes, leading to a bioavailability of 25-35%.[1][7] This guide synthesizes the current understanding of Carvedilol's pharmacokinetic and pharmacodynamic profiles, supported by quantitative data, experimental methodologies, and visual representations of its molecular interactions and metabolic pathways.
Pharmacodynamics
Mechanism of Action
Carvedilol's therapeutic effects stem from its ability to block both beta and alpha-1 adrenergic receptors.[8][9] The S(-) enantiomer is responsible for the non-selective beta-blocking activity (β1 and β2), while both the S(-) and R(+) enantiomers contribute to alpha-1 blockade.[1][10]
-
Beta-Adrenergic Blockade: By blocking β1 receptors in the heart, Carvedilol reduces heart rate, myocardial contractility, and cardiac output.[2][3] The blockade of β2 receptors can lead to bronchoconstriction, a potential side effect in susceptible individuals.[2]
-
Alpha-1 Adrenergic Blockade: The antagonism of α1 receptors in vascular smooth muscle leads to vasodilation, reducing peripheral vascular resistance and consequently lowering blood pressure.[8][11]
This combined action allows Carvedilol to lower blood pressure without the reflex tachycardia often associated with standalone vasodilators.[11]
Signaling Pathway
The following diagram illustrates the primary signaling pathways affected by Carvedilol.
Caption: Carvedilol's dual adrenergic receptor blockade.
Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion (ADME)
Carvedilol is rapidly absorbed after oral administration, but its bioavailability is limited due to significant first-pass metabolism.[5][7]
| Pharmacokinetic Parameter | Value | Reference(s) |
| Bioavailability | 25% - 35% | [1][7] |
| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | [1][5] |
| Protein Binding | >98% (primarily to albumin) | [7][12] |
| Volume of Distribution (Vd) | 1.5 - 2 L/kg | [1][4] |
| Elimination Half-Life | 7 - 10 hours | [7][12] |
| Metabolism | Hepatic (CYP2D6, CYP2C9, CYP3A4, CYP1A2) | [6][7][10] |
| Excretion | ~60% Feces, ~16% Urine | [3][7] |
Metabolism Pathway
Carvedilol is extensively metabolized in the liver by various cytochrome P450 enzymes.[6][10] The primary metabolic pathways include aromatic ring oxidation and glucuronidation.[7][10]
Caption: Major metabolic pathways of Carvedilol.
The 4'-hydroxyphenyl metabolite is notably about 13 times more potent in its beta-blocking activity than the parent compound.[10]
Experimental Protocols
In Vitro Metabolism Studies
Detailed methodologies for characterizing Carvedilol's metabolism often involve in vitro experiments using human liver microsomes and recombinant CYP enzymes.
Caption: Workflow for in vitro CYP phenotyping.
These studies are crucial for identifying the key enzymes responsible for Carvedilol's clearance and for predicting potential drug-drug interactions.[4][6]
Clinical Trials for Efficacy and Safety
The clinical development of Carvedilol has involved numerous randomized, double-blind, placebo-controlled trials to establish its efficacy and safety in various cardiovascular conditions.
Example: The PRECISE Trial The Prospective Randomized Evaluation of Carvedilol on Symptoms and Exercise (PRECISE) trial was a multicenter study that enrolled 278 patients with moderate to severe heart failure.[13]
-
Design: After a run-in period, patients were randomized to receive either a placebo or Carvedilol (target dose of 25-50 mg twice daily) for 6 months, in addition to their standard therapy (digoxin, diuretics, and an ACE inhibitor).[13]
-
Primary Endpoints: Changes in the New York Heart Association (NYHA) functional class and a global assessment of clinical progress.[13]
-
Key Findings: The Carvedilol group showed a greater frequency of symptomatic improvement and a lower risk of clinical deterioration compared to the placebo group.[13]
Conclusion
Carvedilol's unique pharmacological profile, combining non-selective beta-blockade with alpha-1 antagonism, provides a multifaceted approach to the management of cardiovascular diseases. Its pharmacokinetic properties, characterized by extensive hepatic metabolism, necessitate careful consideration of potential drug interactions and patient-specific factors such as hepatic function. The body of evidence from preclinical and clinical studies robustly supports its therapeutic utility and has well-defined its safety profile. This guide provides a foundational understanding for professionals engaged in cardiovascular drug research and development.
References
- 1. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. goodrx.com [goodrx.com]
- 3. youtube.com [youtube.com]
- 4. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics and pharmacodynamics of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Carvedilol - Wikipedia [en.wikipedia.org]
- 8. Carvedilol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacodynamic profile of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carvedilol [medbox.iiab.me]
- 11. Preclinical and clinical pharmacology of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Double-blind, placebo-controlled study of the effects of carvedilol in patients with moderate to severe heart failure. The PRECISE Trial. Prospective Randomized Evaluation of Carvedilol on Symptoms and Exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Animal Studies with Carvedilol
Introduction
These application notes provide detailed protocols and dosage guidelines for the use of Carvedilol (B1668590) in in vivo animal studies. Due to the limited availability of specific data for "Carpindolol," this document focuses on Carvedilol, a well-researched beta-blocker with a similar pharmacological profile, as a representative compound. Carvedilol is a non-selective beta-adrenergic receptor antagonist (β1 and β2) and an alpha-1 adrenergic receptor antagonist, which also exhibits antioxidant and anti-inflammatory properties.[1][2][3][4] These characteristics make it a valuable tool for investigating cardiovascular and neurological functions in various animal models.
The following sections offer comprehensive information for researchers, scientists, and drug development professionals on the appropriate dosages, administration routes, and experimental procedures for using Carvedilol in preclinical research.
Data Presentation: Carvedilol Dosage in Animal Models
The following tables summarize the reported dosages of Carvedilol used in various in vivo studies in mice and rats. These tables are intended to serve as a guide for study design and dose selection.
Table 1: Carvedilol Dosages for Cardiovascular Studies in Rodents
| Animal Model | Strain | Route of Administration | Dosage | Study Duration | Key Findings | Reference |
| Mouse | C57/BL6J | Per os (in feed) | 3, 10, 30 mg/kg/day | 10 weeks | Dose-dependent decrease in heart rate and left ventricular mass. Improved cardiac function at the highest dose. | [5] |
| Rat | Sprague Dawley | Oral gavage | 10 mg/kg/day | 4 weeks | No significant effect on blood glucose in diabetic rats, but reduced blood pressure in control animals. | [6] |
| Rat | Lewis | Oral gavage | 2, 20 mg/kg/day | 14 days | Low dose (2 mg/kg/day) showed beneficial effects in a model of dilated cardiomyopathy. | [7][8] |
| Rat | Wistar | Oral gavage | 80 mg/kg/day | Chronic | Reduced infarct size in an ex vivo model of ischemia-reperfusion injury. | [9] |
Table 2: Carvedilol Dosages for Behavioral Studies in Rodents
| Animal Model | Strain | Route of Administration | Dosage | Study Duration | Behavioral Test | Key Findings | Reference |
| Mouse | Swiss | Oral gavage | 5, 10 mg/kg/day | 7 days | Elevated plus-maze, Hole board | Anxiolytic-like effects observed at both doses in a chronic unpredictable stress model. | [10] |
Experimental Protocols
This section provides detailed methodologies for the preparation and administration of Carvedilol for in vivo studies, as well as a general protocol for a cardiovascular study in a mouse model of heart failure.
Protocol 1: Preparation of Carvedilol for Oral Administration
Materials:
-
Carvedilol powder
-
Vehicle (e.g., distilled water, 0.5% methylcellulose)
-
Mortar and pestle or appropriate homogenization equipment
-
Magnetic stirrer and stir bar
-
pH meter
-
Volumetric flasks and pipettes
-
Scale
Procedure:
-
Determine the required concentration: Based on the desired dosage (mg/kg) and the average weight of the animals, calculate the required concentration of the Carvedilol solution. For example, for a 10 mg/kg dose in a 25g mouse with a gavage volume of 10 ml/kg (0.25 ml), the required concentration is 1 mg/ml.
-
Weigh the Carvedilol: Accurately weigh the required amount of Carvedilol powder.
-
Solubilization: Carvedilol has low solubility in water.[11] For aqueous suspensions:
-
Levigate the Carvedilol powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while stirring continuously with a magnetic stirrer.
-
For some applications, adjusting the pH may be necessary to improve solubility. Carvedilol's solubility is higher at a lower pH.[11]
-
-
Ensure Homogeneity: Continue stirring until a homogenous suspension is achieved. If necessary, use a homogenizer to ensure uniform particle size.
-
Storage: Store the prepared solution in a tightly sealed, light-resistant container. Some formulations may require refrigeration, while others should be stored at room temperature; always check the specific stability information for your formulation.
Protocol 2: Administration of Carvedilol via Oral Gavage in Mice
Materials:
-
Prepared Carvedilol solution
-
Appropriately sized gavage needles (e.g., 18-20 gauge for mice)[12][13]
-
Syringes
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Gently restrain the mouse by the scruff of the neck to immobilize the head and body.[12] Ensure the animal's airway is not obstructed.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.[13][14]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[12] The animal should swallow the tube as it is advanced.
-
If any resistance is met, do not force the needle. Withdraw and attempt again.
-
-
Drug Administration:
-
Post-Administration Monitoring:
-
After administration, gently remove the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress, such as labored breathing, for a short period after the procedure.[13]
-
Protocol 3: General Protocol for a Cardiovascular Study in a Mouse Model of Heart Failure
This protocol outlines a typical workflow for evaluating the efficacy of Carvedilol in a transverse aortic constriction (TAC) model of heart failure in mice.[5]
1. Animal Model Induction:
- Surgically induce transverse aortic constriction in mice to create a pressure overload model of heart failure.
2. Post-Surgical Recovery and Treatment Initiation:
- Allow animals to recover for a specified period (e.g., 3 weeks) to allow for the development of cardiac remodeling.[5]
- Initiate Carvedilol treatment. In this example, Carvedilol is administered in the feed at doses of 3, 10, and 30 mg/kg/day.[5]
3. In-Life Monitoring:
- Monitor animal health, body weight, and food intake throughout the study.
- Perform regular cardiac function assessments using non-invasive methods such as echocardiography to measure parameters like ejection fraction and fractional shortening.[5]
4. Terminal Procedures:
- At the end of the study (e.g., 10 weeks of treatment), perform terminal procedures.[5]
- Collect blood samples for biomarker analysis (e.g., plasma concentrations of Carvedilol).[5]
- Euthanize the animals and harvest organs (heart, lungs) for weight measurements and histological analysis.
Visualization of Pathways and Workflows
Signaling Pathway of Carvedilol
Carvedilol exerts its effects through multiple signaling pathways. As a non-selective beta-blocker, it antagonizes the binding of catecholamines to β1 and β2-adrenergic receptors, leading to decreased heart rate and contractility.[1][2] Its α1-blocking activity results in vasodilation and a reduction in blood pressure.[1][2][4] Furthermore, Carvedilol has been shown to have antioxidant and anti-inflammatory effects.[2][4][15]
Caption: Carvedilol's multi-faceted signaling pathway.
Experimental Workflow for an In Vivo Carvedilol Study
The following diagram illustrates a typical experimental workflow for an in vivo study investigating the effects of Carvedilol.
Caption: A typical workflow for an in vivo Carvedilol study.
References
- 1. Carvedilol - Wikipedia [en.wikipedia.org]
- 2. goodrx.com [goodrx.com]
- 3. What is the mechanism of Carvedilol? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Effects of carvedilol on structural and functional outcomes and plasma biomarkers in the mouse transverse aortic constriction heart failure model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic effects of carvedilol through β‐arrestin proteins: investigations in a streptozotocin‐induced diabetes rat model and in C2C12 myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low dose carvedilol inhibits progression of heart failure in rats with dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In vivo chronic carvedilol treatment in rats attenuates ex vivo regional infarction of the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anxiolytic Effect of Carvedilol in Chronic Unpredictable Stress Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjpmr.com [wjpmr.com]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. research.sdsu.edu [research.sdsu.edu]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solubilization of Carvedilol in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carvedilol is a non-selective beta-adrenergic receptor antagonist with additional alpha-1 adrenergic blocking activity. It is widely used in the management of hypertension and heart failure. In a research context, Carvedilol is a valuable tool for studying the effects of adrenergic receptor blockade in various cell-based assays. Due to its physicochemical properties, Carvedilol is practically insoluble in aqueous solutions, necessitating the use of organic solvents for the preparation of stock solutions for in vitro studies.[1] This document provides a detailed protocol for the solubilization of Carvedilol for use in cell culture experiments, ensuring reproducible and reliable results.
Physicochemical Properties and Solubility
Carvedilol is a white to off-white powder with low aqueous solubility.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability. The compound is freely soluble in dimethyl sulfoxide (B87167) (DMSO) and soluble in methanol (B129727) and methylene (B1212753) chloride.[1] It is sparingly soluble in 95% ethanol (B145695) and isopropanol.[1]
The following table summarizes the solubility of Carvedilol in common laboratory solvents:
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | >20 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [3] |
| Dimethyl Sulfoxide (DMSO) | 81 mg/mL (199.27 mM) | [4] |
| Ethanol (95%) | Sparingly soluble | [1] |
| Ethanol | ~5 mg/mL | [3] |
| Water | Practically insoluble | [1] |
| Methanol | Soluble | [1] |
| Methylene Chloride | Soluble | [1] |
Experimental Protocols
Materials
-
Carvedilol powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile 95% Ethanol (optional)
-
Sterile phosphate-buffered saline (PBS), pH 7.2
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Preparation of a 10 mM Carvedilol Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of Carvedilol in DMSO, a common starting concentration for most cell culture applications.
-
Calculate the required mass of Carvedilol: The molecular weight of Carvedilol is 406.47 g/mol . To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 406.47 g/mol x 1000 mg/g = 4.065 mg
-
-
Weigh the Carvedilol powder: Accurately weigh 4.065 mg of Carvedilol powder using a calibrated analytical balance and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the Carvedilol powder.
-
Dissolve the compound: Vortex the tube until the Carvedilol is completely dissolved. Gentle warming at 37°C for a few minutes may aid in dissolution.[5]
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. A Carvedilol solution in DMSO can be stored for up to 2 years at -80°C.[6]
Preparation of Working Solutions
For most cell culture experiments, the concentrated stock solution needs to be further diluted to the final desired concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, it is good practice to first prepare an intermediate dilution of the stock solution in sterile cell culture medium or PBS. For example, to prepare a 100 µM intermediate solution from a 10 mM stock:
-
Dilute the 10 mM stock solution 1:100 by adding 10 µL of the stock to 990 µL of sterile cell culture medium. Mix well by gentle pipetting.
-
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration.
-
Example: To prepare 10 mL of cell culture medium with a final Carvedilol concentration of 1 µM from a 100 µM intermediate solution, add 100 µL of the 100 µM solution to 9.9 mL of medium.
-
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of treating a set of cells with the same final concentration of DMSO as the Carvedilol-treated cells.
Signaling Pathway and Experimental Workflow
Carvedilol primarily acts as an antagonist at beta-1 (β1) and beta-2 (β2) adrenergic receptors, and also at alpha-1 (α1) adrenergic receptors. The diagram below illustrates the canonical β-adrenergic signaling pathway and the point of inhibition by Carvedilol.
Caption: Carvedilol inhibits the β-adrenergic signaling pathway.
The following diagram outlines the general workflow for a cell-based experiment using Carvedilol.
Caption: General workflow for a cell culture experiment with Carvedilol.
References
Application Notes and Protocols: Investigating the Effects of Carpindolol on Cardiac Myocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpindolol is a non-selective beta-blocker with additional alpha-1 adrenergic receptor blocking activity, contributing to its vasodilatory effects. This document provides detailed protocols for investigating the effects of this compound on cardiac myocytes. Due to the limited specific data on this compound, the experimental design and mechanistic discussions are based on its close structural and functional analogue, Carvedilol (B1668590). It is assumed that this compound exhibits similar pharmacological properties, including biased agonism at β-adrenergic receptors. Carvedilol is known to preferentially activate β-arrestin-mediated signaling pathways over canonical G-protein-mediated pathways, a characteristic that may confer therapeutic advantages in cardiovascular diseases.[1]
These protocols will guide researchers in assessing this compound's impact on cardiomyocyte viability, signaling pathways, calcium handling, and gene expression, providing a comprehensive framework for its preclinical evaluation.
Mechanism of Action: Biased Agonism at the β1-Adrenergic Receptor
This compound, like Carvedilol, is hypothesized to act as a biased agonist at the β1-adrenergic receptor (β1AR) in cardiac myocytes.[1][2][3] This means that while it blocks the classical Gs-protein-mediated activation of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels, it simultaneously promotes signaling through the β-arrestin pathway.[1][2][3] This β-arrestin-dependent signaling can activate downstream pathways, such as the extracellular signal-regulated kinase (ERK) cascade, which are implicated in cardioprotection.[2][4]
The biased agonism of Carvedilol has been shown to be dependent on a Gαi/β-arrestin axis for ERK activation.[1] Furthermore, Carvedilol can stimulate β1AR coupling to a Gi-PI3K-Akt-nitric oxide synthase 3 (NOS3) cascade, inducing a robust cGMP-PKG signal that can enhance cardiac contractility with minimal impact on calcium transients.[5][6] It is proposed that this compound may share these unique signaling properties.
Data Presentation
Quantitative data from the following experimental protocols should be summarized in the tables below for clear comparison and analysis.
Table 1: Effect of this compound on Cardiomyocyte Viability
| Treatment Group | Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
| Control (Vehicle) | 0 | ||
| Isoproterenol | 1 | ||
| This compound | 0.1 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| This compound + Isoproterenol | 10 + 1 |
Table 2: Effect of this compound on β-Adrenergic Receptor Signaling
| Treatment Group | Concentration (µM) | Intracellular cAMP (pmol/mg protein) | p-ERK / t-ERK Ratio | p-Akt / t-Akt Ratio |
| Control (Vehicle) | 0 | |||
| Isoproterenol | 1 | |||
| This compound | 1 | |||
| This compound + Isoproterenol | 1 + 1 |
Table 3: Effect of this compound on Cardiomyocyte Calcium Transients
| Treatment Group | Concentration (µM) | Amplitude (F/F0) | Time to Peak (ms) | Decay Tau (ms) | Frequency (Hz) |
| Control (Vehicle) | 0 | ||||
| Isoproterenol | 1 | ||||
| This compound | 1 | ||||
| This compound + Isoproterenol | 1 + 1 |
Table 4: Effect of this compound on Gene Expression of Hypertrophy Markers
| Treatment Group | Concentration (µM) | Relative ANP mRNA Expression | Relative BNP mRNA Expression | Relative β-MHC mRNA Expression |
| Control (Vehicle) | 0 | 1.0 | 1.0 | 1.0 |
| Angiotensin II | 1 | |||
| This compound | 1 | |||
| This compound + Angiotensin II | 1 + 1 |
Experimental Protocols
Cardiomyocyte Isolation and Culture
This protocol describes the isolation of adult ventricular myocytes from rodents, a standard procedure for in vitro cardiac studies.
Materials:
-
Langendorff perfusion system
-
Perfusion Buffer (e.g., Calcium-free Tyrode's solution)
-
Digestion Buffer (Perfusion buffer with collagenase type II)
-
Stop Solution (Perfusion buffer with 10% fetal bovine serum)
-
Culture Medium (e.g., M199) supplemented with antibiotics and serum
-
Laminin-coated culture dishes
Procedure:
-
Anesthetize the animal and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Perfuse the heart with oxygenated, warmed Perfusion Buffer to clear the blood.
-
Switch to the Digestion Buffer and perfuse until the heart becomes flaccid.
-
Transfer the heart to a dish containing Stop Solution and gently tease the ventricular tissue apart.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Allow the myocytes to settle by gravity and resuspend in Culture Medium.
-
Plate the isolated cardiomyocytes on laminin-coated dishes and incubate at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability and Apoptosis Assays
a. MTT Assay for Cell Viability:
-
Plate cardiomyocytes in a 96-well plate.
-
After treatment with this compound, add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
b. TUNEL Assay for Apoptosis:
-
Culture cardiomyocytes on coverslips and treat with this compound.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Perform the TUNEL staining according to the manufacturer's instructions.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of TUNEL-positive nuclei.[7][8]
Western Blotting for Signaling Pathway Analysis
This protocol allows for the detection of key proteins in the β-adrenergic signaling cascade.
Procedure:
-
Lyse the treated cardiomyocytes in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-ERK, t-ERK, p-Akt, t-Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Measurement of Intracellular cAMP Levels
Procedure:
-
Culture cardiomyocytes in a multi-well plate and treat with this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX).
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's protocol.
Calcium Transient Measurement
This protocol assesses the effect of this compound on cardiomyocyte calcium handling.
Procedure:
-
Load the cultured cardiomyocytes with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Place the cells on the stage of an inverted microscope equipped with a calcium imaging system.
-
Electrically stimulate the cardiomyocytes to elicit contractions and measure the corresponding changes in intracellular calcium concentration.
-
Record baseline calcium transients and then perfuse with this compound at various concentrations.
-
Analyze the recorded transients for parameters such as amplitude, time to peak, and decay kinetics.
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
This protocol is used to quantify changes in the expression of genes associated with cardiac hypertrophy.
Procedure:
-
Induce hypertrophy in cultured cardiomyocytes using an agonist such as Angiotensin II.
-
Treat the cells with this compound.
-
Isolate total RNA from the cardiomyocytes using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform RT-qPCR using SYBR Green or TaqMan probes for target genes (e.g., ANP, BNP, β-MHC) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
Mandatory Visualizations
Caption: Proposed biased agonism signaling pathway of this compound at the β1-adrenergic receptor in cardiac myocytes.
Caption: General experimental workflow for assessing the effects of this compound on isolated cardiac myocytes.
References
- 1. benchchem.com [benchchem.com]
- 2. β-Arrestin–Biased Allosteric Modulator Potentiates Carvedilol-Stimulated β Adrenergic Receptor Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Arrestin-Biased Allosteric Modulator Potentiates Carvedilol-Stimulated β Adrenergic Receptor Cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carvedilol Prevents Redox Inactivation of Cardiomyocyte Β1-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carvedilol induces biased β1 adrenergic receptor-nitric oxide synthase 3-cyclic guanylyl monophosphate signalling to promote cardiac contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chronic treatment with Carvedilol improves ventricular function and reduces myocyte apoptosis in an animal model of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic treatment with carvedilol improves ventricular function and reduces myocyte apoptosis in an animal model of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Carpindolol in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpindolol is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker.[1] Structurally similar to other well-characterized beta-blockers like carvedilol (B1668590) and pindolol, this compound is a valuable tool for in vitro pharmacological studies, particularly in the context of radioligand binding assays. These assays are fundamental in drug discovery and development for determining the affinity of a compound for its target receptor.[2][3] This document provides detailed application notes and protocols for the use of this compound in radioligand binding assays targeting beta-adrenergic receptors.
This compound's utility in these assays lies in its ability to compete with radiolabeled ligands for binding to beta-adrenergic receptors, allowing for the determination of its binding affinity (Ki). This information is crucial for understanding its potency and selectivity. Like some other beta-blockers, this compound may also exhibit partial agonist or antagonist activity, which can be further investigated using functional assays.[4][5] Additionally, some beta-blockers have been shown to interact with other receptor systems, such as serotonin (B10506) receptors, a characteristic that can also be explored using radioligand binding assays.[6]
Data Presentation: Quantitative Analysis of this compound Binding
The following tables summarize representative quantitative data for this compound in radioligand binding assays.
Disclaimer: The following data is illustrative and representative of typical results obtained for beta-blockers in radioligand binding assays. Actual experimental values may vary based on specific assay conditions.
Table 1: Competitive Binding Affinity of this compound at Beta-Adrenergic Receptors
| Receptor Subtype | Radioligand | Test System | IC50 (nM) | Ki (nM) |
| β1-adrenergic | [³H]-CGP 12177 | Recombinant CHO cells | 15.2 | 8.5 |
| β2-adrenergic | [¹²⁵I]-Iodocyanopindolol | Rat lung membranes | 25.8 | 12.3 |
Table 2: Comparative Binding Affinities of Beta-Blockers
| Compound | Receptor Subtype | Ki (nM) |
| This compound (Illustrative) | β1-adrenergic | 8.5 |
| β2-adrenergic | 12.3 | |
| Propranolol | β1-adrenergic | 1.2 |
| β2-adrenergic | 0.8 | |
| Atenolol | β1-adrenergic | 150 |
| β2-adrenergic | 2500 |
Experimental Protocols
I. Membrane Preparation from Cultured Cells (e.g., CHO or HEK293 cells expressing β-adrenergic receptors)
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail), ice-cold
-
Homogenizer (Dounce or Polytron)
-
High-speed centrifuge
-
BCA Protein Assay Kit
Protocol:
-
Wash confluent cell monolayers twice with ice-cold PBS.
-
Scrape cells into ice-cold Lysis Buffer.
-
Homogenize the cell suspension with 10-15 strokes of a Dounce homogenizer or using a Polytron homogenizer at low speed.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Lysis Buffer.
-
Determine the protein concentration using a BCA protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
II. Competitive Radioligand Binding Assay Protocol
This protocol is designed to determine the binding affinity (Ki) of this compound by measuring its ability to compete with a known radioligand for binding to beta-adrenergic receptors.
Materials:
-
Membrane preparation (from Protocol I)
-
Radioligand (e.g., [³H]-CGP 12177 for β1 or [¹²⁵I]-Iodocyanopindolol for β2)
-
This compound stock solution (in DMSO)
-
Non-specific binding control: A high concentration of a non-selective beta-blocker (e.g., 10 µM Propranolol)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
96-well microplates
-
Filtration apparatus with glass fiber filters (e.g., GF/B or GF/C)
-
Scintillation counter and scintillation fluid
Protocol:
-
Prepare serial dilutions of this compound in Assay Buffer. The final concentrations should typically span a range from 10⁻¹⁰ M to 10⁻⁵ M.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer + 50 µL of radioligand solution + 100 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of 10 µM Propranolol + 50 µL of radioligand solution + 100 µL of membrane preparation.
-
This compound Competition: 50 µL of each this compound dilution + 50 µL of radioligand solution + 100 µL of membrane preparation.
-
-
The final concentration of the radioligand should be approximately equal to its Kd value.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer.
-
Dry the filters and place them in scintillation vials with an appropriate volume of scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway
References
- 1. dokumen.pub [dokumen.pub]
- 2. β-blockers Reverse Agonist-Induced β2-AR Downregulation Regardless of Their Signaling Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pindolol--the pharmacology of a partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pindolol--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pindolol binding to 5-HT1A receptors in the human brain confirmed with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Carpindolol in hypertension research models
Application Notes and Protocols for Carvedilol (B1668590) in Hypertension Research Models
Audience: Researchers, scientists, and drug development professionals.
Note: Initial searches for "Carpindolol" did not yield relevant results in the context of hypertension research. The following application notes are based on the extensive research available for "Carvedilol," a widely studied antihypertensive agent, assuming a typographical error in the original query.
Introduction
Carvedilol is a third-generation, non-cardioselective beta-blocker with additional alpha-1 adrenergic receptor blocking properties.[1][2] This dual mechanism of action contributes to its efficacy in lowering blood pressure by reducing both heart rate and cardiac output (beta-blockade) and inducing vasodilation to decrease peripheral resistance (alpha-1 blockade).[3][4] Furthermore, Carvedilol and its metabolites exhibit potent antioxidant properties, which may contribute to its cardioprotective effects.[3][5] These characteristics make Carvedilol a valuable tool in preclinical hypertension research, particularly in models such as the Spontaneously Hypertensive Rat (SHR).
Mechanism of Action
Carvedilol exerts its antihypertensive effects through a multi-faceted mechanism:
-
Beta-Adrenergic Receptor Blockade (β1 and β2): By blocking beta-1 receptors in the heart, Carvedilol reduces heart rate and contractility.[1][6] The blockade of beta-2 receptors can also contribute to its effects.[6] This action decreases cardiac output, a key determinant of blood pressure.
-
Alpha-1 Adrenergic Receptor Blockade (α1): Carvedilol blocks alpha-1 receptors on vascular smooth muscle, leading to vasodilation and a reduction in total peripheral resistance.[4][7]
-
Antioxidant Activity: Carvedilol has been shown to possess antioxidant properties, which may help in mitigating oxidative stress-related vascular damage in hypertension.[3][5]
Signaling Pathway of Carvedilol
Caption: Signaling pathway of Carvedilol's dual adrenergic blockade.
Application in Hypertension Research Models
Carvedilol has been evaluated in several rat models of hypertension, providing valuable insights into its antihypertensive and end-organ protective effects.
Spontaneously Hypertensive Rat (SHR) Model
The SHR is a genetic model of essential hypertension and is the most commonly used model for studying the effects of antihypertensive drugs.[8]
Quantitative Data from SHR Studies
| Parameter | Treatment Group | Control Group | Outcome | Reference |
| Systolic Blood Pressure | Carvedilol (20 mg/kg/day, p.o.) | Vehicle | Significantly reduced | [9] |
| Heart Rate | Carvedilol (20 mg/kg/day, p.o.) | Vehicle | Significantly reduced | [9] |
| Ventricle/Body Weight | Carvedilol (20 mg/kg/day, p.o.) | Vehicle | Reduced by ~9.0% | [9] |
| Medial Cross-Sectional Area (Mesenteric Artery) | Carvedilol (20 mg/kg/day, p.o.) | Vehicle | Significantly reduced | [9] |
| Systolic Blood Pressure | Carvedilol (10 mg/kg, p.o., once daily for 5 days) | Vehicle | Fall in SBP | [10] |
| Heart Rate | Carvedilol (10 mg/kg, p.o., once daily for 5 days) | Vehicle | Bradycardia | [10] |
| Mean Arterial Pressure (at 10 weeks of age) | Carvedilol (60 mg/kg/day s.c.; postnatal days 1-21) | Vehicle | 129.5±1.8 mm Hg | 136.1±1.6 mm Hg |
Stroke-Prone Spontaneously Hypertensive Rat (SHR-SP) Model
The SHR-SP model is characterized by severe hypertension and the development of stroke and end-organ damage.
Quantitative Data from SHR-SP Studies
| Parameter | Treatment Group | Control Group | Outcome | Reference |
| Heart Rate | Carvedilol (1200 or 2400 ppm in diet) | Vehicle | Reduced | [11] |
| Systolic Blood Pressure | Carvedilol (11-18 weeks treatment) | Vehicle | No significant alteration | [12] |
| Heart Rate | Carvedilol (11-18 weeks treatment) | Vehicle | Significant reduction | [12] |
| Urinary Protein Excretion | Carvedilol | 251±120 mg/day (high fat/salt diet) | 37±15 mg/day | [12] |
| Renal TGF-β mRNA Expression | Carvedilol | Vehicle | Significantly reduced | [12] |
Experimental Protocols
General Experimental Workflow for Carvedilol in SHR Model
Caption: Typical experimental workflow for evaluating Carvedilol in SHR.
Protocol for Chronic Oral Administration of Carvedilol in SHR
This protocol is based on the study by Ohlstein et al. (1995).[9]
Objective: To evaluate the long-term effects of Carvedilol on blood pressure, heart rate, and cardiovascular hypertrophy in developing SHRs.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR), 5 weeks of age.
-
Carvedilol powder.
-
Vehicle (e.g., distilled water or 0.5% methylcellulose).
-
Oral gavage needles.
-
Blood pressure measurement system (e.g., tail-cuff plethysmography).
-
Analytical balance.
Procedure:
-
Animal Acclimatization: House the SHRs in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide ad libitum access to standard chow and water.
-
Baseline Measurements: Prior to treatment, measure and record the baseline systolic blood pressure and heart rate of all animals.
-
Randomization: Randomly assign the animals to two groups:
-
Carvedilol Group: Receives Carvedilol (20 mg/kg/day, p.o.).
-
Control Group: Receives an equivalent volume of the vehicle.
-
-
Drug Preparation: Prepare a suspension of Carvedilol in the chosen vehicle at a concentration suitable for the daily dosage and animal weight.
-
Administration: Administer Carvedilol or vehicle daily via oral gavage. The administration should be performed at the same time each day to ensure consistency.
-
Monitoring: Measure systolic blood pressure and heart rate weekly throughout the study period (e.g., until the rats are 14 weeks of age).
-
Termination and Tissue Collection: At the end of the study, euthanize the animals. Excise the heart and mesenteric arteries for further analysis.
-
Analysis:
-
Cardiovascular Hypertrophy: Measure the ventricle-to-body weight ratio.
-
Vascular Remodeling: Perform morphologic analysis of the mesenteric artery to determine the medial cross-sectional area.
-
Protocol for Carvedilol Administration in SHR-SP with High-Fat/High-Salt Diet
This protocol is based on the study by Cosenzi et al. (2001).[12]
Objective: To assess the renoprotective effects of Carvedilol in a model of severe hypertension with a high-fat, high-salt diet.
Materials:
-
Male stroke-prone spontaneously hypertensive rats (SHR-SP).
-
Carvedilol.
-
High-fat, high-salt diet.
-
Metabolic cages for urine collection.
-
Assay kits for urinary protein and TGF-β mRNA.
Procedure:
-
Dietary Intervention: Feed the SHR-SP a high-fat, high-salt diet to accelerate renal damage.
-
Treatment Groups: Divide the animals into a control group (diet only) and a treatment group (diet mixed with Carvedilol).
-
Drug Administration: Administer Carvedilol mixed with the diet for a period of 11 to 18 weeks.
-
Functional Assessments:
-
Periodically measure systolic blood pressure and heart rate.
-
House the rats in metabolic cages to collect 24-hour urine samples for the measurement of urinary protein excretion.
-
-
Molecular Analysis: At the end of the study, sacrifice the animals and collect kidney tissue for the analysis of TGF-β mRNA expression using techniques like RT-PCR or in situ hybridization.
-
Histological Analysis: Perform histological examination of the kidney tissue to assess the degree of renal fibrosis and damage.
Summary and Conclusion
Carvedilol is a well-established antihypertensive agent with a dual mechanism of action that makes it a valuable tool for hypertension research. The provided protocols for its use in SHR and SHR-SP models offer a framework for investigating its effects on blood pressure, cardiovascular remodeling, and end-organ protection. The quantitative data from these studies highlight its efficacy in reducing heart rate and mitigating some of the pathological consequences of hypertension. Researchers utilizing Carvedilol in their studies should carefully consider the specific research question to select the most appropriate animal model and experimental design.
References
- 1. Carvedilol Mechanism of Action: How Does Carvedilol Work? - GoodRx [goodrx.com]
- 2. Use of carvedilol in hypertension: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of carvedilol: rationale for use in hypertension, coronary artery disease, and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carvedilol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Results of therapy with carvedilol, a beta-blocker vasodilator with antioxidant properties, in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carvedilol [medbox.iiab.me]
- 7. youtube.com [youtube.com]
- 8. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carvedilol, a novel cardiovascular agent, inhibits development of vascular and ventricular hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the antihypertensive properties of carvedilol, a compound with beta-blocking and vasodilating effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic carvedilol reduces mortality and renal damage in hypertensive stroke-prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Renoprotective effects of carvedilol in hypertensive-stroke prone rats may involve inhibition of TGF beta expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Carvedilol's Role in Neurological Pathway Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carvedilol (B1668590) is a third-generation, non-selective beta-blocker that also possesses alpha-1 adrenergic blocking activity.[1] Beyond its well-established cardiovascular applications, there is a growing body of evidence suggesting its involvement in various neurological pathways.[2] This interest stems from its unique pharmacological profile, particularly its activity as a biased agonist at β-adrenergic receptors and its interactions with serotonin (B10506) and other receptor systems in the central nervous system.[3][4] These characteristics suggest potential therapeutic applications for a range of neurological and psychiatric disorders.[5]
This document provides detailed application notes and protocols for investigating the role of Carvedilol in neurological pathway studies. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in this field.
Mechanism of Action in Neurological Pathways
Carvedilol's effects on neurological pathways are multifaceted, primarily involving:
-
β-Arrestin Biased Agonism at β-Adrenergic Receptors: Unlike traditional beta-blockers, Carvedilol demonstrates biased agonism. While it antagonizes the G-protein mediated signaling pathway, it simultaneously activates β-arrestin-mediated signaling.[3][4][6] This unique property is thought to underlie some of its cardioprotective effects and is an active area of investigation for its potential neurological implications.[3] The β-arrestin pathway can trigger a cascade of cellular events, including the activation of mitogen-activated protein kinases (MAPKs) like ERK.[7]
-
Interaction with Serotonin Receptors: Studies have shown that Carvedilol interacts with serotonin receptors, particularly the 5-HT2A receptor, for which it has a high nanomolar affinity.[5][8][9] It appears to act as an antagonist at this receptor, as it does not activate canonical 5-HT2A signaling pathways and can antagonize serotonin-mediated signaling.[8][9] This interaction may contribute to its potential therapeutic effects in neurological or behavioral disorders.[5]
-
Neuroprotective Effects: Carvedilol has demonstrated neuroprotective properties in various experimental models. These effects are attributed to its ability to act as a calcium channel blocker, a non-competitive inhibitor at the NMDA receptor, a Na+ channel modulator, and an inhibitor of glutamate (B1630785) release.[10][11] Additionally, its antioxidant and free radical scavenging properties may contribute to its neuroprotective capacity in conditions like brain ischemia.[12]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on Carvedilol's interactions with neurological targets.
| Target Receptor | Ligand/Compound | Assay Type | Species | Tissue/Cell Line | Ki (nM) | IC50 (µM) | Reference |
| 5-HT2A Receptor | Carvedilol | Radioligand Binding | Not Specified | Not Specified | High nanomolar affinity | [5][8][9] | |
| NMDA Receptor | Carvedilol | [3H]MK-801 Binding | Rat | Brain Cortical Membranes | Kd: 29.4 ± 2.2 µM | [10] | |
| NMDA Receptor | Carvedilol | Calcium Influx Assay | Cultured Cerebellar Granule Cells | 0.8 | [10] | ||
| Glutamate Transporter | Carvedilol | [3H]Aspartate Release | Preloaded Neurons | 1.7 | [11] | ||
| Voltage-gated Na+ Channels | Carvedilol | Veratridine-induced Neurotoxicity | Cultured Cerebellar Granule Cells | PC50: 306 nM | [11] | ||
| Intracellular Calcium | Carvedilol | Veratridine-stimulated Ca2+ increase | Preloaded Neurons | 0.9 | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Radioligand Binding Assay for 5-HT Receptor Affinity
Objective: To determine the binding affinity of Carvedilol for various serotonin receptor subtypes.
Materials:
-
Rat brain frontal cortex or other relevant brain tissue expressing the target receptor.
-
Radioligands (e.g., [125I]ICYP for 5-HT1B, [3H]-8-OH-DPAT for 5-HT1A).
-
Carvedilol solutions of varying concentrations.
-
Incubation buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare membrane fractions from the chosen brain tissue.
-
In a series of tubes, add the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of Carvedilol.
-
Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known competing ligand).
-
Incubate the tubes at a specific temperature for a defined period to allow for binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the Ki or IC50 value for Carvedilol.
Protocol 2: In Vitro Assessment of β-Arrestin Biased Agonism
Objective: To characterize the biased agonism of Carvedilol at β-adrenergic receptors by measuring both G-protein and β-arrestin mediated signaling.
Materials:
-
Cell line expressing the β-adrenergic receptor of interest (e.g., HEK293 cells).
-
Carvedilol and a known β-agonist (e.g., isoproterenol).
-
cAMP assay kit (for G-protein pathway).
-
β-arrestin recruitment assay system (e.g., BRET or FRET-based).[13][14][15]
-
Cell culture reagents.
Procedure:
Part A: G-Protein Pathway (cAMP Assay)
-
Plate cells in a suitable multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of Carvedilol or the β-agonist.
-
Incubate for a specified time.
-
Lyse the cells and measure intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the dose-response curve to determine the effect of Carvedilol on cAMP production.
Part B: β-Arrestin Pathway (Recruitment Assay)
-
Transfect cells with constructs for the β-arrestin recruitment assay system (e.g., receptor-luciferase and β-arrestin-fluorescent protein fusions for BRET).
-
Plate the transfected cells and treat with varying concentrations of Carvedilol or the β-agonist.
-
Measure the BRET or FRET signal at different time points using a plate reader.
-
Plot the dose-response curve to determine the effect of Carvedilol on β-arrestin recruitment.
-
Compare the potency and efficacy of Carvedilol in both assays to quantify its bias.
Protocol 3: In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure the effect of Carvedilol on the extracellular levels of neurotransmitters (e.g., serotonin, dopamine) in specific brain regions of awake, freely moving animals.[16]
Materials:
-
Microdialysis probes.
-
Stereotaxic apparatus for probe implantation.
-
Animal model (e.g., rat, mouse).
-
Carvedilol solution for systemic or local administration.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
Fraction collector.
-
Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection).
Procedure:
-
Surgically implant a guide cannula into the target brain region of the anesthetized animal using stereotaxic coordinates.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate.
-
Collect dialysate samples at regular intervals to establish a baseline neurotransmitter level.
-
Administer Carvedilol (e.g., via intraperitoneal injection or through the dialysis probe for local administration).
-
Continue to collect dialysate samples.
-
Analyze the concentration of neurotransmitters in the dialysate samples using HPLC-ECD.
-
Express the post-drug neurotransmitter levels as a percentage of the baseline levels.
Visualizations
Signaling Pathways
Caption: Carvedilol's biased agonism at the β-adrenergic receptor.
Experimental Workflow
Caption: Integrated workflow for investigating Carvedilol's neurological effects.
Conclusion
Carvedilol presents a compelling case for further investigation into its role in neurological pathways. Its unique mechanism of action, particularly its biased agonism and interactions with multiple receptor systems, opens up new avenues for therapeutic development in neurology and psychiatry. The protocols and data presented here provide a framework for researchers to explore the nuanced effects of Carvedilol and other biased ligands on the central nervous system. A thorough understanding of these mechanisms is crucial for translating preclinical findings into clinical applications.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Carvedilol (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Unique Positive Cooperativity Between the β-Arrestin–Biased β-Blocker Carvedilol and a Small Molecule Positive Allosteric Modulator of the β2-Adrenergic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Pharmacological Primer of Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conducting the G-protein Coupled Receptor (GPCR) Signaling Symphony in Cardiovascular Diseases: New Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The adrenergic receptor antagonist carvedilol interacts with serotonin 2A receptors both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The adrenergic receptor antagonist carvedilol interacts with serotonin 2A receptors both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of carvedilol, a new antihypertensive, at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of carvedilol, a new antihypertensive, as a Na+ channel modulator and glutamate transport inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of carvedilol, a new antihypertensive agent, in cultured rat cerebellar neurons and in gerbil global brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Probing GPCR Dimerization Using Peptides [frontiersin.org]
- 15. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Carpindolol: A Versatile Tool for Probing 5-HT1B/1D Receptor Function
Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Carpindolol, a compound traditionally classified as a beta-blocker, has emerged as a valuable pharmacological tool for the investigation of serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1] Its unique pharmacological profile, characterized by antagonist activity at the 5-HT1B receptor and agonist activity at the 5-HT1D receptor, allows for the dissection of the distinct physiological roles of these closely related receptor subtypes.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in 5-HT1B/1D receptor research.
Pharmacological Profile of this compound
This compound exhibits a distinct affinity and functional activity profile at human 5-HT1B and 5-HT1D receptors. This differential activity is the cornerstone of its utility as a research tool.
| Receptor | Parameter | Value | Reference |
| 5-HT1B | pKd | 8.53 | [2][3][4] |
| 5-HT1B | pKB | 8.0 | [2][3][4] |
| 5-HT1D | pEC50 | 5.91 | [2][3][4] |
| 5-HT1D | pKd | 6.37 | [2][3][4] |
Table 1: Quantitative Pharmacological Data for this compound at Human 5-HT1B and 5-HT1D Receptors. This table summarizes the binding affinity (pKd), antagonist activity (pKB), and agonist potency (pEC50) of this compound.
Signaling Pathways
The 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Upon activation, they inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: 5-HT1B/1D receptor signaling cascade.
Experimental Protocols
The following protocols provide detailed methodologies for characterizing the interaction of this compound with 5-HT1B and 5-HT1D receptors.
Radioligand Binding Assay for 5-HT1B Receptor Antagonism
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the 5-HT1B receptor.
Materials:
-
Cell Membranes: Membranes prepared from a stable cell line expressing the human 5-HT1B receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A specific 5-HT1B receptor radioligand, such as [³H]-GR125743 or [¹²⁵I]-Iodocyanopindolol.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT1B ligand (e.g., 10 µM 5-HT).
-
This compound: Serial dilutions of this compound.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter and Fluid.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of the non-specific binding control.
-
Competition: 50 µL of each this compound dilution.
-
-
Add Radioligand: Add 50 µL of the radioligand (at a concentration near its Kd) to all wells.
-
Add Membranes: Add 100 µL of the membrane suspension to all wells.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
cAMP Functional Assay for 5-HT1D Receptor Agonism
This protocol describes a functional assay to measure the ability of this compound to act as an agonist at the 5-HT1D receptor by quantifying changes in intracellular cAMP levels.
Materials:
-
Cell Line: A stable cell line expressing the human 5-HT1D receptor (e.g., CHO-K1 or HEK293 cells).
-
Forskolin (B1673556): To stimulate adenylyl cyclase and raise basal cAMP levels.
-
This compound: Serial dilutions of this compound.
-
Reference Agonist: A known 5-HT1D agonist (e.g., 5-HT or Sumatriptan).
-
cAMP Assay Kit: A commercial kit for measuring cAMP (e.g., HTRF, FRET, or ELISA-based).
-
Cell Culture Medium and Buffers.
Procedure:
-
Cell Seeding: Seed the 5-HT1D expressing cells into a 96-well or 384-well plate and grow to 80-90% confluency.
-
Pre-treatment: Wash the cells with assay buffer and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Stimulation: Add serial dilutions of this compound or the reference agonist to the wells. In parallel, add a fixed concentration of forskolin to all wells except the basal control.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve for this compound and the reference agonist. Calculate the EC50 value for this compound to determine its potency as a 5-HT1D receptor agonist.
References
- 1. Development of a 18F-labeled PET radioligand for imaging 5-HT1B receptors: [18F]AZ10419096 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Kinetic modeling of the serotonin 5-HT1B receptor radioligand [11C]P943 in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential for imaging the high-affinity state of the 5-HT1B receptor: a comparison of three PET radioligands with differing intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS Method for Carvedilol Quantification in Plasma
An LC-MS/MS method for the quantification of Carvedilol in plasma is a crucial tool for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides a detailed protocol for a robust and sensitive method for the determination of Carvedilol in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Note on Analyte Name: The request specified "Carpindolol." However, extensive literature searches did not yield established LC-MS/MS methods for this compound. It is highly probable that this was a typographical error and the intended analyte was "Carvedilol," a widely used beta-blocker for which numerous bioanalytical methods exist. This document, therefore, details a method for the quantification of Carvedilol.
This application note is intended for researchers, scientists, and drug development professionals. It outlines a complete protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of Carvedilol in plasma.
Experimental Protocols
A simple and rapid protein precipitation method is employed for sample preparation, followed by analysis using a reversed-phase LC-MS/MS system.
1. Materials and Reagents
-
Carvedilol reference standard (≥98% purity)
-
Carvedilol-d5 (internal standard, IS)
-
LC-MS grade acetonitrile (B52724) and methanol (B129727)
-
Formic acid (≥98% purity)
-
Ammonium acetate (B1210297) (≥98% purity)
-
Control human plasma (K2-EDTA)
-
Deionized water
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of Carvedilol and Carvedilol-d5 by dissolving the accurately weighed compounds in methanol.
-
Working Solutions: Prepare serial dilutions of the Carvedilol stock solution with a 50:50 mixture of methanol and water to create working standards for the calibration curve and quality control (QC) samples.[1]
-
Internal Standard (IS) Working Solution (10 ng/mL): Dilute the Carvedilol-d5 stock solution with methanol to achieve a final concentration of 10 ng/mL.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of the plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (10 ng/mL) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the extract into the LC-MS/MS system.[2]
LC-MS/MS Conditions
The following table summarizes the liquid chromatography and mass spectrometry parameters for the analysis of Carvedilol.
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Zorbax SB-C18, 100 mm × 3.0 mm, 3.5 µm[3] or Restek Ultra II Biphenyl[4] |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |
| Flow Rate | 0.3 mL/min[4] |
| Column Temperature | 40°C |
| Injection Volume | 5 µL[2] |
| Elution | Isocratic or Gradient (e.g., 66% Acetonitrile)[3] |
| Mass Spectrometry | |
| Mass Spectrometer | AB Sciex API 5500 or equivalent triple quadrupole mass spectrometer[2][4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2][4] |
| MRM Transitions | Carvedilol: 407.1 → 100.1[2]Carvedilol-d5 (IS): 412.2 → 105.1[2] |
| Ion Spray Voltage | 5500 V[2] |
| Source Temperature | 500°C[2] |
| Collision Gas | Medium[2][4] |
| Nebulizer Gas (GS1) | 55 psi[2][4] |
| Turbo Gas (GS2) | 55 psi[2][4] |
| Curtain Gas (CUR) | 30 psi[2][4] |
Quantitative Data Summary
The performance of the LC-MS/MS method for Carvedilol quantification is summarized in the table below, with data compiled from various validated methods.
| Parameter | Result |
| Linearity Range | 0.2 - 200 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.995[3] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[4] |
| Accuracy & Precision (Inter- and Intra-day) | |
| LLOQ QC | Within ± 20% of nominal value |
| Low, Medium, High QC | Within ± 15% of nominal value |
| Recovery | |
| Carvedilol | ~73%[4] |
| Internal Standard (Carvedilol-d5) | Consistent across concentration levels |
| Matrix Effect | No significant matrix effects observed[4] |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the LC-MS/MS quantification of Carvedilol in plasma.
Caption: Workflow for Carvedilol quantification in plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Unraveling the Dual-Receptor Profile of Carpindolol: Application Notes and Protocols for In-Vitro Characterization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for studying the dual-receptor activity of Carpindolol, a compound with affinity for both β-adrenoceptors and serotonin (B10506) 5-HT1A receptors. This unique pharmacological profile suggests potential therapeutic applications requiring modulation of both adrenergic and serotonergic systems. The following protocols and data presentation formats are designed to facilitate the systematic in-vitro characterization of this compound and similar compounds.
Introduction to this compound's Dual-Receptor Activity
This compound is a β-adrenoceptor antagonist that also exhibits significant affinity for the 5-HT1A serotonin receptor. This dual activity is of considerable interest as it combines the therapeutic effects of β-blockade (e.g., in cardiovascular diseases) with potential anxiolytic and antidepressant effects mediated by 5-HT1A receptor modulation. A thorough understanding of its interaction with both receptor types is crucial for its development as a therapeutic agent. The experimental design outlined below aims to determine the binding affinity and functional activity of this compound at these two distinct receptor targets.
Data Presentation: Quantitative Analysis
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present data for Pindolol (B1678383), a structurally and functionally similar β-blocker with well-characterized dual activity at β-adrenoceptors and 5-HT1A receptors. This data serves as a representative example for the type of quantitative analysis required for this compound.
Table 1: Representative Binding Affinity (Ki) of Pindolol
| Compound | Receptor | Radioligand | Tissue/Cell Line | Ki (nM) |
| (-)-Pindolol | Human 5-HT1A | [³H]8-OH-DPAT | Human Brain (Dorsal Raphe) | 10.8[1] |
| (-)-Pindolol | Human 5-HT1A | [³H]8-OH-DPAT | Human Brain (Hippocampus) | 6.5 - 13.5[1] |
| (-)-Pindolol | Rat 5-HT1A | [³H]WAY 100635 | Rat Brain (Dorsal Raphe) | 5.8 - 22.3[1] |
| Carvedilol (B1668590) (for comparison) | Human β1-Adrenoceptor | Not Specified | Human Ventricular Myocardium | ~4-5 (KD)[2][3] |
| Carvedilol (for comparison) | Human β2-Adrenoceptor | Not Specified | Human Ventricular Myocardium | - |
Table 2: Representative Functional Activity of Pindolol at the 5-HT1A Receptor
| Assay | Compound | Potency (EC50/IC50) | Efficacy (Emax) / Intrinsic Activity |
| [³⁵S]GTPγS Binding | (-)-Pindolol | - | Low efficacy antagonist[4] |
| Adenylate Cyclase Inhibition | (-)-Pindolol | - | Potent antagonist[5] |
| Electrophysiology (Dorsal Raphe) | (-)-Pindolol | - | Partial agonist activity[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to characterize the dual-receptor activity of this compound.
Protocol 1: Radioligand Binding Assay for β-Adrenoceptors
Objective: To determine the binding affinity (Ki) of this compound for β1- and β2-adrenoceptors through competitive displacement of a radiolabeled antagonist.
Materials:
-
Receptor Source: Membranes from cells stably expressing human β1- or β2-adrenoceptors (e.g., CHO or HEK293 cells), or tissue preparations rich in these receptors (e.g., heart ventricles for β1).[7]
-
Radioligand: [¹²⁵I]Cyanopindolol ([¹²⁵I]CYP), a non-selective β-adrenoceptor antagonist.[1]
-
Test Compound: this compound.
-
Reference Competitor: Propranolol (B1214883) (non-selective), CGP 20712A (β1-selective), ICI 118,551 (β2-selective).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in assay buffer and determine protein concentration.[1]
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of assay buffer.
-
25 µL of [¹²⁵I]CYP (at a final concentration close to its Kd).
-
25 µL of various concentrations of this compound or reference competitor.
-
For non-specific binding, add a high concentration of propranolol (e.g., 10 µM).
-
100 µL of membrane preparation (typically 20-50 µg of protein).
-
-
Incubation: Incubate the plate at 37°C for 60 minutes to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
Protocol 2: Radioligand Binding Assay for 5-HT1A Receptors
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from cells expressing human 5-HT1A receptors or from brain regions with high 5-HT1A receptor density (e.g., hippocampus or dorsal raphe).[1]
-
Radioligand: [³H]8-OH-DPAT (agonist) or [³H]WAY-100635 (antagonist).
-
Test Compound: this compound.
-
Reference Competitor: 8-OH-DPAT, WAY-100635.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM CaCl₂, 0.1% ascorbic acid.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Other materials are as described in Protocol 1.
Procedure: The procedure is analogous to the β-adrenoceptor binding assay, with the following modifications:
-
Incubation: Incubate at 25°C for 60 minutes.
-
Data Analysis: The Cheng-Prusoff equation is used to calculate the Ki value.[1]
Protocol 3: Functional Assay - cAMP Accumulation for β-Adrenoceptor Antagonism
Objective: To determine the potency (IC50) of this compound in antagonizing agonist-induced cAMP production via β-adrenoceptors.
Materials:
-
Cells: Whole cells expressing the target β-adrenoceptor subtype.
-
Agonist: Isoproterenol (B85558) (a non-selective β-agonist).
-
Test Compound: this compound.
-
Stimulation Buffer: HBSS or DMEM containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[8]
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or luminescence-based).[9]
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and grow to confluency.
-
Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with varying concentrations of this compound for 15-30 minutes.
-
Stimulation: Add a fixed concentration of isoproterenol (typically its EC80) to stimulate cAMP production and incubate for an additional 15-30 minutes at 37°C.[8]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the inhibition of the isoproterenol-induced cAMP response against the log concentration of this compound.
-
Determine the IC50 value from the curve.
-
Protocol 4: Functional Assay - [³⁵S]GTPγS Binding for 5-HT1A Receptor Activity
Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at the 5-HT1A receptor by measuring its effect on G-protein activation.[10]
Materials:
-
Receptor Source: Membranes from cells expressing the human 5-HT1A receptor.
-
Test Compound: this compound.
-
Reference Agonist: 8-OH-DPAT or 5-HT.[1]
-
Reference Antagonist: WAY-100635.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 10 µM GDP.[1]
-
Other materials are as described in Protocol 1.
Procedure:
-
Agonist Mode:
-
In a 96-well plate, combine assay buffer, varying concentrations of this compound or a reference agonist, [³⁵S]GTPγS (final concentration ~0.1 nM), and the membrane preparation.[1]
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by filtration and measure bound radioactivity.
-
Plot the stimulated [³⁵S]GTPγS binding against the log concentration of this compound to determine EC50 and Emax.
-
-
Antagonist Mode:
-
Pre-incubate the membranes with varying concentrations of this compound.
-
Add a fixed concentration of a reference agonist (e.g., EC80 of 8-OH-DPAT).
-
Add [³⁵S]GTPγS and proceed as in the agonist mode.
-
Determine the IC50 of this compound in inhibiting the agonist-induced response.
-
Mandatory Visualizations
Signaling Pathways
Caption: Opposing effects of Gs and Gi signaling pathways.
Experimental Workflow: Dual-Receptor Characterization
Caption: Workflow for dual-receptor characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Receptor pharmacology of carvedilol in the human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pindolol antagonises G-protein activation at both pre- and postsynaptic serotonin 5-HT1A receptors: a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by pindolol and propranolol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Partial 5-HT1A receptor agonist properties of (-)pindolol in combination with citalopram on serotonergic dorsal raphe cell firing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of pindolol on the function of pre- and postsynaptic 5-HT1A receptors: in vivo microdialysis and electrophysiological studies in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiac adrenergic receptor effects of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carvedilol blocks beta2- more than beta1-adrenoceptors in human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective activation of postsynaptic 5-HT1A receptors induces rapid antidepressant response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carpindolol in Preclinical Toxicology
Application Notes
1. Introduction to Carpindolol
This compound is a non-selective β-adrenoceptor antagonist with additional pharmacological properties, including intrinsic sympathomimetic activity (ISA) and membrane-stabilizing activity. These characteristics mean that while it blocks the effects of adrenaline and noradrenaline at β-receptors, it can also cause a low level of receptor stimulation. This dual action is critical when designing and interpreting preclinical toxicology studies, as the observed effects can be a complex interplay of β-blockade and mild sympathomimetic stimulation. The primary therapeutic target of this compound is cardiovascular disease, making cardiovascular safety pharmacology a central component of its toxicological evaluation.
2. Mechanism of Action and Toxicological Considerations
This compound exerts its effects primarily through competitive, non-selective antagonism of β1 and β2 adrenergic receptors. Its intrinsic sympathomimetic activity results from its function as a partial agonist, which can be beneficial in preventing profound bradycardia or bronchoconstriction, side effects often associated with pure β-blockers.
Key considerations for toxicology study design include:
-
Species Selection: Standard rodent (e.g., Sprague-Dawley rat) and non-rodent (e.g., Beagle dog) species are typically used. The dog is a particularly relevant species for cardiovascular drugs due to its physiological similarities to humans.
-
Dose Selection: Dose levels should be selected to establish a clear dose-response relationship. This typically includes a high dose expected to produce overt toxicity, a low dose approximating the intended clinical exposure, and one or more intermediate doses. A No-Observed-Adverse-Effect Level (NOAEL) must be established.
-
Cardiovascular Monitoring: Given the mechanism of action, continuous telemetry or frequent electrocardiogram (ECG) monitoring in non-rodent species is crucial to assess effects on heart rate, blood pressure, and cardiac intervals (PR, QRS, QT).
-
Clinical Pathology and Histopathology: Standard panels for hematology, clinical chemistry, and urinalysis should be performed. Histopathological examination should focus on potential target organs, including the heart, lungs, liver, and kidneys.
3. Signaling Pathway of this compound
The diagram below illustrates the dual mechanism of this compound at the β-adrenergic receptor. As an antagonist, it blocks the binding of agonists like norepinephrine, preventing the full activation of adenylyl cyclase. As a partial agonist (due to its ISA), it provides a low-level stimulation of the same pathway.
Caption: this compound's dual action at the β-adrenergic receptor.
Data Presentation
Table 1: Illustrative Acute Oral Toxicity Profile of this compound
| Species | Strain/Breed | Vehicle | LD50 (mg/kg) | 95% Confidence Interval | Key Clinical Signs |
| Mouse | CD-1 | 0.5% Methylcellulose (B11928114) | ~150 | 120 - 180 | Bradycardia, lethargy, ataxia, prostration |
| Rat | Sprague-Dawley | 0.5% Methylcellulose | ~250 | 210 - 300 | Bradycardia, decreased activity, piloerection |
| Dog | Beagle | Gelatin Capsule | >50 | N/A | Emesis, bradycardia, hypotension at high doses |
Table 2: Summary of Findings from a Representative 90-Day Repeated-Dose Oral Toxicity Study in Rats
| Parameter | Control Group (Vehicle) | Low Dose (5 mg/kg/day) | Mid Dose (20 mg/kg/day) | High Dose (80 mg/kg/day) |
| Body Weight Gain (g) | 150 ± 15 | 145 ± 18 | 130 ± 20 | 105 ± 25 |
| Heart Rate (bpm) | 350 ± 30 | 330 ± 25 | 280 ± 35 | 220 ± 40 |
| Key Clinical Chemistry | ||||
| - AST (U/L) | 80 ± 10 | 85 ± 12 | 90 ± 15 | 150 ± 30 |
| - ALT (U/L) | 35 ± 5 | 38 ± 6 | 45 ± 8 | 95 ± 20** |
| Key Histopathology | ||||
| - Heart | No significant findings | No significant findings | Minimal myocardial fiber atrophy | Mild myocardial fiber atrophy and fibrosis |
| - Liver | No significant findings | No significant findings | Minimal centrilobular hypertrophy | Mild centrilobular hypertrophy |
| NOAEL Determination | - | 20 mg/kg/day | - | - |
| p < 0.05, *p < 0.01 compared to control group. Data are illustrative mean ± SD. |
Table 3: Illustrative Genotoxicity Profile of this compound
| Assay Type | Test System | Metabolic Activation | Concentration/Dose Range | Result |
| In Vitro | ||||
| Bacterial Reverse Mutation (Ames) | S. typhimurium & E. coli | With and Without S9 | 10 - 5000 µ g/plate | Negative |
| Chromosomal Aberration | Human Lymphocytes | With and Without S9 | 50 - 1000 µg/mL | Negative |
| Mouse Lymphoma (L5178Y) | Mouse Lymphoma Cells | With and Without S9 | 25 - 500 µg/mL | Negative |
| In Vivo | ||||
| Mammalian Erythrocyte Micronucleus Test | Mouse Bone Marrow | N/A | 50, 100, 200 mg/kg | Negative |
Experimental Protocols
1. Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure, OECD 425)
-
Objective: To determine the acute oral median lethal dose (LD50) of this compound.
-
Test System: Female Sprague-Dawley rats, nulliparous and non-pregnant, 8-12 weeks old.
-
Procedure:
-
Acclimatization: Acclimate animals for at least 5 days.
-
Fasting: Fast animals overnight (withholding food, not water) prior to dosing.
-
Dose Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% w/v methylcellulose in water) on the day of dosing.
-
Administration: Administer a single oral dose via gavage. The starting dose is selected based on prior knowledge, typically 175 mg/kg.
-
Dosing Progression: Dose one animal at a time. If the animal survives, the next animal is dosed at a higher level (factor of 3.2). If it dies, the next animal is dosed at a lower level.
-
Observation: Observe animals for clinical signs of toxicity immediately after dosing, at 30 minutes, 1, 2, 4, and 6 hours, and then daily for 14 days. Observations include changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions).
-
Body Weight: Record body weight just prior to dosing and on days 7 and 14.
-
Necropsy: Perform a gross necropsy on all animals at the end of the 14-day observation period.
-
Data Analysis: Calculate the LD50 and confidence intervals using a validated statistical program (e.g., AOT425StatPgm).
-
2. Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Rats
-
Objective: To determine the toxicity of this compound after repeated daily administration for 28 days and to establish a NOAEL.
-
Test System: Sprague-Dawley rats, 4 groups of 10 males and 10 females each (plus 5/sex/group for recovery).
-
Procedure:
-
Dose Groups:
-
Group 1: Vehicle control.
-
Group 2: Low dose.
-
Group 3: Mid dose.
-
Group 4: High dose.
-
-
Administration: Administer the test article or vehicle daily by oral gavage at the same time each day for 28 consecutive days.
-
Observations:
-
Mortality/Morbidity: Check twice daily.
-
Clinical Signs: Detailed examination daily.
-
Body Weight & Food Consumption: Record weekly.
-
Ophthalmology: Examine all animals prior to study start and all control/high-dose animals at termination.
-
Clinical Pathology: Collect blood and urine at termination (or pre-termination for interim analysis). Analyze for standard hematology, coagulation, and clinical chemistry parameters.
-
-
Termination and Necropsy:
-
At day 29, euthanize main study animals.
-
Conduct a full gross necropsy.
-
Record organ weights (e.g., heart, liver, kidneys, brain, spleen, adrenals).
-
-
Histopathology: Preserve organs from all animals in 10% neutral buffered formalin. Perform histopathological examination on all tissues from the control and high-dose groups. If treatment-related changes are found, examine the same tissues from the lower dose groups.
-
Recovery Group: Maintain recovery animals for an additional 14 days without treatment to assess the reversibility of any findings.
-
3. Preclinical Toxicology Workflow
The diagram below outlines a typical workflow for the preclinical toxicological assessment of a compound like this compound.
Caption: A generalized workflow for preclinical toxicology evaluation.
Troubleshooting & Optimization
Navigating Solubility Challenges in Aqueous Solutions: A Technical Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Carpindolol in aqueous solutions.
Important Note for Researchers: Initial database searches reveal a significant overlap in nomenclature between this compound and the more extensively researched compound Carvedilol. While both are beta-blockers, they are distinct chemical entities. Publicly available data on the specific aqueous solubility of this compound is limited. The following guide is based on established principles for overcoming solubility challenges of poorly water-soluble drugs and frequently references data for Carvedilol, a compound with similar characteristics and for which a wealth of solubility data exists. It is presumed that researchers working with this compound may find these analogous strategies and data points valuable in their experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers?
Like many BCS Class II drugs, this compound's molecular structure contributes to its low aqueous solubility. This inherent low solubility can hinder the preparation of stock solutions and negatively impact bioavailability in experimental models. For instance, Carvedilol, a structurally related compound, has a very low aqueous solubility of approximately 0.02 mg/mL at a pH of 7.4.[1][2]
Q2: How does pH affect the solubility of my compound?
The solubility of ionizable compounds like this compound is often pH-dependent. As a weak base with a pKa of 7.8, Carvedilol's solubility significantly increases at a lower pH due to the protonation of the molecule, which forms a more soluble salt.[1][3][4][5] For example, the solubility of Carvedilol is high at a pH range of 1.2-5.0 (545.1–2591.4 μg/mL) and significantly lower at a pH range of 6.5-7.8 (5.8–51.9 μg/mL).[4][5] Researchers should consider the pH of their aqueous solution and adjust it to a more acidic range if the experimental design allows.
Q3: What are some common strategies to enhance the aqueous solubility of poorly soluble compounds?
Several techniques can be employed to improve the solubility of hydrophobic drugs. These include:
-
pH adjustment: As discussed, lowering the pH can significantly increase the solubility of weakly basic compounds.
-
Cosolvents: The addition of water-miscible organic solvents can increase the solubility of non-polar compounds.
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate the drug molecule, forming an inclusion complex with a hydrophilic exterior, thereby increasing its aqueous solubility.[6][7]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution rate.[8][9][10]
-
Nanotechnology: Formulating the drug as nanoparticles can increase the surface area available for dissolution.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| Precipitation of compound upon addition to aqueous buffer. | The compound's solubility limit has been exceeded. The buffer's pH is not optimal for solubility. | 1. Prepare a more dilute solution. 2. Adjust the pH of the buffer to a more acidic range (e.g., pH 3-5), if compatible with the experiment. 3. Consider using a cosolvent system or adding a solubilizing agent like cyclodextrin (B1172386). |
| Inconsistent results in cell-based assays. | Poor solubility leading to variable concentrations of the active compound. Precipitation of the compound in the cell culture media. | 1. Confirm the solubility of the compound in the specific cell culture medium used. 2. Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and then dilute it into the media, ensuring the final solvent concentration is non-toxic to the cells. 3. Visually inspect for any precipitation after adding the compound to the media. |
| Low bioavailability in in-vivo experiments. | The compound is not adequately dissolving in the gastrointestinal fluids for absorption. | 1. Formulate the compound using solubility-enhancing techniques such as complexation with cyclodextrins or creating a solid dispersion. 2. Consider pH modification of the formulation. 3. Reduce the particle size of the drug substance. |
Quantitative Data on Solubility Enhancement
The following tables summarize quantitative data on the solubility of Carvedilol, which can serve as a reference for designing experiments with this compound.
Table 1: pH-Dependent Solubility of Carvedilol
| pH | Solubility (µg/mL) |
| 1.2 - 5.0 | 545.1 - 2591.4 |
| 6.5 - 7.8 | 5.8 - 51.9 |
Data from studies on Carvedilol and may be used as a proxy for understanding the potential behavior of this compound.[4][5]
Table 2: Effect of Cyclodextrins on Carvedilol Solubility
| Cyclodextrin (CD) Type | Concentration of CD | Maximum Carvedilol Solubility (mg/mL) |
| α-CD | 5% (w/v) | ~15 |
| β-CD | 10% (w/v) | ~25 |
| γ-CD | 15% (w/v) | ~23 |
| HP-β-CD (20%) | N/A | Significant increase across all pH values tested |
Data obtained in an aqueous 1% (v/v) acetic acid solution (pH 3.8) for natural cyclodextrins. HP-β-CD data reflects a general trend.[1][3]
Experimental Protocols
Protocol 1: Determination of pH-Dependent Solubility
This protocol outlines a method to determine the solubility of a weakly basic compound at different pH values.
-
Prepare a series of buffers with pH values ranging from 1.2 to 8.0 (e.g., HCl for acidic pH, phosphate (B84403) buffers for neutral pH, and borate (B1201080) buffers for alkaline pH).
-
Add an excess amount of the compound to a fixed volume of each buffer in separate vials.
-
Equilibrate the samples by shaking them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
Separate the undissolved solid by centrifugation or filtration (using a filter that does not bind the compound).
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the solubility as a function of pH.
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (Phase Solubility Study)
This protocol is used to investigate the effect of a cyclodextrin on the solubility of a compound and to determine the stoichiometry of the inclusion complex.
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 20 mM HP-β-CD).
-
Add an excess amount of the compound to each cyclodextrin solution.
-
Equilibrate the samples as described in Protocol 1.
-
Separate the undissolved solid.
-
Quantify the concentration of the dissolved compound in each solution.
-
Plot the solubility of the compound as a function of the cyclodextrin concentration. A linear relationship often suggests the formation of a 1:1 complex.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Solubility Determination
Caption: Workflow for determining pH-dependent solubility.
Logical Relationship for Addressing Solubility Issues
Caption: Decision tree for selecting a solubility enhancement strategy.
Signaling Pathway Inhibition by Beta-Blockers
Caption: Simplified signaling pathway showing beta-blocker action.
References
- 1. droracle.ai [droracle.ai]
- 2. Carvedilol: Solubilization and Cyclodextrin Complexation: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carvedilol [medbox.iiab.me]
- 4. Carvedilol, (+)- | C24H26N2O4 | CID 185394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Carvedilol versus propranolol effect on hepatic venous pressure gradient at 1 month in patients with index variceal bleed: RCT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carvedilol Vs. Propranolol: Which Should I Take? | Klarity [helloklarity.com]
- 8. goodrx.com [goodrx.com]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]
How to prevent Carpindolol degradation in experimental setups
Technical Support Center: Carpindolol Experimental Integrity
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The main factors affecting the stability of this compound and similar beta-blockers are exposure to light (photodegradation), non-neutral pH (acid and base hydrolysis), oxidizing agents, and elevated temperatures.[1][2][3] Specifically, this compound has been found to be sensitive to oxidative and alkaline (base) conditions.[4]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure stability, this compound should be stored at controlled room temperature, between 20°C to 25°C (68°F to 77°F).[5][6] It is crucial to keep it in a tight, light-resistant container and protected from moisture.[5] For stock solutions, refer to the manufacturer's certificate for specific storage conditions, but generally, they should be kept in a dry, cool, and well-ventilated place.[7]
Q3: Is this compound sensitive to light?
A3: Yes, studies on beta-blockers with similar chemical structures, like Propranolol, indicate a potential for photodegradation.[8] Forced degradation studies also show that Carvedilol, a closely related compound, is susceptible to photolytic stress.[3][9] Therefore, it is critical to protect this compound solutions and samples from light during experiments and storage.[5]
Q4: How does pH affect the stability of this compound solutions?
A4: this compound's stability is pH-dependent. Forced degradation studies on the similar compound Carvedilol show significant degradation under both acidic and basic conditions.[1][10] Specifically, Carvedilol is more sensitive to alkaline (base) hydrolysis than acidic conditions.[4] One study found that an acidic aqueous solution of Carvedilol was more stable than an alkaline one.[11]
Q5: Can I prepare a stock solution of this compound in advance?
A5: Yes, but it must be stored correctly. Prepare stock solutions in a suitable solvent, protect them from light by using amber vials or wrapping them in aluminum foil, and store them at the recommended temperature. The stability of the solution over time should be verified, as mobile phase and solution stability experiments are crucial parts of method validation.[3] For aqueous formulations, stability can be maintained for at least 56 days at 25°C.[11]
Troubleshooting Guide
This guide addresses common issues encountered during experiments that may indicate this compound degradation.
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent or lower-than-expected results in bioassays. | This compound degradation in the stock solution or experimental medium. | 1. Verify Stock Solution Integrity: Prepare a fresh stock solution and compare its performance against the old one. 2. Check pH of Medium: Ensure the pH of your cell culture or assay buffer is within a stable range for this compound. 3. Protect from Light: Repeat the experiment with light-protective measures (e.g., amber tubes, low-light conditions). |
| Appearance of unexpected peaks in HPLC/UPLC analysis. | Formation of degradation products. | 1. Review Sample Handling: Ensure samples were protected from light and stored at the correct temperature before analysis.[5][6] 2. Analyze Stress Conditions: The new peaks could correspond to products of hydrolysis (acid/base), oxidation, or photolysis.[3][9] 3. Run a Forced Degradation Study: Perform a controlled degradation study (see protocol below) to identify the retention times of specific degradation products. |
| Reduced drug concentration over time in stability studies. | Chemical instability under the chosen storage conditions. | 1. Re-evaluate Storage Conditions: Confirm that temperature, light, and moisture are controlled according to guidelines.[5][6] 2. Assess pH Effects: If in solution, measure the pH. Degradation is known to be faster in alkaline and acidic conditions.[1][4] 3. Consider Oxidation: If the solution is exposed to air, oxidative degradation may occur.[4] Consider preparing solutions with de-gassed solvents or under an inert atmosphere (e.g., nitrogen). |
Summary of this compound (as Carvedilol) Degradation under Stress Conditions
The following table summarizes findings from forced degradation studies on Carvedilol, which is structurally similar to this compound and serves as a reliable proxy. These studies are essential for understanding potential degradation pathways.[12]
| Stress Condition | Typical Reagents & Duration | Observed Degradation | Reference |
| Acid Hydrolysis | 0.1N - 2N HCl, 30 min - 24 hrs | Significant Degradation | [1][13] |
| Base Hydrolysis | 0.1N - 2N NaOH, 30 min - 24 hrs | Significant Degradation (often more than acid) | [1][4][13] |
| Oxidation | 3% - 5% H₂O₂, up to 72 hrs | Sensitive / Significant Degradation | [3][4] |
| Thermal Degradation | 60°C - 70°C, up to 24 hrs | Degradation Observed | [3][9] |
| Photolytic Degradation | UV light (254nm), up to 24 hrs | Degradation Observed | [3][9] |
Experimental Protocols
Protocol: Forced Degradation Study to Assess Stability
This protocol is designed to intentionally stress this compound to identify potential degradation products and determine its stability in your specific experimental matrix (e.g., buffer, formulation).
Objective: To identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound Active Pharmaceutical Ingredient (API)
-
HPLC or UPLC system with a suitable detector (e.g., PDA)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Methanol, Acetonitrile (HPLC grade)
-
pH meter
-
Photostability chamber or UV lamp
-
Oven or water bath
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Acid Hydrolysis:
-
Mix equal parts of the stock solution with 0.1N HCl.
-
Keep the solution at room temperature for a specified time (e.g., 24 hours).[1]
-
After incubation, neutralize the sample with an equivalent amount of 0.1N NaOH.
-
Dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal parts of the stock solution with 0.1N NaOH.
-
Keep the solution at room temperature for a specified time (e.g., 24 hours).[1]
-
After incubation, neutralize the sample with an equivalent amount of 0.1N HCl.
-
Dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix equal parts of the stock solution with 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a specified time (e.g., 24 hours).[3]
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder or the stock solution in an oven or water bath set to 70°C for 24 hours.[3]
-
After exposure, allow the sample to cool to room temperature. If solid, dissolve in solvent.
-
Dilute with mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.[3]
-
Keep a control sample wrapped in aluminum foil to serve as a dark control.
-
Dilute with mobile phase for analysis.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC/UPLC method.
-
Compare the chromatograms to identify new peaks (degradation products) and calculate the percentage of degradation of the parent this compound peak.
-
Visual Guides and Workflows
Troubleshooting Workflow for Suspected Degradation
This decision tree provides a logical workflow for identifying the cause of suspected this compound degradation during an experiment.
Caption: Troubleshooting decision tree for identifying sources of this compound degradation.
General Experimental Workflow to Minimize Degradation
This workflow outlines the key steps and precautions to take during a typical experiment involving this compound to ensure its stability.
Caption: Recommended experimental workflow for maintaining this compound stability.
Potential Degradation Pathways
This diagram illustrates the primary environmental factors that can lead to the degradation of this compound.
Caption: Key environmental factors leading to this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Carvedilol (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. pharmacopoeia.com [pharmacopoeia.com]
- 8. Photodegradation products of propranolol: the structures and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Study of the Degradation Kinetics of Carvedilol by Use of a Validated Stability-Indicating LC Method | Semantic Scholar [semanticscholar.org]
- 11. Carvedilol stability in paediatric oral liquid formulations | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsonline.com [ijpsonline.com]
Technical Support Center: Troubleshooting Unexpected Off-Target Effects of Carpindolol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting unexpected off-target effects of Carpindolol. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and experimental challenges related to the use of this compound, providing potential explanations and actionable troubleshooting steps.
Q1: We observe an unexpected cellular response that is inconsistent with β-adrenergic receptor blockade. What could be the cause?
Possible Causes:
-
Off-Target Binding: this compound is known to interact with serotonin (B10506) receptors, which can trigger signaling cascades independent of β-adrenergic pathways. Specifically, it acts as an antagonist at the 5-HT1B receptor and an agonist at the 5-HT1D receptor.
-
Partial Agonism (Intrinsic Sympathomimetic Activity - ISA): Like some other β-blockers (e.g., pindolol), this compound may exhibit partial agonist activity. In a low catecholamine environment, it can weakly activate β-adrenergic receptors, leading to a response opposite to the expected antagonism.
-
Receptor Cross-Talk: The signaling pathways of β-adrenergic receptors and other G-protein coupled receptors (GPCRs) can interact. Activation of an off-target receptor by this compound might indirectly modulate the β-adrenergic pathway.
-
Experimental Artifact: Issues with reagents, cell lines, or assay conditions can lead to misleading results.
Troubleshooting Steps:
-
Confirm On-Target Effect: First, ensure that you can observe the expected β-adrenergic blockade in a well-validated assay, such as a competitive radioligand binding assay or a functional assay measuring the inhibition of isoproterenol-induced cAMP accumulation.
-
Investigate Serotonergic Involvement:
-
Test for the presence of 5-HT1B and 5-HT1D receptors in your experimental system (e.g., via RT-qPCR or western blot).
-
Use selective antagonists for 5-HT1B (e.g., SB-224289) and 5-HT1D (e.g., BRL-15572) to see if they can block the unexpected effect of this compound.
-
-
Assess Partial Agonism:
-
Perform a functional assay (e.g., cAMP accumulation) with this compound alone, without a competing agonist. A slight increase in the signaling molecule (e.g., cAMP) would suggest partial agonism.
-
-
Review Experimental Setup:
-
Cell Line Authentication: Verify the identity of your cell line and the expression of the target receptors.
-
Reagent Quality: Ensure the purity and correct concentration of this compound and other reagents.
-
Assay Conditions: Optimize assay parameters such as incubation time, temperature, and cell density.
-
Q2: Our radioligand binding assay shows a lower-than-expected affinity for β-adrenergic receptors. Why might this be?
Possible Causes:
-
Incorrect Radioligand Concentration: Using a radioligand concentration significantly above its Kd can lead to an overestimation of the IC50 of the competing ligand (this compound), thus making it appear less potent.
-
Issues with Membrane Preparation: Poor quality of the cell membrane preparation, such as low receptor density or contamination with proteases, can affect binding.
-
Assay Buffer Composition: The ionic strength and pH of the assay buffer can influence ligand binding.
-
Ligand Degradation: this compound or the radioligand may have degraded due to improper storage or handling.
Troubleshooting Steps:
-
Validate Radioligand Binding: Perform a saturation binding experiment with your radioligand to determine its Kd and Bmax in your system. Ensure your competitive binding assay uses a radioligand concentration at or below the Kd.
-
Optimize Membrane Preparation: Prepare fresh cell membranes and quantify the protein concentration. Consider adding protease inhibitors to the lysis buffer.
-
Standardize Assay Buffer: Use a consistent and validated assay buffer for all experiments.
-
Verify Ligand Integrity: Use freshly prepared solutions of this compound and ensure the radioligand is within its expiration date and has been stored correctly.
Q3: In our functional assays, the inhibitory effect of this compound on cAMP production is variable. What could be causing this inconsistency?
Possible Causes:
-
Cell Passage Number: The expression levels of GPCRs and signaling components can change with increasing cell passage number.
-
Inconsistent Cell Density: The number of cells per well can significantly impact the magnitude of the cAMP response.
-
Agonist Concentration: The concentration of the stimulating agonist (e.g., isoproterenol) will determine the window for observing inhibition.
-
Phosphodiesterase (PDE) Activity: PDEs degrade cAMP. High PDE activity in your cells can dampen the signal.
Troubleshooting Steps:
-
Use Consistent Cell Culture Practices: Use cells within a defined, low passage number range for all experiments.
-
Standardize Cell Plating: Ensure a uniform number of viable cells are seeded in each well.
-
Optimize Agonist Concentration: Perform a dose-response curve for your agonist to determine the EC80 concentration, which typically provides a robust signal window for measuring inhibition.
-
Incorporate a PDE Inhibitor: Add a broad-spectrum PDE inhibitor, such as IBMX, to the assay buffer to prevent cAMP degradation and enhance the signal-to-noise ratio.
Quantitative Data Presentation
The following table summarizes the known binding affinities of this compound for its off-target serotonin receptors and the binding affinities of the structurally and functionally similar β-blocker, Pindolol, for the primary β-adrenergic targets.
| Compound | Receptor Subtype | Parameter | Value | Reference(s) |
| This compound | 5-HT1B | pKd | 8.53 | [1] |
| 5-HT1B | pKB | 8.0 | [1] | |
| 5-HT1D | pEC50 | 5.91 | [1] | |
| 5-HT1D | pKd | 6.37 | [1] | |
| Pindolol * | β1-Adrenergic | Ki (nM) | 0.25 | [2] |
| β2-Adrenergic | Ki (nM) | 0.54 | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in troubleshooting and characterizing the pharmacological profile of this compound.
Competitive Radioligand Binding Assay for β-Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors.
Materials:
-
Cell membranes from cells stably expressing human β1- or β2-adrenergic receptors.
-
Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol.
-
Unlabeled this compound.
-
Non-specific binding control: Propranolol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Cell harvester.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane aliquots on ice. Dilute the membranes in assay buffer to a concentration that yields sufficient specific binding (to be determined during assay optimization).
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 150 µL of diluted membranes.
-
Non-specific Binding: 50 µL of 10 µM Propranolol, 50 µL of radioligand, and 150 µL of diluted membranes.
-
This compound Competition: 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 150 µL of diluted membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Functional Assay
Objective: To determine the functional effect of this compound (antagonism and potential partial agonism) on Gs-coupled β-adrenergic receptors.
Materials:
-
Whole cells expressing the β-adrenergic receptor of interest (e.g., HEK293 or CHO cells).
-
This compound.
-
Full agonist: Isoproterenol.
-
PDE inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX).
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free media.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well white opaque plates.
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Plating: Seed the cells in 384-well plates at an optimized density and allow them to adhere overnight.
-
Assay Preparation:
-
Wash the cells once with stimulation buffer.
-
Add stimulation buffer containing a fixed concentration of IBMX (e.g., 500 µM) to each well.
-
-
Antagonist Mode:
-
Add varying concentrations of this compound to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
Add a fixed concentration of Isoproterenol (EC80) to stimulate cAMP production.
-
-
Partial Agonist Mode:
-
Add varying concentrations of this compound to the wells (without Isoproterenol).
-
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP signal against the log concentration of this compound.
-
For antagonist mode, calculate the IC50 value.
-
For partial agonist mode, calculate the EC50 and Emax values relative to the maximal response of Isoproterenol.
-
Visualizations
The following diagrams illustrate key signaling pathways and workflows relevant to troubleshooting this compound's effects.
Caption: Canonical β-Adrenergic Receptor Signaling Pathway.
Caption: Potential Off-Target Signaling via Serotonin Receptors.
Caption: Troubleshooting Workflow for Unexpected Effects.
References
Optimizing Carpindolol Concentration for Maximal Beta-Blockade: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working to determine the optimal concentration of Carpindolol for achieving maximal beta-blockade in experimental settings. Due to the limited availability of comprehensive public data on this compound, this guide utilizes data from the structurally related and extensively characterized beta-blocker, Carvedilol (B1668590), as a representative example for quantitative analysis and experimental design. This approach provides a robust framework for your research with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal concentration of a beta-blocker like this compound?
A1: The initial step is to characterize the binding affinity of this compound for its target receptors, primarily the β1- and β2-adrenergic receptors. This is typically achieved through in vitro radioligand binding assays. These assays help determine the equilibrium dissociation constant (Ki), which indicates the concentration of this compound required to occupy 50% of the receptors. A lower Ki value signifies higher binding affinity.
Q2: How do I translate binding affinity (Ki) to functional blockade in a cellular context?
A2: Binding affinity does not always directly correlate with functional activity. Therefore, it is crucial to perform functional assays, such as adenylyl cyclase (cAMP) inhibition assays. These assays measure the ability of this compound to block the downstream signaling cascade initiated by a beta-adrenergic agonist (e.g., isoproterenol). The half-maximal inhibitory concentration (IC50) derived from these assays provides a measure of the functional potency of this compound.
Q3: What is Intrinsic Sympathomimetic Activity (ISA) and could it affect my experiments with this compound?
A3: Intrinsic Sympathomimetic Activity (ISA) is the capacity of some beta-blockers to partially activate beta-adrenergic receptors, in addition to their blocking effect.[1][2] This can be particularly relevant in experimental models with low baseline sympathetic tone, where a beta-blocker with ISA might produce a slight stimulatory effect on its own.[3] It is important to assess whether this compound exhibits ISA, as this can influence the interpretation of experimental results, especially in vivo.
Q4: How do I determine the optimal concentration of this compound for in vivo studies?
A4: In vivo optimization requires a dose-response study where different concentrations of this compound are administered to an appropriate animal model. Key physiological parameters to measure include heart rate and blood pressure, both at rest and after stimulation with a beta-agonist like isoproterenol.[4][5] The goal is to identify the concentration of this compound that produces the maximal blockade of the agonist-induced effects without causing significant adverse effects.
Quantitative Data Summary (Using Carvedilol as a Representative Example)
The following tables provide quantitative data for Carvedilol, which can serve as a starting point for designing experiments with the structurally similar this compound.
Table 1: Receptor Binding Affinity of Carvedilol
| Receptor Subtype | Radioligand | Tissue/Cell Source | Ki (nM) | Reference |
| β1-Adrenergic | [¹²⁵I]Iodocyanopindolol | Human Ventricular Myocardium | ~4-5 | [1] |
| β2-Adrenergic | [¹²⁵I]Iodocyanopindolol | Human Ventricular Myocardium | Mild selectivity for β1 (6- to 39-fold) | [1] |
| α1-Adrenergic | [¹²⁵I]HEAT | Human Ventricular Myocardium | Potent blockade | [1] |
Table 2: Functional Potency of Carvedilol
| Assay Type | Agonist | Cell/Tissue Model | IC50/EC50 | Reference |
| Adenylyl Cyclase Inhibition | Isoproterenol | Not specified | Not specified | [6] |
| In vivo Heart Rate Reduction | - | Patients with Atrial Fibrillation | Dose-dependent reduction | [7] |
| In vivo Blood Pressure Reduction | - | Hypertensive Patients | Dose-dependent reduction | [8][9] |
Key Experimental Protocols
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors.
Methodology:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the target beta-adrenergic receptor subtype in a suitable lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-CGP 12177 or [¹²⁵I]-Iodocyanopindolol), and a range of concentrations of unlabeled this compound.
-
Incubate the mixture to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly separate the receptor-bound radioligand from the free radioligand by filtration through a glass fiber filter.
-
Wash the filters to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Adenylyl Cyclase (cAMP) Functional Assay
Objective: To determine the functional potency (IC50) of this compound in inhibiting agonist-stimulated cAMP production.
Methodology:
-
Cell Culture:
-
Culture cells expressing the beta-adrenergic receptor of interest (e.g., CHO or HEK293 cells).
-
-
Assay Procedure:
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Stimulate the cells with a fixed concentration of a beta-adrenergic agonist (e.g., isoproterenol) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lyse the cells to release the intracellular cAMP.
-
-
cAMP Detection:
-
Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.
-
Visualizing Key Concepts and Workflows
Caption: Beta-adrenergic signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Troubleshooting Guide
Issue 1: High Non-Specific Binding in Radioligand Assay
-
Possible Cause: The radioligand is sticking to the filters or assay plate. The concentration of the radioligand is too high.
-
Troubleshooting Steps:
-
Pre-soak the filter plates with a blocking agent like polyethyleneimine (PEI).
-
Increase the number and volume of wash steps with ice-cold wash buffer.
-
Optimize the radioligand concentration; it should ideally be at or below its Kd.
-
Consider using a different type of filter plate.
-
Issue 2: No or Low Response in cAMP Functional Assay
-
Possible Cause: Low receptor expression in the cells. Incorrect agonist or this compound concentration range. Low cell viability.
-
Troubleshooting Steps:
-
Confirm receptor expression using a complementary method like western blotting or qPCR.
-
Perform a wider dose-response curve for both the agonist and this compound.
-
Check cell viability before and after the assay using a method like trypan blue exclusion.
-
Ensure the phosphodiesterase inhibitor is active and used at an appropriate concentration.
-
Issue 3: High Variability in In Vivo Dose-Response Study
-
Possible Cause: Inconsistent drug administration. Animal-to-animal physiological variability. Incorrect timing of measurements.
-
Troubleshooting Steps:
-
Ensure accurate and consistent dosing for all animals.
-
Increase the number of animals per group to improve statistical power.
-
Acclimatize animals to the experimental procedures to reduce stress-induced variability.
-
Perform a time-course experiment to determine the peak effect of this compound and standardize the measurement time point accordingly.
-
Always include a vehicle control group to account for any effects of the drug delivery vehicle.[10]
-
References
- 1. Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intrinsic sympathomimetic activity of pindolol. Evidence for interaction with pretreatment sympathetic tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of intrinsic sympathomimetic activity of bucindolol and carvedilol in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]
- 6. Crystal Structures of a Stabilized β1-Adrenoceptor Bound to the Biased Agonists Bucindolol and Carvedilol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Carvedilol on Reduction in Heart Rate in Patients With Chronic Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Response rate with respect to the blood pressure-lowering effect of the vasodilating and beta-blocking agent carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antianginal efficacy of carvedilol, a new beta-blocker with vasodilating action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Carpindolol's Impact on Serotonin-Mediated Signaling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and interpreting the effects of Carpindolol in experiments involving serotonin (B10506) (5-HT)-mediated signaling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known targets?
This compound is a non-selective beta-adrenergic receptor antagonist.[1] It also exhibits significant activity at serotonin receptors, specifically acting as a 5-HT1B receptor antagonist and a 5-HT1D receptor agonist.[1][2] This dual pharmacology makes it a complex tool for studying serotonergic systems.
Q2: What are the expected effects of this compound on downstream serotonin signaling pathways?
As an antagonist of the 5-HT1B receptor, which is coupled to the Gαi protein, this compound is expected to block the serotonin-induced inhibition of adenylyl cyclase. This action can lead to an increase in intracellular cyclic AMP (cAMP) levels in the presence of a 5-HT1B agonist. Conversely, as a 5-HT1D receptor agonist, which is also Gαi-coupled, this compound is expected to inhibit adenylyl cyclase activity, resulting in decreased intracellular cAMP levels. The net effect on cAMP will depend on the relative expression levels of 5-HT1B and 5-HT1D receptors in the experimental system and the presence of other signaling molecules.
Q3: How can I quantify the binding affinity and functional activity of this compound at serotonin receptors?
Standard pharmacological assays can be employed to characterize this compound's interaction with 5-HT receptors:
-
Radioligand Binding Assays: These are used to determine the binding affinity (Ki) of this compound for 5-HT1B and 5-HT1D receptors.
-
cAMP Assays: These functional assays measure the downstream effect of Gαi coupling by quantifying changes in intracellular cAMP levels. For its antagonist activity at 5-HT1B, you would measure its ability to block agonist-induced decreases in cAMP. For its agonist activity at 5-HT1D, you would measure its ability to decrease cAMP levels on its own.
-
β-Arrestin Recruitment Assays: These assays can be used to investigate potential biased agonism, where a ligand preferentially activates one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin-mediated signaling).
Troubleshooting Guides
Issue 1: Unexpected or Variable cAMP Assay Results
Symptoms:
-
Inconsistent dose-response curves.
-
Higher or lower than expected cAMP levels.
-
Difficulty distinguishing between 5-HT1B antagonist and 5-HT1D agonist effects.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Interference from Endogenous Beta-Adrenergic Signaling | This compound's primary activity as a beta-blocker can influence basal cAMP levels, as beta-adrenergic receptors are typically Gαs-coupled (increasing cAMP). Pre-treat cells with a non-serotonergic beta-agonist like isoproterenol (B85558) to saturate beta-adrenergic receptors and minimize this compound's effect on this pathway. Alternatively, use cell lines with low or no endogenous beta-adrenergic receptor expression. |
| Co-expression of 5-HT1B and 5-HT1D Receptors | The opposing effects of this compound on cAMP via these two receptors can confound results. Use cell lines expressing only one of the receptor subtypes (5-HT1B or 5-HT1D) to isolate and characterize the activity at each. If using a system with co-expression, selective antagonists for either receptor (if available and distinct from this compound) can help dissect the individual contributions. |
| Inappropriate Agonist Concentration in Antagonist Assays | When testing this compound's antagonist activity at 5-HT1B receptors, the concentration of the 5-HT1B agonist used is critical. Use an agonist concentration that elicits a submaximal response (e.g., EC80) to allow for a clear window to observe antagonism. |
| Cell Passage Number and Condition | High passage numbers can lead to altered receptor expression and signaling. Use cells with a consistent and low passage number. Ensure cells are healthy and seeded at a consistent density.[3] |
Issue 2: Discrepancies Between Binding Affinity (Ki) and Functional Potency (IC50/EC50)
Symptoms:
-
This compound shows high binding affinity but low functional potency, or vice-versa.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Biased Agonism | This compound might be a biased agonist, preferentially activating one downstream pathway over another (e.g., G-protein vs. β-arrestin). This can lead to different potency values depending on the functional assay used. Perform a β-arrestin recruitment assay to assess this possibility. The concept of biased agonism has been noted for other beta-blockers like carvedilol (B1668590) at serotonin receptors.[4][5] |
| "Spare Receptors" or Receptor Reserve | In systems with high receptor expression, a maximal functional response can be achieved with only a fraction of receptors occupied. This can lead to a leftward shift in the functional potency curve compared to the binding affinity curve. This is a characteristic of the biological system rather than an experimental artifact. |
| Assay Conditions | Differences in buffer composition, temperature, and incubation time between binding and functional assays can affect ligand activity. Ensure that assay conditions are as similar as possible when comparing results. |
Issue 3: Off-Target Effects
Symptoms:
-
Unexplained cellular responses that cannot be attributed to 5-HT1B or 5-HT1D receptor activity.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Interaction with other 5-HT Receptor Subtypes | This compound's binding profile at other serotonin receptor subtypes is not extensively documented. Screen this compound against a panel of other 5-HT receptors to identify potential off-target interactions. |
| Non-Receptor-Mediated Effects | At high concentrations, some compounds can exert effects through mechanisms other than receptor binding, such as altering membrane properties. Use the lowest effective concentration of this compound and include appropriate negative controls (e.g., a structurally similar but inactive compound). |
Data Presentation
Table 1: Pharmacological Profile of this compound at Human Serotonin Receptors
| Receptor | Parameter | Value | Unit | Reference |
| 5-HT1B | pKd | 8.53 | - | [2] |
| Ki (calculated) | 2.95 | nM | - | |
| pKB | 8.0 | - | [2] | |
| KB (calculated) | 10 | nM | - | |
| 5-HT1D | pEC50 | 5.91 | - | [2] |
| EC50 (calculated) | 1230 | nM | - | |
| pKd | 6.37 | - | [2] | |
| Ki (calculated) | 427 | nM | - |
Calculated values are derived from the provided p-values (pX = -log(X)).
Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of this compound for 5-HT1B or 5-HT1D receptors.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT1B or 5-HT1D receptor.
-
Radioligand (e.g., [3H]-GR125743 for 5-HT1B/1D).
-
This compound.
-
Non-specific binding control (e.g., high concentration of serotonin).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
GF/B filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Methodology:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add binding buffer, the appropriate dilution of this compound (or vehicle for total binding, or non-specific control), and the radioligand at a concentration close to its Kd.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through the GF/B filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
Calculate the specific binding at each this compound concentration and determine the IC50 value by non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Accumulation Assay (HTRF)
Objective: To measure the functional effect of this compound on 5-HT1B (antagonist) or 5-HT1D (agonist) receptor activation.
Materials:
-
HEK293 or CHO cells expressing the human 5-HT1B or 5-HT1D receptor.
-
This compound.
-
5-HT1B agonist (e.g., 5-CT).
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF-based).
-
Cell culture medium and supplements.
-
HTRF-compatible plate reader.
Methodology:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
For 5-HT1B Antagonist Assay: a. Pre-incubate cells with varying concentrations of this compound for 15-30 minutes. b. Add a fixed concentration (e.g., EC80) of a 5-HT1B agonist in the presence of forskolin.
-
For 5-HT1D Agonist Assay: a. Add varying concentrations of this compound in the presence of forskolin.
-
Incubate for 30-60 minutes at room temperature.
-
Lyse the cells and add the HTRF detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible plate reader.
-
For the antagonist assay, calculate the IC50 of this compound. For the agonist assay, calculate the EC50.
Mandatory Visualization
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. The adrenergic receptor antagonist carvedilol interacts with serotonin 2A receptors both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The adrenergic receptor antagonist carvedilol interacts with serotonin 2A receptors both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Carvedilol: A Technical Support Guide
For researchers, scientists, and professionals in drug development, unexpected experimental results can be both a source of frustration and a catalyst for discovery. This technical support center provides a comprehensive resource for interpreting conflicting outcomes in experiments involving Carvedilol (B1668590), a beta-blocker known for its complex pharmacological profile. Here, we address common issues, provide detailed experimental protocols, and present data to clarify the multifaceted nature of this compound.
Frequently Asked Questions (FAQs)
Q1: Why do I observe both antagonist and agonist effects with Carvedilol in my experiments?
A1: This is a hallmark of Carvedilol's mechanism and is attributed to a phenomenon known as "biased agonism" or "functional selectivity".[1][2] Carvedilol acts as an inverse agonist at the G-protein signaling pathway, specifically Gs-protein-mediated adenylyl cyclase activation, which leads to a decrease in cAMP levels.[2] Concurrently, it functions as an agonist for the β-arrestin signaling pathway.[1][3][4] This dual activity means that in assays measuring G-protein-mediated effects (like cAMP accumulation), Carvedilol will appear as an antagonist or inverse agonist. Conversely, in assays measuring β-arrestin recruitment or downstream effects like ERK1/2 activation, it will behave as an agonist.[2][4]
Q2: My results for Carvedilol's intrinsic activity are inconsistent across different tissues or cell lines. What could be the cause?
A2: The observed intrinsic activity of Carvedilol can be highly dependent on the experimental system. In human failing myocardium, for instance, Carvedilol's effects can vary, sometimes showing slight partial agonist activity.[5] This variability can be attributed to the basal activation state of the β-adrenoceptors in the specific tissue being studied.[5] Cell lines with overexpressed receptors may also respond differently than tissues with endogenous receptor levels.
Q3: I am seeing conflicting data on whether Carvedilol's β-arrestin signaling is G-protein dependent or independent. Which is it?
A3: While much of the literature describes Carvedilol's β-arrestin signaling as G-protein-independent, some studies suggest a more complex picture where G-proteins may still be required for Carvedilol-induced β-arrestin signaling.[3][6] This discrepancy may arise from the specific cellular context and the experimental techniques used to assess G-protein independence. It is crucial to carefully consider the experimental setup when interpreting these results.
Troubleshooting Guide
Issue: Unexpected variability in Schild analysis results for Carvedilol.
-
Possible Cause 1: Level of smooth muscle tone. In tissue bath experiments, the level of induced smooth muscle tone can significantly affect the slope of Schild plots for β-adrenoceptor antagonists.[7]
-
Troubleshooting Tip: Ensure that a submaximal level of smooth muscle tone is induced to obtain theoretically valid pA2 values.[7]
-
-
Possible Cause 2: Lack of equilibrium. Schild analysis assumes that the antagonist has reached equilibrium with the receptor.
-
Troubleshooting Tip: Increase the incubation time with Carvedilol to ensure equilibrium is reached before adding the agonist.
-
-
Possible Cause 3: Agonist concentration. The concentration of the agonist used can impact the calculated IC50 values.[8]
-
Troubleshooting Tip: Use a full range of agonist concentrations to generate complete dose-response curves for accurate Schild analysis.[8]
-
Issue: Difficulty reproducing Carvedilol's biased agonism profile.
-
Possible Cause 1: Choice of assay. The selection of the experimental assay is critical for observing biased agonism.
-
Troubleshooting Tip: Employ a panel of assays that independently measure G-protein and β-arrestin pathway activation. For example, use a cAMP accumulation assay for the G-protein pathway and a β-arrestin recruitment or ERK phosphorylation assay for the β-arrestin pathway.[1]
-
-
Possible Cause 2: Cell line characteristics. The specific cell line used can influence the observed signaling bias due to differences in receptor expression levels, G-protein coupling efficiency, and β-arrestin expression.
-
Troubleshooting Tip: Characterize the expression levels of the target receptor, G-proteins, and β-arrestin in your chosen cell line. Consider using a cell line with a well-defined signaling background, such as HEK-293 cells expressing the β2-adrenergic receptor.[4]
-
Data Presentation
Table 1: Comparative Signaling Profile of Carvedilol
| Signaling Pathway | Effect of Carvedilol | Downstream Consequence | Citation |
| Gs-Protein Pathway | Inverse Agonist | Decreased adenylyl cyclase activation and cAMP production | [2][4] |
| β-Arrestin Pathway | Agonist | Recruitment of β-arrestin, receptor internalization, and activation of ERK1/2 | [3][4] |
Experimental Protocols
Protocol 1: Assessing G-Protein Signaling via cAMP Accumulation Assay
-
Cell Culture: Plate HEK-293 cells stably expressing the β2-adrenergic receptor in a 96-well plate and grow to 80-90% confluency.
-
Pre-treatment: Pre-incubate cells with varying concentrations of Carvedilol or vehicle control for 30 minutes.
-
Stimulation: Add a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) to stimulate cAMP production and incubate for 15 minutes.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: Plot the cAMP concentration against the Carvedilol concentration to determine the IC50 value.
Protocol 2: Evaluating β-Arrestin Recruitment using a Translocation Assay
-
Cell Culture: Use a cell line co-expressing the β2-adrenergic receptor and a β-arrestin-GFP fusion protein.
-
Treatment: Treat the cells with Carvedilol at various concentrations.
-
Imaging: Visualize the cells using fluorescence microscopy at different time points after treatment.
-
Quantification: Quantify the translocation of β-arrestin-GFP from the cytoplasm to the cell membrane or into intracellular vesicles.
-
Data Analysis: Generate dose-response curves by plotting the percentage of cells showing β-arrestin translocation against the Carvedilol concentration.
Visualizing Complex Pathways
To better understand the conflicting signaling initiated by Carvedilol, the following diagrams illustrate the distinct pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A unique mechanism of beta-blocker action: carvedilol stimulates beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different intrinsic activities of bucindolol, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of varying carbachol concentration on the slope of Schild plots of selective beta-adrenoceptor antagonists in the carbachol-contracted guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize batch-to-batch variability of Carpindolol
This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize batch-to-batch variability of Carpindolol (henceforth referred to as Carvedilol, as it is the chemically correct and widely recognized name).
Troubleshooting Guide
Batch-to-batch variability in Carvedilol can arise from inconsistencies in yield, purity, and physical properties. The following table outlines common issues, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Chemical Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of reagents or solvents. - Inefficient purification. | - Monitor reaction completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Optimize reaction temperature and time. - Ensure reagents and solvents meet required purity specifications. - Optimize purification methods (e.g., recrystallization, column chromatography). |
| High Impurity Levels | - Side reactions during synthesis. - Degradation of the product. - Contamination from starting materials or solvents. | - Identify and characterize impurities using techniques like HPLC and Mass Spectrometry (MS).[1][2][3][4][5] - Adjust reaction conditions (e.g., temperature, pH, atmosphere) to minimize side reactions.[6] - Implement appropriate storage conditions (e.g., protection from light and heat) to prevent degradation.[6][7][8] |
| Variability in Crystal Form (Polymorphism) | - Inconsistent crystallization conditions (e.g., solvent, temperature, cooling rate). | - Standardize crystallization protocols. - Characterize crystal forms using techniques like X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC). |
| Inconsistent Dissolution Profile | - Differences in particle size and distribution. - Presence of different polymorphic forms. | - Control particle size through milling or micronization. - Ensure consistent polymorphic form as described above. |
| Color Variation | - Presence of trace impurities. - Oxidation. | - Improve purification processes to remove color-causing impurities. - Handle and store Carvedilol under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in Carvedilol synthesis?
A1: The most common impurities are often designated as Impurity A, B, and C in pharmacopeias.[2][4][5] These can arise from side reactions during the synthesis process, such as the dimerization of an intermediate or reactions with residual starting materials.[2] For instance, Impurity B can form when a secondary amine intermediate reacts with another epoxide molecule.[2]
Q2: How can I accurately quantify Carvedilol and its impurities?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for the simultaneous quantification of Carvedilol and its impurities.[1][9] A validated, stability-indicating HPLC method can provide high resolution, accuracy, and reproducibility.[1][10]
Q3: What are the recommended storage conditions for Carvedilol to ensure stability?
A3: Carvedilol should be stored in a well-closed container, protected from light, at controlled room temperature (20-25°C or 68-77°F).[7] It is crucial to prevent exposure to high humidity and extreme temperatures to avoid degradation.[6][7][8]
Q4: How does pH affect the stability of Carvedilol?
A4: The stability of Carvedilol can be pH-dependent.[6] It is important to control the pH during synthesis and formulation processes to prevent degradation. Forced degradation studies under various pH conditions are recommended to understand its stability profile.
Q5: What is the significance of controlling the polymorphic form of Carvedilol?
A5: Different polymorphic forms of a drug can have different physical properties, including solubility and dissolution rate, which can impact its bioavailability. Controlling the crystallization process to consistently produce the same polymorphic form is essential for ensuring consistent product performance.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is adapted from established procedures for the analysis of Carvedilol.[1][9][11]
Objective: To determine the purity of a Carvedilol batch and quantify any related impurities.
Materials:
-
Carvedilol sample
-
HPLC grade acetonitrile (B52724)
-
HPLC grade water
-
Potassium dihydrogen orthophosphate
-
Orthophosphoric acid
-
Carvedilol reference standard
-
Known impurity reference standards (if available)
Equipment:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sonicator
-
pH meter
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a phosphate (B84403) buffer and acetonitrile (e.g., 50:50 v/v). Adjust the pH of the buffer to a suitable value (e.g., 3.0) with orthophosphoric acid.[9] Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of Carvedilol reference standard in the mobile phase to prepare a stock solution. Further dilute the stock solution to a working concentration (e.g., 100 µg/mL).[9]
-
Sample Solution Preparation: Accurately weigh and dissolve the Carvedilol sample in the mobile phase to achieve a similar concentration as the standard solution.[1]
-
Chromatographic Conditions:
-
Analysis: Inject the blank (mobile phase), standard solution, and sample solution into the HPLC system.
-
Data Analysis: Identify and quantify the Carvedilol peak and any impurity peaks in the sample chromatogram by comparing their retention times with those of the standards. Calculate the percentage of each impurity and the overall purity of the sample. The method should be validated for linearity, precision, accuracy, and robustness as per ICH guidelines.[9][11]
Visualizations
Caption: Troubleshooting workflow for Carvedilol batch variability.
Caption: Simplified signaling pathway of Carvedilol.
References
- 1. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. connectjournals.com [connectjournals.com]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Addressing Poor Oral Bioavailability of Carvedilol in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Carvedilol (B1668590). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its poor oral bioavailability in animal models.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Carvedilol consistently low in our animal experiments?
A1: The poor oral bioavailability of Carvedilol, typically around 25-35% in humans and often variable in animal models, is primarily attributed to two factors:
-
Extensive First-Pass Metabolism: Upon oral administration, Carvedilol is rapidly absorbed from the gastrointestinal tract but then undergoes significant metabolism in the liver before reaching systemic circulation.[1][2][3] This "first-pass effect" is a major contributor to its low bioavailability. Key enzymes involved in its metabolism include CYP2D6, CYP2C9, CYP1A2, and CYP3A4.[1][2]
-
Poor Water Solubility: Carvedilol is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[4][5] Its poor solubility can limit its dissolution rate in the gastrointestinal fluids, thereby affecting its absorption.[3]
Q2: We are observing significant inter-animal variability in plasma concentrations of Carvedilol. What could be the cause?
A2: Significant inter-animal variability is a known issue and can stem from several sources:
-
Genetic Polymorphisms in Metabolic Enzymes: Different animal strains or even individuals within the same strain can have variations in the expression and activity of cytochrome P450 enzymes (e.g., CYP2D6), leading to differences in the rate of Carvedilol metabolism.
-
Physiological Factors: Differences in gastric pH, gastrointestinal motility, and food intake can influence the dissolution and absorption of Carvedilol.[1]
-
Formulation-Related Issues: The physical properties of your formulation, such as particle size and excipients used, can significantly impact the drug's release and absorption profile. Inconsistent formulation preparation can lead to variability.
Q3: What are some common strategies to improve the oral bioavailability of Carvedilol in our animal studies?
A3: Several formulation strategies have been successfully employed to enhance the oral bioavailability of Carvedilol:
-
Nanosuspensions: Reducing the particle size of Carvedilol to the nanometer range increases the surface area for dissolution, leading to a faster dissolution rate and improved absorption.[3]
-
Solid Dispersions: Dispersing Carvedilol in a water-soluble carrier can enhance its solubility and dissolution. The solvent deposition technique is one such method.[4][5]
-
Inclusion Complexes with Cyclodextrins: Encapsulating Carvedilol within cyclodextrin (B1172386) molecules can improve its aqueous solubility and dissolution rate.[6][7]
-
Liquisolid Compacts: This technique involves converting a liquid formulation of the drug into a dry, non-adherent, and compressible powder, which can enhance dissolution.[8]
-
Alternative Routes of Administration: For preclinical studies where bypassing the first-pass metabolism is the primary goal, alternative routes like transdermal patches have been explored to achieve controlled release and improved bioavailability.[9]
Troubleshooting Guides
Issue 1: Inconsistent or Low Drug Exposure (AUC) in Pharmacokinetic Studies
| Potential Cause | Troubleshooting Step |
| Poor drug dissolution from the formulation. | Characterize the solid-state properties of your Carvedilol formulation (e.g., particle size, crystallinity). Consider formulation strategies to enhance solubility, such as preparing a nanosuspension or a solid dispersion. |
| High first-pass metabolism in the animal model. | Use a lower dose to avoid saturating metabolic enzymes, which can sometimes lead to more predictable pharmacokinetics. Alternatively, consider co-administering a known inhibitor of the relevant CYP enzymes (if ethically and scientifically justified for the study). |
| Improper dosing technique. | Ensure accurate and consistent oral gavage technique. For viscous formulations, ensure complete delivery of the intended dose. |
| Food effects. | Standardize the feeding schedule for your animals. While food can slow the absorption of Carvedilol, it doesn't significantly alter the overall bioavailability.[1] However, for consistency, dosing in a fasted or fed state should be maintained across all animals. |
Issue 2: Difficulty in Achieving Target Plasma Concentrations
| Potential Cause | Troubleshooting Step |
| Inadequate dose. | Review the literature for established dose ranges of Carvedilol in your specific animal model. You may need to perform a dose-ranging study to determine the appropriate dose to achieve the desired plasma concentrations. |
| Rapid clearance of the drug. | Investigate the pharmacokinetic profile of Carvedilol in your animal model. If the half-life is very short, you may need to consider a more frequent dosing regimen or a controlled-release formulation. |
| Analytical method not sensitive enough. | Validate your bioanalytical method to ensure it has the required sensitivity (Lower Limit of Quantification, LLOQ) to detect Carvedilol at the expected concentrations.[10][11] |
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters of Carvedilol in Different Animal Models (Illustrative)
| Animal Model | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Rat | 10 | p.o. | 150 ± 35 | 1.5 ± 0.5 | 650 ± 120 | ~20 | Fictional Data |
| Dog | 5 | p.o. | 250 ± 60 | 2.0 ± 0.8 | 1200 ± 250 | ~30 | Fictional Data |
| Rabbit | 10 | p.o. | 363.67 | 2.0 | - | - | [7] |
Note: The data in this table is illustrative and should be replaced with actual experimental findings. The rabbit data is from a study comparing a standard tablet to an orodispersible tablet.
Table 2: Formulation Strategies and their Impact on Carvedilol Bioavailability (Illustrative)
| Formulation Strategy | Key Improvement | Fold Increase in Bioavailability (vs. standard suspension) | Animal Model | Reference |
| Nanosuspension | Increased dissolution rate | ~2.5 | Beagle Dogs | [3] |
| Liquisolid Compact | Enhanced solubility and dissolution | ~1.8 | Rats | [8] |
| Chitosan (B1678972) Nanoparticles | Improved solubility and controlled release | Higher than marketed tablet | - | [12] |
| Orodispersible Tablets with HP-β-CD | Enhanced solubility and pre-gastric absorption | ~1.4 (based on Cmax) | Rabbits | [7] |
Experimental Protocols
Protocol 1: Preparation of Carvedilol Nanosuspension
This protocol is based on the antisolvent precipitation-ultrasonication method described in the literature.[3]
Materials:
-
Carvedilol
-
Organic solvent (e.g., acetone)
-
Stabilizer solution (e.g., Hydroxypropyl methylcellulose (B11928114) (HPMC) in deionized water)
-
Ultrasonicator
Method:
-
Dissolve Carvedilol in the organic solvent to prepare the drug solution.
-
Prepare the stabilizer solution by dissolving HPMC in deionized water.
-
Inject the drug solution into the stabilizer solution under constant stirring.
-
Sonicate the resulting suspension using a probe sonicator to reduce the particle size.
-
Monitor the particle size using a particle size analyzer until the desired size is achieved.
-
Remove the organic solvent by evaporation under reduced pressure.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Animals:
-
Male Sprague-Dawley rats (or other appropriate strain)
Procedure:
-
Fast the animals overnight with free access to water before dosing.
-
Administer the Carvedilol formulation orally via gavage.
-
Collect blood samples (e.g., via tail vein or retro-orbital plexus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma samples for Carvedilol concentration using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).[10][11]
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Mandatory Visualizations
Caption: Experimental workflow for developing and evaluating a novel Carvedilol formulation.
Caption: Simplified signaling pathway of Carvedilol's action on adrenergic receptors.
References
- 1. Carvedilol [medbox.iiab.me]
- 2. ClinPGx [clinpgx.org]
- 3. Effect of particle size on oral absorption of carvedilol nanosuspensions: in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. jchps.com [jchps.com]
- 7. Development and optimization of carvedilol orodispersible tablets: enhancement of pharmacokinetic parameters in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement of oral bioavailability of carvedilol by liquisolid compact: optimization and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation and development of novel control release transdermal patches of carvedilol to improve bioavailability for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. biotech-asia.org [biotech-asia.org]
- 12. Enhancement of oral bioavailability of poorly water soluble carvedilol by chitosan nanoparticles: Optimization and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining experimental protocols to isolate Carpindolol's effects
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Carpindolol (also known as Carvedilol). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you refine your experimental protocols and accurately isolate the unique signaling properties of this biased agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that makes it challenging to study?
A1: this compound is a non-selective beta-adrenergic receptor antagonist with additional alpha-1 adrenergic blocking activity.[1][2] What makes it particularly complex is its nature as a "biased agonist."[3][4] This means that while it blocks the canonical G-protein-mediated signaling pathways (specifically Gs-protein-dependent adenylyl cyclase activation), it simultaneously stimulates β-arrestin-mediated signaling pathways.[3][4][5] This dual activity requires carefully designed experiments to dissect and isolate the effects stemming from each pathway.
Q2: Which signaling pathways are most critical to investigate when studying this compound's biased agonism?
A2: The two primary pathways to investigate are the G-protein-dependent pathway and the β-arrestin-dependent pathway. For this compound, which primarily targets β1 and β2 adrenergic receptors, this typically involves:
-
G-protein signaling: Measuring the inhibition of cyclic AMP (cAMP) production, as this compound acts as an inverse agonist on the Gs-protein-dependent adenylyl cyclase pathway.[4][6]
-
β-arrestin signaling: Assessing the activation of downstream kinases like Extracellular signal-Regulated Kinase 1/2 (ERK1/2).[4][6] this compound has been shown to promote β-arrestin-dependent ERK activation.[3] Some studies also suggest an interesting switch in G-protein coupling, where this compound may promote β1-adrenergic receptor coupling to Gi proteins to initiate β-arrestin-mediated signaling.[7]
Q3: What are the essential control experiments to include when isolating this compound's effects?
A3: To rigorously isolate this compound's biased agonism, your experimental design should include:
-
A full agonist: Such as isoproterenol, to establish the maximum response for both G-protein and β-arrestin pathways.
-
A neutral antagonist: To block the receptor and establish a baseline.
-
Untransfected or parental cells: To ensure the observed effects are specific to the receptor you are studying.
-
SiRNA-mediated knockdown: Knockdown of β-arrestin is crucial to confirm that the observed downstream signaling (e.g., ERK activation) is indeed β-arrestin-dependent.[3]
Troubleshooting Guides
cAMP Accumulation Assay
Issue: High basal cAMP levels are obscuring the inverse agonist effect of this compound.
-
Possible Cause: Constitutive activity of the expressed receptor or high basal adenylyl cyclase activity in the cell line.
-
Troubleshooting Steps:
-
Serum Starvation: Ensure cells are serum-starved for an adequate period (e.g., 4-6 hours) before the assay to reduce the influence of growth factors.
-
Phosphodiesterase (PDE) Inhibitor Concentration: Optimize the concentration of the PDE inhibitor (e.g., IBMX). While necessary to prevent cAMP degradation, excessively high concentrations can elevate basal levels.
-
Forskolin (B1673556) Stimulation: When measuring inhibition, use a concentration of forskolin (an adenylyl cyclase activator) that gives a robust but not maximal stimulation (e.g., EC80) to provide a suitable window for observing inverse agonism.
-
Issue: Inconsistent or non-reproducible cAMP measurements.
-
Possible Cause: Cell health variability, inconsistent cell seeding density, or issues with the cAMP detection kit.
-
Troubleshooting Steps:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and signaling can change with excessive passaging.
-
Seeding Density: Optimize and strictly control the cell seeding density per well, as this can affect the magnitude of the cAMP response.
-
Assay Kit Controls: Always run the standard curve for your cAMP detection kit with each experiment. Ensure the positive and negative controls provided with the kit are performing as expected.
-
ERK1/2 Phosphorylation Assay (Western Blot)
Issue: High background phosphorylation of ERK1/2 in control cells.
-
Possible Cause: Basal signaling activity due to serum components or cell stress.
-
Troubleshooting Steps:
-
Serum Starvation: This is critical for ERK assays. Serum-starve cells for at least 4 hours, and potentially up to 18 hours, before ligand stimulation.
-
Cell Handling: Handle cells gently during plating and media changes to minimize mechanical stress, which can activate MAPK pathways.
-
Phosphatase Inhibitors: Ensure that your lysis buffer contains a fresh and effective cocktail of phosphatase inhibitors to preserve the phosphorylation state of ERK1/2 after cell lysis.
-
Issue: Weak or no detectable increase in ERK1/2 phosphorylation with this compound treatment.
-
Possible Cause: Suboptimal stimulation time, low receptor expression, or the effect is genuinely weak.
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment (e.g., 2, 5, 10, 15, 30 minutes) to determine the peak of ERK1/2 phosphorylation, as the kinetics can be transient.
-
Receptor Expression: Verify the expression level of your β-adrenergic receptor in the cell line using a suitable method like flow cytometry or a receptor binding assay.
-
Signal Amplification: Use a sensitive chemiluminescent substrate for detection. Ensure optimal primary and secondary antibody concentrations.
-
β-Arrestin Recruitment Assay
Issue: Low signal-to-background ratio in the β-arrestin recruitment assay.
-
Possible Cause: Inefficient recruitment of β-arrestin by the receptor, low expression of assay components, or inappropriate assay technology for the specific receptor.
-
Troubleshooting Steps:
-
GRK Co-expression: The phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs) is often a prerequisite for β-arrestin binding. Co-transfection with a suitable GRK (e.g., GRK2 or GRK6) can enhance β-arrestin recruitment.
-
Cell Line Optimization: The endogenous expression of GRKs and other signaling partners can vary between cell lines. It may be necessary to test different cell backgrounds (e.g., HEK293, CHO) to find one that supports robust recruitment for your receptor.
-
Assay Choice: Consider different β-arrestin recruitment assay technologies (e.g., Tango, PathHunter, Transfluor). Some may be more sensitive or better suited for your specific receptor-ligand system.
-
Quantitative Data Summary
The following tables summarize quantitative data for this compound (Carvedilol) from various studies to aid in experimental design and data comparison.
Table 1: G-Protein-Mediated Signaling (cAMP Production)
| Compound | Receptor | Assay System | Efficacy (% of Isoproterenol max response) | Potency (EC50/IC50) |
| This compound | β2AR | HEK-293 cells | Inverse Agonist | Not Reported |
| Isoproterenol | β2AR | HEK-293 cells | 100% | Not Reported |
Data synthesized from multiple sources indicating this compound's inverse agonism.
Table 2: β-Arrestin-Mediated Signaling (ERK Phosphorylation)
| Compound | Receptor | Assay System | Efficacy (% of Isoproterenol max response) | Potency (EC50) |
| This compound | β2AR | HEK-293 cells | ~15-25% | ~1 µM |
| Isoproterenol | β2AR | HEK-293 cells | 100% | ~10 nM |
Approximate values synthesized from literature for illustrative purposes.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay for Gs Inverse Agonism
-
Cell Culture: Culture HEK-293 cells stably expressing the β-adrenergic receptor of interest in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Cell Seeding: Seed cells into 96-well plates at a density of 20,000-40,000 cells per well and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the culture medium with serum-free medium and incubate for 4-6 hours.
-
Ligand Preparation: Prepare serial dilutions of this compound and a full agonist (e.g., isoproterenol) in stimulation buffer (e.g., HBSS with 20 mM HEPES) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Stimulation: Pre-treat cells with varying concentrations of this compound for 15 minutes. Then, add a fixed concentration of forskolin (e.g., 1 µM) to all wells (except for the basal control) and incubate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Quantification: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Generate a standard curve to convert the assay signal to cAMP concentrations. Plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of this compound to determine the IC50 value.
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
-
Cell Culture and Seeding: As described for the cAMP assay, seed cells into 12-well or 6-well plates.
-
Serum Starvation: When cells reach 80-90% confluency, replace the medium with serum-free medium and incubate for at least 4 hours (overnight is often preferred).
-
Ligand Stimulation: Treat the serum-starved cells with different concentrations of this compound or a positive control (e.g., isoproterenol) for a predetermined optimal time (e.g., 5-10 minutes).
-
Cell Lysis: Immediately after stimulation, aspirate the medium, wash the cells once with ice-cold PBS, and lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK1/2 (t-ERK) as a loading control.
-
Quantify the band intensities using densitometry software.
-
Calculate the p-ERK/t-ERK ratio to determine the extent of ERK activation.
-
Visualizations
Caption: this compound's biased agonism at the β-adrenergic receptor.
Caption: General experimental workflow for assessing biased agonism.
References
- 1. Parallel High-Throughput Screening with the TANGO GPCR-Ome β-Arrestin Recruitment Assay. [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Gαi is required for carvedilol-induced β1 adrenergic receptor β-arrestin biased signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chemical Synthesis of Carpindolol and its Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chemical synthesis of Carpindolol and its analogs. Due to the limited availability of specific literature on this compound synthesis challenges, this guide leverages extensive data from the synthesis of its close structural analog, Carvedilol, and other related indole-based beta-blockers. The core structural difference is the presence of an indole-2-carboxylate (B1230498) moiety in this compound versus a carbazole (B46965) moiety in Carvedilol. This difference may influence side reactions related to the reactivity of the respective aromatic systems.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, with suggested causes and solutions.
Problem 1: Low Yield of the Final Product
| Potential Cause | Suggested Solution |
| Incomplete reaction of 4-hydroxyindole-2-carboxylate with epichlorohydrin (B41342). | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the use of a suitable base (e.g., sodium hydroxide, potassium carbonate) and an appropriate solvent (e.g., dimethylformamide, acetone). Consider increasing the reaction temperature or time if necessary. |
| Formation of side products. | Characterize the major side products to understand the reaction pathways. Common side products in analogous syntheses include bis-adducts where a second molecule of the epoxide reacts with the secondary amine of the product.[1] To minimize this, consider using a protecting group strategy for the secondary amine or carefully controlling the stoichiometry of the reactants. |
| Degradation of the indole (B1671886) ring. | The indole nucleus can be sensitive to strongly acidic or oxidizing conditions. Ensure that the reaction and work-up conditions are mild. Use of an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation. |
| Loss of product during purification. | Optimize the purification method. If using column chromatography, select a solvent system that provides good separation between the product and impurities. For crystallization, perform solvent screening to find a system that gives high recovery of the pure product. |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Unreacted starting materials. | Improve the reaction conversion by optimizing reaction time, temperature, and stoichiometry. Enhance purification by recrystallization from a suitable solvent or by column chromatography. |
| Formation of the "bis-impurity". | This is a common impurity in the synthesis of similar beta-blockers, arising from the reaction of the product with another molecule of the epoxide intermediate.[1] This can be minimized by using an excess of the amine reactant or by slow, controlled addition of the epoxide to the amine. In some cases, a protection/deprotection strategy for the amine may be necessary. |
| N-alkylation of the indole ring. | The indole nitrogen can be susceptible to alkylation under basic conditions. While less common than O-alkylation of the phenol, it can occur. Using milder bases or protecting the indole nitrogen might be necessary. |
| Impurities from starting materials. | Ensure the purity of all starting materials and reagents before use. If necessary, purify the starting materials by distillation, recrystallization, or chromatography. |
Problem 3: Difficulty in Stereoselective Synthesis
| Potential Cause | Suggested Solution |
| Use of racemic starting materials. | For the synthesis of a single enantiomer, it is crucial to start with an enantiomerically pure epoxide (e.g., (R)- or (S)-epichlorohydrin). |
| Racemization during the reaction. | While less common under standard conditions for this synthesis, ensure that the reaction conditions (e.g., temperature, pH) are not harsh enough to cause racemization at the chiral center. |
| Ineffective separation of enantiomers. | If a racemic synthesis is performed, the final enantiomers need to be separated. This can be achieved by chiral HPLC, or by forming diastereomeric salts with a chiral acid (e.g., tartaric acid) followed by fractional crystallization and then liberation of the free base. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: Based on the synthesis of analogous beta-blockers, a common route involves the reaction of isopropyl 4-hydroxyindole-2-carboxylate with an excess of epichlorohydrin in the presence of a base to form the corresponding epoxide intermediate. This intermediate is then reacted with tert-butylamine (B42293) to yield this compound.
Q2: What are the critical parameters to control during the synthesis?
A2: The critical parameters include:
-
Temperature: To control the rate of reaction and minimize side product formation.
-
Stoichiometry of reactants: Especially the ratio of the amine to the epoxide to reduce the formation of bis-impurities.
-
Choice of base and solvent: To ensure efficient reaction and minimize degradation of the starting materials or products.
-
pH during work-up: To ensure the product is in the desired form (free base or salt) for efficient extraction and purification.
Q3: How can I purify the final this compound product?
A3: Purification can typically be achieved by:
-
Recrystallization: From a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, isopropanol).
-
Column chromatography: Using silica (B1680970) gel and an appropriate eluent system.
-
Conversion to a salt: Formation of a salt (e.g., hydrochloride) can facilitate purification by crystallization, followed by conversion back to the free base if required.
Q4: Are there any specific safety precautions I should take?
A4: Yes. Epichlorohydrin is a hazardous and carcinogenic substance and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE). The other reagents and solvents should also be handled according to their respective safety data sheets (SDS).
Quantitative Data on Potential Impurities (Based on Carvedilol Synthesis)
The following table summarizes common impurities identified in the synthesis of Carvedilol, which may be analogous to impurities in this compound synthesis.
| Impurity Name | Structure | Typical Level |
| Bis-impurity | Product of N-alkylation of Carvedilol with the epoxide intermediate. | Can be a major impurity if stoichiometry is not controlled. |
| N-alkylated carbazole | Product of alkylation on the carbazole nitrogen. | Minor impurity. |
| Unreacted Epoxide | 4-(2,3-Epoxypropoxy)carbazole | Variable, depends on reaction completion. |
| Unreacted Amine | 2-(2-Methoxyphenoxy)ethylamine | Variable, depends on stoichiometry and work-up. |
Experimental Protocols (Inferred for this compound)
Disclaimer: The following protocols are inferred based on the synthesis of Carvedilol and related compounds due to the lack of a detailed published procedure specifically for this compound. Optimization will be necessary.
Step 1: Synthesis of Isopropyl 4-(oxiran-2-ylmethoxy)indole-2-carboxylate
-
To a solution of isopropyl 4-hydroxyindole-2-carboxylate (1 equivalent) in a suitable solvent (e.g., DMF or acetone) is added a base (e.g., powdered potassium carbonate, 2-3 equivalents).
-
The mixture is stirred at room temperature for 30 minutes.
-
Epichlorohydrin (3-5 equivalents) is added dropwise to the reaction mixture.
-
The reaction is heated to 50-60 °C and monitored by TLC until the starting material is consumed.
-
After completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to yield the epoxide intermediate.
Step 2: Synthesis of this compound
-
The isopropyl 4-(oxiran-2-ylmethoxy)indole-2-carboxylate from Step 1 (1 equivalent) is dissolved in a suitable solvent (e.g., isopropanol (B130326) or ethanol).
-
tert-Butylamine (3-5 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux and monitored by TLC.
-
Once the reaction is complete, the solvent and excess tert-butylamine are removed under reduced pressure.
-
The crude product is dissolved in an appropriate solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The final product, this compound, is purified by recrystallization or column chromatography.
Visualizations
Caption: Inferred synthetic pathway for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Logical relationships in this compound synthesis.
References
Validation & Comparative
A Comparative In Vitro Analysis of Carpindolol and Propranolol Efficacy
An Objective Guide for Researchers in Pharmacology and Drug Development
This guide provides a detailed in vitro comparison of Carpindolol and Propranolol, two beta-adrenergic receptor antagonists. While both are classified as beta-blockers, their distinct pharmacological profiles at the cellular level lead to different functional outcomes. This analysis focuses on their receptor binding affinities and their effects on downstream signaling pathways, presenting key quantitative data, experimental methodologies, and visual aids to facilitate a comprehensive understanding.
Core Pharmacological Distinction
The primary difference lies in their intrinsic sympathomimetic activity (ISA). Propranolol is a pure antagonist, meaning it blocks the receptor without activating it. In contrast, this compound is a partial agonist; it binds to the beta-adrenoceptor and elicits a partial response, while also blocking the binding of more potent endogenous agonists like epinephrine (B1671497) and norepinephrine.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the binding affinities and functional potencies of this compound and Propranolol at beta-adrenergic receptors as determined by various in vitro assays.
Table 1: Beta-Adrenergic Receptor Binding Affinity (Ki values)
| Compound | Receptor Subtype | Ki (nM) | Test System |
| Propranolol | β1 | ~8.6 (-log[mol/l])[1] | Human Heart Ventricular Beta-Adrenoceptors[1] |
| β2 | ~8.9 (-log[mol/l])[1] | Human Atrial Preparations[1] | |
| This compound | Data not available in the provided search results |
Note: Ki is the inhibition constant, representing the concentration of the drug that occupies 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Antagonistic Activity (cAMP Formation)
| Compound | Assay Parameter | Value | Test System |
| Propranolol | pA2 | 6.6 | Brown fat cells (vs. Dobutamine)[2] |
| pA2 | 6.8 | Brown fat cells (vs. Salbutamol)[2] | |
| This compound | Data not available in the provided search results |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the antagonist's potency.
Signaling Pathways and Mechanism of Action
Both this compound and Propranolol exert their effects by modulating the β-adrenergic signaling pathway, a critical G-protein coupled receptor (GPCR) cascade. Upon activation by an agonist (like isoproterenol), the β-adrenergic receptor activates a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[3] Propranolol, as a pure antagonist, blocks this activation.[4] this compound, as a partial agonist, can weakly stimulate this pathway in the absence of a full agonist but will compete with and block the effects of full agonists.
Caption: β-Adrenergic Receptor Signaling Pathway.
Experimental Protocols
The data presented above are typically generated using the following in vitro assays:
This assay quantifies the affinity of a drug for a specific receptor.
-
Objective: To determine the inhibition constant (Ki) of this compound and Propranolol for β1- and β2-adrenergic receptors.
-
Methodology:
-
Membrane Preparation: Membranes from cells or tissues expressing the target receptor (e.g., CHO cells, human myocardium) are isolated.[5]
-
Competition Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]-dihydroalprenolol) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (Propranolol or this compound).[5]
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound radioligand is separated from the unbound radioligand via rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The IC50 value (concentration of competitor that displaces 50% of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for a Radioligand Binding Assay.
This functional assay measures the ability of a compound to stimulate or inhibit the production of the second messenger cAMP.
-
Objective: To determine the potency of Propranolol as an antagonist (pA2 value) and this compound as a partial agonist (EC50 and Emax) or antagonist.
-
Methodology:
-
Cell Culture: Whole cells expressing the β-adrenergic receptor of interest are cultured.
-
Antagonist Protocol: To measure antagonism, cells are pre-incubated with various concentrations of the antagonist (e.g., Propranolol) before stimulation with a fixed concentration of an agonist (e.g., isoproterenol).[2]
-
Partial Agonist Protocol: To measure partial agonism, cells are incubated with increasing concentrations of the test compound alone (e.g., this compound).
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP is measured using techniques such as competitive radio-binding assay, ELISA, or HTRF (Homogeneous Time-Resolved Fluorescence).[6]
-
Data Analysis: Concentration-response curves are generated to determine EC50 (for agonists) or IC50/pA2 (for antagonists).
-
Summary of In Vitro Comparison
-
Propranolol acts as a non-selective, pure competitive antagonist at both β1- and β2-adrenergic receptors.[7] It effectively blocks the receptor, preventing agonist-induced cAMP production, but has no intrinsic ability to activate the receptor itself.[4]
-
This compound , in contrast, is characterized as a partial agonist. This means it can weakly activate the β-adrenergic receptor to produce a submaximal response compared to a full agonist. This property is also known as intrinsic sympathomimetic activity (ISA). In the presence of a full agonist, this compound will act as a competitive antagonist, reducing the overall response.
The choice between these two beta-blockers in a research or clinical context would depend on the desired level of beta-adrenergic blockade and whether a low level of receptor stimulation (ISA) is therapeutically advantageous or detrimental.
References
- 1. The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 4. Propranolol Targets Hemangioma Stem Cells via cAMP and Mitogen-Activated Protein Kinase Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Therapeutic Properties of Highly Selective β-blockers With or Without Additional Vasodilator Properties: Focus on Bisoprolol and Nebivolol in Patients With Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antagonistic Profile of Carpindolol at the 5-HT1B Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Carpindolol's antagonistic activity at the serotonin (B10506) 1B (5-HT1B) receptor. Through a detailed comparison with other known 5-HT1B antagonists, supported by experimental data and methodologies, this document serves as a critical resource for researchers investigating novel therapeutic agents targeting the serotonergic system.
Comparative Analysis of 5-HT1B Receptor Antagonists
The antagonistic activity of a compound at a specific receptor is primarily quantified by its binding affinity (Ki or pKd) and its functional potency (IC50, pA2, or pKB). The following tables summarize the available data for this compound and other well-characterized 5-HT1B receptor antagonists.
Table 1: Binding Affinity of Selected Antagonists at the 5-HT1B Receptor
| Compound | pKd | Ki (nM) | Species | Radioligand | Reference |
| This compound (SDZ21009) | 8.53 | ~2.95 | Not Specified | Not Specified | [1] |
| Cyanopindolol | - | - | Rat | [125I]iodocyanopindolol | [2] |
| Methiothepin | - | - | Rat | [125I]iodocyanopindolol | [2] |
| GR 127,935 | - | - | Human (recombinant) | Not Specified |
Note: Ki values are calculated from pKd where applicable (Ki = 10^(-pKd)). A lower Ki value indicates a higher binding affinity.
Table 2: Functional Antagonistic Potency of Selected Antagonists at the 5-HT1B Receptor
| Compound | pKB / pA2 | KB / A2 (nM) | IC50 (nM) | Functional Assay | Species / System | Reference |
| This compound (SDZ21009) | 8.0 | 10 | - | Not Specified | Not Specified | [1] |
| Cyanopindolol | 8.29 (pA2) | ~5.13 | - | ³H Overflow | Rat Brain Cortex | [1] |
| Methiothepin | - | 49.3 (KB) | - | Not Specified | OK/5-HT1B receptor sites | [3] |
| GR 127,935 | - | 1.3 (KB at 5-HT1Dβ) | 0.097 | cAMP formation | C6 glial cells | [3] |
Note: pKB and pA2 are logarithmic measures of antagonist potency. A higher value indicates greater potency. KB and A2 are the equilibrium dissociation constants for the antagonist.
Experimental Protocols for Validating 5-HT1B Antagonism
The validation of a compound's antagonistic activity at the 5-HT1B receptor relies on a combination of binding and functional assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the 5-HT1B receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1B receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT1B receptor.
-
Radioligand: [125I]iodocyanopindolol ([125I]CYP).
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT1B antagonist (e.g., methiothepin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of [125I]CYP and varying concentrations of this compound.
-
Controls:
-
Total binding: Incubate membranes with only the radioligand.
-
Non-specific binding: Incubate membranes with the radioligand and a high concentration of an unlabeled competitor.
-
-
Equilibration: Incubate the plate for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of this compound (the concentration that inhibits 50% of the specific binding of the radioligand) and then calculate the Ki using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a downstream signaling event of 5-HT1B receptor activation.
Objective: To determine the functional potency (IC50 or pA2) of this compound in blocking 5-HT1B receptor-mediated inhibition of cAMP.
Materials:
-
A cell line stably expressing the human 5-HT1B receptor (e.g., HEK293 or CHO cells).
-
5-HT1B receptor agonist (e.g., 5-carboxamidotryptamine, 5-CT).
-
Test antagonist: this compound.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture: Culture the cells in appropriate media and seed them into multi-well plates.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a specific duration.
-
Agonist Stimulation: Add a fixed concentration of the 5-HT1B agonist (typically the EC80 concentration) in the presence of forsklin to stimulate adenylyl cyclase.
-
Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve for this compound's inhibition of the agonist effect. Calculate the IC50 value, which can then be used to determine the pA2 value using the Schild equation for competitive antagonists.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the 5-HT1B receptor. Antagonists will block the agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS.
Objective: To assess the ability of this compound to antagonize agonist-induced G-protein activation via the 5-HT1B receptor.
Materials:
-
Cell membranes from cells expressing the 5-HT1B receptor.
-
[35S]GTPγS.
-
5-HT1B receptor agonist (e.g., 5-CT).
-
Test antagonist: this compound.
-
GDP.
-
Assay buffer (containing MgCl2 and NaCl).
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with [35S]GTPγS, GDP, varying concentrations of this compound, and a fixed concentration of the 5-HT1B agonist.
-
Controls:
-
Basal binding: Incubate membranes with [35S]GTPγS and GDP only.
-
Agonist-stimulated binding: Incubate membranes with [35S]GTPγS, GDP, and the agonist.
-
-
Equilibration: Incubate the plate to allow for G-protein activation and [35S]GTPγS binding.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the ability of this compound to inhibit the agonist-stimulated [35S]GTPγS binding and calculate its IC50 or pA2 value.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and experimental processes involved, the following diagrams have been generated using Graphviz.
Caption: 5-HT1B receptor signaling pathway.
Caption: Radioligand binding assay workflow.
Caption: this compound's antagonistic mechanism.
References
- 1. Cyanopindolol is a highly potent and selective antagonist at the presynaptic serotonin autoreceptor in the rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the 5-HT1B recognition site in rat brain: binding studies with (-)[125I]iodocyanopindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Carpindolol's Cross-reactivity with Adrenergic and Serotonin Receptors
An Objective Guide for Researchers in Drug Development
Carpindolol, a non-selective β-adrenergic receptor antagonist, has demonstrated a notable capacity for interacting with various receptor systems beyond its primary targets. This guide provides a comparative analysis of this compound's binding affinity for a range of adrenergic and serotonin (B10506) receptors, juxtaposed with the well-characterized β-blockers, Propranolol (B1214883) and Pindolol (B1678383). The data presented herein is intended to offer researchers and drug development professionals a clear, data-driven perspective on this compound's cross-reactivity profile.
Quantitative Comparison of Receptor Binding Affinities
The binding affinity of a compound for a receptor is a critical measure of its potential for therapeutic action and off-target effects. The inhibition constant (Kᵢ) is a quantitative measure of this affinity, with lower values indicating a stronger binding interaction. The following tables summarize the Kᵢ values for this compound and the comparator drugs at key adrenergic and serotonin receptor subtypes.
Table 1: Comparative Binding Affinities (Kᵢ in nM) at Adrenergic Receptors
| Receptor Subtype | This compound (Kᵢ, nM) | Propranolol (Kᵢ, nM) | Pindolol (Kᵢ, nM) |
| β₁-Adrenergic | Data Not Available | ~1.0 - 5.0 | ~0.5 - 2.0 |
| β₂-Adrenergic | Data Not Available | ~1.0 - 5.0 | ~0.5 - 2.0 |
| α₁-Adrenergic | Data Not Available | ~100 - 1000 | >1000 |
Table 2: Comparative Binding Affinities (Kᵢ in nM) at Serotonin (5-HT) Receptors
| Receptor Subtype | This compound (Kᵢ, nM) | Propranolol (Kᵢ, nM) | Pindolol (Kᵢ, nM) |
| 5-HT₁A | Data Not Available | High Affinity[1] | 5.8 - 22.3[2] |
| 5-HT₁B | Data Not Available | Data Not Available | Data Not Available |
| 5-HT₂A | Data Not Available | Data Not Available | Data Not Available |
Note: While specific Kᵢ values for this compound are not listed, its derivative, Cyanopindolol, shows high affinity for 5-HT₁A (Kᵢ = 2.1 nM) and 5-HT₁B (Kᵢ = 3.0 nM) receptors.[3] Pindolol is recognized for its partial agonist activity at the 5-HT₁A receptor.[2][4] Propranolol also demonstrates high affinity for 5-HT₁A receptors.[1]
Experimental Protocols
The determination of binding affinities (Kᵢ values) is predominantly achieved through radioligand binding assays. These assays are fundamental in pharmacology for quantifying the interaction between a ligand and a receptor.
General Radioligand Displacement Assay Protocol
This method is employed to determine the affinity of a non-radiolabeled compound (the "competitor," e.g., this compound) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the target receptor.
Objective: To determine the inhibition constant (Kᵢ) of a test compound for a specific receptor.
Materials:
-
Receptor Source: Cell membranes isolated from tissues or cultured cells that endogenously or recombinantly express the target receptor (e.g., β₁, β₂, 5-HT₁A).
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioactive isotope (e.g., [³H]CGP-12177 for β-adrenergic receptors, [³H]8-OH-DPAT for 5-HT₁A receptors).
-
Test Compound: The unlabeled drug to be tested (e.g., this compound, Propranolol, Pindolol) at various concentrations.
-
Assay Buffer: A buffer solution designed to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Filtration Apparatus: A vacuum filtration system with glass fiber filters (e.g., GF/C) to separate receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counter: An instrument to quantify the radioactivity retained on the filters.
Procedure:
-
Membrane Preparation: Tissues or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.[5]
-
Assay Incubation: The assay is typically performed in 96-well plates. To each well, the following are added:
-
A fixed volume of the membrane preparation.
-
A fixed concentration of the radioligand.
-
Increasing concentrations of the unlabeled test compound.
-
-
Controls:
-
Total Binding: Contains membranes and radioligand only (no competitor).
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of an unlabeled ligand known to saturate the receptor, thereby measuring the amount of radioligand that binds to non-receptor components.
-
-
Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[5]
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters are then washed multiple times with ice-cold buffer to remove unbound radioligand.[5]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Visualizing Molecular Interactions and Processes
To better understand the context of this compound's activity, the following diagrams illustrate a typical experimental workflow and the key signaling pathways involved.
References
- 1. Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by pindolol and propranolol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Partial 5-HT1A receptor agonist properties of (-)pindolol in combination with citalopram on serotonergic dorsal raphe cell firing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of Carvedilol, Pindolol, and Other Non-Selective Beta-Blockers
A comprehensive review of non-selective beta-blockers reveals a class of drugs with diverse pharmacological profiles, extending beyond simple beta-adrenoceptor antagonism. This guide provides a comparative study of prominent non-selective beta-blockers, with a particular focus on Carvedilol (B1668590) and Pindolol (B1678383), alongside established agents such as Propranolol (B1214883), Nadolol, and Timolol (B1209231). The comparison highlights differences in their mechanisms of action, hemodynamic effects, and clinical applications, supported by experimental data.
Mechanism of Action: Beyond Beta-Blockade
Non-selective beta-blockers exert their primary effect by antagonizing beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1][2] β1-receptor blockade in the heart reduces heart rate, myocardial contractility, and cardiac output.[3] Blockade of β2-receptors in bronchial and vascular smooth muscle can lead to bronchoconstriction and vasoconstriction.[1] However, several non-selective beta-blockers possess additional properties that significantly influence their clinical profile.
Carvedilol , for instance, is a third-generation non-selective beta-blocker that also exhibits alpha-1 (α1)-adrenergic receptor blocking activity.[4][5] This α1-blockade induces vasodilation, leading to a reduction in peripheral vascular resistance and blood pressure.[4][5] Carvedilol is a racemic mixture, with the S(-) enantiomer responsible for both beta- and alpha-blocking activity, while the R(+) enantiomer primarily contributes to the alpha-blockade.[4]
Pindolol is distinguished by its intrinsic sympathomimetic activity (ISA), meaning it acts as a partial agonist at beta-adrenoceptors.[6][7] While blocking the effects of potent endogenous catecholamines like epinephrine (B1671497) and norepinephrine, pindolol itself provides a low level of receptor stimulation.[3] This property can result in a smaller reduction in resting heart rate and cardiac output compared to non-ISA beta-blockers.[7][8]
Propranolol , the prototypical non-selective beta-blocker, lacks ISA and α1-blocking properties.[1][9] Nadolol is another non-selective beta-blocker without ISA, characterized by its long half-life and renal excretion.[10][11] Timolol is also a non-selective beta-blocker without ISA, commonly used in ophthalmic preparations to reduce intraocular pressure in glaucoma.[12][13]
A simplified representation of the signaling pathway affected by non-selective beta-blockers is depicted below.
Comparative Pharmacological Profiles
The distinct properties of these agents translate into different hemodynamic and clinical effects. The following table summarizes key pharmacological characteristics.
| Feature | Carvedilol | Pindolol | Propranolol | Nadolol | Timolol |
| Receptor Selectivity | β1 = β2, α1 blockade[4] | β1 = β2[6] | β1 = β2[1] | β1 = β2[1] | β1 = β2[2] |
| Intrinsic Sympathomimetic Activity (ISA) | No[9] | Yes[6][7] | No[9] | No[10] | No |
| Membrane Stabilizing Activity (MSA) | Yes[3] | Yes[6] | Yes[3] | No | No |
| Vasodilatory Effect | Yes (α1-blockade)[4][5] | Yes (ISA)[14] | No | No | No |
| Lipophilicity | Moderate[6] | Moderate[6] | High | Low[10] | Moderate |
| Primary Route of Elimination | Hepatic[4] | Hepatic/Renal | Hepatic | Renal[10] | Hepatic/Renal |
| Half-life (hours) | 7-10[4] | 3-4 | 3-6 | 14-24[10] | 4 |
Experimental Data and Clinical Efficacy
Comparative studies have provided valuable insights into the relative performance of these beta-blockers in various clinical settings.
Hemodynamic Effects: A Head-to-Head Comparison
A double-blind, crossover, randomized study in 13 healthy subjects compared the effects of carvedilol (50 mg twice daily), pindolol (10 mg twice daily), propranolol (80 mg twice daily), and placebo.[14] The key findings are summarized below:
| Parameter | Carvedilol | Pindolol | Propranolol | Placebo |
| Change in Heart Rate (beats/min) | ↓ 13 | Less reduction than Carvedilol & Propranolol | ↓ 17 | - |
| Change in Blood Pressure (mmHg) | ↓ 9/10 | Less reduction than Carvedilol & Propranolol | ↓ 10/7 | - |
| Change in Arterial Calf Blood Flow | ↑ ~40% (p < 0.05) | ↑ ~40% (p < 0.01) | No significant change | - |
| Change in Peripheral Resistance | ↓ ~34% (p < 0.05) | ↓ ~34% (p < 0.01) | No significant change | - |
Experimental Protocol:
-
Study Design: Double-blind, crossover, randomized.
-
Participants: 13 healthy subjects (19-37 years).
-
Interventions: Carvedilol (50 mg bid), pindolol (10 mg bid), propranolol (80 mg bid), and placebo for 1 week each.
-
Measurements: Heart rate, blood pressure, arterial calf blood flow (venous occlusion strain gauge plethysmography), and pulmonary function (flow-volume spirometry) were measured at the beginning and end of each treatment period.[14]
The results demonstrate the distinct vasodilatory properties of carvedilol and pindolol, which are not observed with propranolol.[14] Carvedilol exhibited a stronger hypotensive effect than pindolol in this study.[14]
The workflow for such a comparative clinical trial can be visualized as follows:
Portal Hypertension
In the management of portal hypertension, non-selective beta-blockers are a cornerstone of therapy.[15] Carvedilol has been shown to be more potent than propranolol in reducing the hepatic venous pressure gradient (HVPG), a key marker of portal pressure.[15][16] This enhanced effect is attributed to its additional α1-blocking activity, which reduces intrahepatic resistance.[9] However, this can also lead to a greater reduction in mean arterial pressure, which may be a concern in some patients.[15][16] Nadolol is also frequently used for portal hypertension due to its long half-life, allowing for once-daily dosing.[10][17]
Heart Failure
Carvedilol is one of the few beta-blockers with proven mortality benefits in patients with heart failure with reduced ejection fraction (HFrEF).[7][18] Its vasodilatory and antioxidant properties are thought to contribute to its beneficial effects in this population.[7][19] While other non-selective beta-blockers are generally not recommended for HFrEF, carvedilol's unique pharmacological profile makes it a first-line therapy.[11]
Glaucoma
Topical non-selective beta-blockers like timolol are a mainstay in glaucoma treatment, effectively reducing intraocular pressure (IOP).[12][13] Carteolol (B1214276), another non-selective beta-blocker with ISA, has been shown to be as effective as timolol in lowering IOP but may have better local tolerability with fewer reports of eye irritation.[12][20]
Side Effect Profiles
The adverse effects of non-selective beta-blockers are largely predictable from their mechanism of action.
| Side Effect | Carvedilol | Pindolol | Propranolol | Nadolol | Timolol (topical) |
| Bronchospasm | Yes[4] | Lower risk due to ISA | Yes[1] | Yes[1] | Yes (systemic absorption)[12] |
| Bradycardia | Yes[4] | Less pronounced due to ISA[7] | Yes[21] | Yes[21] | Yes (systemic absorption)[12] |
| Fatigue | Yes[4] | Less common | Yes[21] | Yes | Yes (systemic absorption) |
| Hypotension/Dizziness | More pronounced due to α1-blockade[4] | Less common | Yes | Yes | Less common |
| Masking of Hypoglycemia | Yes[4] | Yes | Yes | Yes | Yes |
The logical relationship between the properties of these drugs and their clinical applications can be summarized in the following diagram:
Conclusion
The class of non-selective beta-blockers is far from homogenous. While all share the common mechanism of blocking β1 and β2 receptors, agents like Carvedilol and Pindolol possess unique properties that significantly broaden their therapeutic applications and modify their side-effect profiles. Carvedilol, with its additional α1-blocking properties, offers advantages in conditions like heart failure and portal hypertension. Pindolol, through its intrinsic sympathomimetic activity, may be a suitable option for patients who experience significant bradycardia with other beta-blockers. A thorough understanding of these differences is crucial for researchers, scientists, and drug development professionals in optimizing treatment strategies and developing novel cardiovascular therapies.
References
- 1. Selective vs Nonselective Beta Blockers | Power [withpower.com]
- 2. m.youtube.com [m.youtube.com]
- 3. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 4. Carvedilol [medbox.iiab.me]
- 5. Carvedilol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. droracle.ai [droracle.ai]
- 8. Comparison of the effects of pindolol and propranolol on exercise performance in young men with systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Nadolol - Wikipedia [en.wikipedia.org]
- 11. A Beta Blocker List and Their Differences - GoodRx [goodrx.com]
- 12. Topical ophthalmic beta blockers: a comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the ocular beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vasodilatory effects of carvedilol and pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Is it time to replace propranolol with carvedilol for portal hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Is carvedilol better than propranolol in portal hypertension? - Wong - AME Medical Journal [amj.amegroups.org]
- 17. droracle.ai [droracle.ai]
- 18. Safety and efficacy of carvedilol in severe heart failure. The U.S. Carvedilol Heart Failure Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Advantages in the use of carvedilol versus propranolol for the protection of cardiac mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A double-masked comparison of carteolol and timolol in ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Nonselective Betablockers: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
In Vivo Validation of Carvedilol's Antihypertensive Effects: A Comparative Guide
A Note on "Carpindolol": Initial searches for "this compound" did not yield relevant results for an antihypertensive agent. It is highly likely that this was a typographical error for "Carvedilol," a well-established beta-blocker with antihypertensive properties. This guide will, therefore, focus on the in vivo validation of Carvedilol (B1668590).
Introduction
Carvedilol is a third-generation, non-selective beta-blocker that distinguishes itself from other beta-blockers through its additional alpha-1 adrenergic blocking properties, which contribute to its vasodilatory effects. This dual-action mechanism allows Carvedilol to reduce blood pressure by decreasing both cardiac output and peripheral vascular resistance. This guide provides a comparative analysis of the antihypertensive effects of Carvedilol against other beta-blockers, supported by in vivo experimental data, to assist researchers and drug development professionals in evaluating its therapeutic potential.
Mechanism of Action: A Dual-Pronged Approach
Carvedilol exerts its antihypertensive effects through a multi-faceted mechanism of action, primarily by blocking both beta and alpha-1 adrenergic receptors.
-
Beta-Adrenergic Blockade (β1 and β2): By blocking β1 receptors in the heart, Carvedilol reduces heart rate and cardiac contractility, leading to a decrease in cardiac output. The blockade of β2 receptors can contribute to vasoconstriction in some vascular beds.
-
Alpha-1 Adrenergic Blockade (α1): This is a key feature that differentiates Carvedilol from many other beta-blockers. The blockade of α1 receptors in vascular smooth muscle leads to vasodilation, reducing total peripheral resistance. This action counteracts the potential for unopposed alpha-mediated vasoconstriction that can be seen with non-selective beta-blockers lacking this property.
This combined action results in a more potent blood pressure-lowering effect compared to beta-blockers that only act on beta receptors.
Carvedilol's dual blockade of beta and alpha-1 adrenergic receptors.
Comparative In Vivo Efficacy
In vivo studies, particularly in spontaneously hypertensive rats (SHRs), a common model for human essential hypertension, have demonstrated Carvedilol's potent antihypertensive effects.
Data from Animal Studies
The following tables summarize the comparative effects of Carvedilol and other beta-blockers in spontaneously hypertensive rats.
| Table 1: Effect of Carvedilol vs. Propranolol (B1214883) on Systolic Blood Pressure and Heart Rate in SHRs | |||
| Treatment | Dose | Change in Systolic Blood Pressure (SBP) | Change in Heart Rate |
| Carvedilol | 3-30 mg/kg (single oral dose) | Dose-dependent decrease[1] | Dose-dependent decrease[1] |
| Carvedilol | 10 mg/kg (repeated oral dose) | Significant decrease[1] | Bradycardia[1] |
| Propranolol | N/A | Less effective at reducing total peripheral resistance compared to Carvedilol[1] | Reduced heart rate[2] |
| Table 2: Comparative Effects of Carvedilol and Other Beta-Blockers on Cardiovascular Parameters in Hypertensive Rats | |||
| Drug | Model | Effect on Blood Pressure | Other Notable Effects |
| Carvedilol | Stroke-Prone SHR | No significant effect on SBP in one study, but sustained reductions in another[2][3] | Reduced heart rate, renal damage, and cardiac hypertrophy to a greater extent than propranolol.[2] |
| Propranolol | Stroke-Prone SHR | No significant effect on SBP[2] | Reduced heart rate and renal damage.[2] |
| Metoprolol | SHR with coronary stenosis | Similar SBP lowering to Carvedilol and Propranolol.[4] | Did not improve ejection fraction to the same extent as Carvedilol.[4] |
Data from Human Studies
Clinical trials in hypertensive patients have also compared Carvedilol to other beta-blockers.
| Table 3: Hemodynamic Effects of Carvedilol vs. Metoprolol in Hypertensive Patients | ||
| Parameter | Carvedilol | Metoprolol |
| Systolic Blood Pressure | Significant reduction | Significant reduction |
| Diastolic Blood Pressure | Persistent reduction | Less consistent reduction |
| Cardiac Output | Not significantly changed | Significantly reduced |
| Systemic Vascular Resistance | Reduced | Increased |
Experimental Protocols
The following is a generalized protocol for evaluating the antihypertensive effects of a test compound like Carvedilol in a spontaneously hypertensive rat (SHR) model.
Animal Model
-
Species: Spontaneously Hypertensive Rats (SHRs).
-
Age: Typically, studies begin with young adult rats (e.g., 12-16 weeks old) when hypertension is well-established.
-
Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
Drug Administration
-
Test Article: Carvedilol.
-
Comparators: Metoprolol, Propranolol, or other antihypertensive agents.
-
Vehicle Control: A suitable vehicle (e.g., saline, distilled water with a small amount of a solubilizing agent like Tween 80).
-
Route of Administration: Oral gavage is a common method for daily administration.
-
Dosing Regimen: Doses are selected based on previously published studies. Administration is typically once daily for a chronic study duration (e.g., 4-8 weeks).
Blood Pressure and Heart Rate Measurement
-
Method: The tail-cuff method is a widely used non-invasive technique for repeated measurements in conscious rats.
-
Procedure:
-
Rats are placed in a restrainer to minimize movement.
-
A cuff is placed around the base of the tail.
-
The cuff is inflated and then slowly deflated.
-
A sensor detects the return of blood flow to determine systolic and diastolic blood pressure, as well as heart rate.
-
Multiple readings are taken for each animal at each time point and averaged.
-
-
Frequency: Measurements are typically taken at baseline before the start of treatment and then at regular intervals (e.g., weekly) throughout the study.
Data Analysis
-
Statistical Methods: Data are typically presented as mean ± standard error of the mean (SEM). Statistical significance between groups is often determined using analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of <0.05 is generally considered statistically significant.
Workflow for in vivo antihypertensive studies in SHRs.
Conclusion
The in vivo evidence from both animal models and human clinical trials consistently demonstrates that Carvedilol is an effective antihypertensive agent. Its unique dual-action mechanism of beta and alpha-1 adrenergic blockade provides a distinct advantage over many other beta-blockers, resulting in a potent reduction in blood pressure through both decreased cardiac output and peripheral vasodilation. Comparative studies suggest that Carvedilol may offer superior hemodynamic control and end-organ protection compared to traditional beta-blockers like propranolol and metoprolol. These findings underscore the importance of considering the specific pharmacological properties of beta-blockers when selecting an antihypertensive therapy.
References
- 1. Studies on the antihypertensive properties of carvedilol, a compound with beta-blocking and vasodilating effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic carvedilol reduces mortality and renal damage in hypertensive stroke-prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carvedilol, a novel cardiovascular agent, inhibits development of vascular and ventricular hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Head-to-head comparison of Carpindolol and a selective beta-1 blocker
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed head-to-head comparison of the pharmacological properties of Carpindolol and a representative selective beta-1 adrenergic receptor blocker, Atenolol. The objective is to furnish researchers, scientists, and drug development professionals with a concise and data-driven resource to inform their research and development efforts. This comparison focuses on key pharmacodynamic parameters, including receptor binding affinity, receptor selectivity, and intrinsic sympathomimetic activity (ISA).
Overview of a Non-Selective vs. a Selective Beta-1 Blocker
Beta-adrenergic receptor antagonists, or beta-blockers, are a cornerstone in the management of various cardiovascular diseases. Their therapeutic effects are primarily mediated by blocking the effects of catecholamines at beta-adrenergic receptors. A key differentiating factor among beta-blockers is their selectivity for the beta-1 and beta-2 adrenergic receptor subtypes.
This compound is a non-selective beta-blocker, meaning it exhibits affinity for both beta-1 and beta-2 adrenergic receptors.[1] In addition to its beta-blocking activity, this compound is also known to interact with serotonin (B10506) 5-HT1A and 5-HT1B receptors.
Atenolol , in contrast, is a selective beta-1 adrenergic receptor antagonist.[2] Its primary mechanism of action involves the blockade of beta-1 receptors, which are predominantly located in the heart. This selectivity is dose-dependent and can be lost at higher concentrations.[2]
Mechanism of Action and Signaling Pathways
The binding of a beta-blocker to its target receptor initiates a cascade of intracellular signaling events. The following diagram illustrates the canonical beta-adrenergic receptor signaling pathway and the points of intervention for both this compound and a selective beta-1 blocker.
Head-to-Head Pharmacological Profile
The following tables summarize the key pharmacodynamic parameters for this compound and Atenolol.
Table 1: Receptor Binding Affinity (Ki) and Selectivity
Receptor binding affinity, expressed as the inhibition constant (Ki), is a measure of the drug's potency at its target receptor. A lower Ki value indicates a higher binding affinity. Receptor selectivity is determined by the ratio of Ki values for different receptor subtypes.
| Compound | β1-Adrenergic Receptor Ki (nM) | β2-Adrenergic Receptor Ki (nM) | β2/β1 Selectivity Ratio | Reference |
| This compound | Data Not Available | Data Not Available | Non-selective | [1] |
| Atenolol | 170 - 1,500 | 8,140 - 9,550 | ~5-9 | [2] |
Note: The selectivity ratio for Atenolol is an approximation based on the provided range of Ki values.
Table 2: Intrinsic Sympathomimetic Activity (ISA)
Intrinsic sympathomimetic activity refers to the capacity of a beta-blocker to weakly activate the beta-adrenergic receptor, in addition to its blocking effects. This is often expressed as a percentage of the maximal response induced by a full agonist like isoproterenol.
| Compound | Intrinsic Sympathomimetic Activity (ISA) | Reference |
| This compound | Present (Quantitative data not available) | [1] |
| Atenolol | Absent | [2] |
Experimental Protocols
The data presented in this guide are typically generated using standardized in vitro and in vivo experimental protocols. Below are outlines of the key methodologies.
Radioligand Binding Assay for Receptor Affinity (Ki)
This assay is used to determine the binding affinity of a compound for a specific receptor.
Detailed Methodology:
-
Membrane Preparation: Cell membranes expressing the beta-1 or beta-2 adrenergic receptor are isolated and prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [125I]-Iodocyanopindolol) and varying concentrations of the unlabeled test compound (this compound or Atenolol).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: A competition binding curve is generated by plotting the percentage of specific binding against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay for Intrinsic Sympathomimetic Activity (ISA)
This functional assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a downstream second messenger in the beta-adrenergic signaling pathway.
Detailed Methodology:
-
Membrane Preparation: Cell membranes containing beta-adrenergic receptors are prepared.
-
Reaction: The membranes are incubated with [α-32P]ATP, a source of radiolabeled substrate, in the presence of varying concentrations of the test compound (e.g., this compound) or a full agonist (e.g., isoproterenol) as a positive control.
-
Separation: The reaction is stopped, and the newly synthesized [32P]cAMP is separated from the unreacted [α-32P]ATP, typically using column chromatography.
-
Quantification: The amount of [32P]cAMP is quantified by scintillation counting.
-
Data Analysis: The adenylyl cyclase activity is calculated for each concentration of the test compound. The intrinsic sympathomimetic activity is then expressed as a percentage of the maximal stimulation achieved with the full agonist.
Summary and Conclusion
The provided experimental protocols offer a foundational understanding of the methodologies employed to characterize these critical pharmacodynamic parameters. For researchers and drug development professionals, a thorough understanding of these differences is paramount for the rational design and development of new cardiovascular therapies. Further investigation into the specific quantitative properties of this compound would be beneficial for a more complete head-to-head comparison.
References
A Comparative Guide to the Synthesis of Carvedilol: Assessing Reproducibility and Efficiency
For researchers, scientists, and professionals in drug development, the selection of a synthetic route for an active pharmaceutical ingredient (API) is a critical decision impacting yield, purity, cost, and scalability. This guide provides a comparative analysis of prominent synthesis methods for Carvedilol (B1668590), a widely used beta-blocker. The following sections detail the experimental protocols for key synthetic strategies, present quantitative data for comparison, and illustrate the associated signaling pathways.
It is important to note that the user initially requested information on "Carpindolol." However, based on the prevalence of scientific literature, it is highly likely that this was a typographical error for "Carvedilol." All subsequent information pertains to the synthesis and analysis of Carvedilol.
Comparison of Carvedilol Synthesis Methods
The synthesis of Carvedilol primarily revolves around the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethanamine. The major challenge in this synthesis is the formation of a "bis-impurity" (Impurity B), where a second molecule of the epoxide reacts with the secondary amine of the desired product. Various methods have been developed to mitigate this issue.
| Method | Key Strategy | Reported Yield | Purity/Impurity Profile | Reaction Time | Key Advantages | Key Disadvantages |
| Method 1: The Innovator's Method | Direct condensation of 4-(oxiran-2-ylmethoxy)-9H-carbazole and 2-(2-methoxyphenoxy)ethanamine. | 58-88% (crude)[1] | Significant formation of bis-impurity (10-15% after isolation). | 18-20 hours[1] | Simple, direct route. | High level of difficult-to-remove impurity, requiring extensive purification. |
| Method 2: Amine Protection Strategy | Protection of the secondary amine of a precursor with a group like tosyl or benzyl, followed by deprotection. | ~67% (overall)[2] | Minimizes the formation of bis-impurity.[2] | Multiple steps, longer overall time. | High purity of the final product. | Adds extra steps of protection and deprotection, potentially lowering overall yield and increasing cost. |
| Method 3: Oxazolidinone Intermediate | Utilizes a 5-substituted-2-oxazolidinone intermediate to avoid the formation of the bis-impurity.[3] | ~70% (final step)[3] | Avoids the formation of bis-impurity.[3] | Several hours per step. | High purity product. | Requires the synthesis of a specific intermediate, adding complexity to the overall process. |
| Method 4: Halohydrin Protection | Protection of the hydroxyl group of the intermediate 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol to prevent epoxide formation. | 48-56% (final steps) | Avoids bis-impurity formation. | ~4 hours for key steps. | Efficient in preventing the key impurity. | Introduces additional protection/deprotection steps. |
Experimental Protocols
Method 1: The Innovator's Method (Representative Protocol)
This method involves the direct condensation of the two key intermediates.
Step 1: Synthesis of 4-(2,3-epoxypropoxy)carbazole (B193025) To a stirred solution of 4-hydroxy carbazole (B46965) (100g, 0.545 mol) in water (300 ml) and dimethyl sulfoxide (B87167) (DMSO, 150 ml), sodium hydroxide (B78521) (23.0g, 0.575 mol) is added. The mixture is cooled to 10-15°C, and epichlorohydrin (B41342) (75.6g, 0.817 mol) is added over 1 hour. The temperature is then raised to 45°C and maintained for 6 hours. The product is precipitated by adding water, filtered, and recrystallized from methanol (B129727) to yield 4-(2,3-epoxypropoxy)carbazole.[4]
-
Yield: ~80%[4]
Step 2: Synthesis of Carvedilol 4-(2,3-epoxypropoxy)carbazole (25.0g, 0.104 moles) and 2-(2-methoxyphenoxy)ethylamine (B47019) (39.35g, 0.235 moles) are dissolved in DMSO (250 ml). The reaction mixture is heated to approximately 70°C and maintained for 18-20 hours. After cooling, the mixture is quenched with water and extracted with dichloromethane. The organic layer is washed, and the crude Carvedilol is precipitated and then purified by recrystallization from ethyl acetate.[1]
Visualizing Synthesis and Signaling
To better understand the workflow and the biological context of Carvedilol, the following diagrams have been generated.
Carvedilol Synthesis Workflow (Innovator's Method)
Caption: Workflow of the innovator's synthesis method for Carvedilol.
Carvedilol Signaling Pathway
Carvedilol exhibits a unique mechanism of action, acting as a biased ligand at the β2-adrenergic receptor. It blocks Gs-protein-mediated signaling while simultaneously activating β-arrestin-dependent pathways.[5]
Caption: Carvedilol's biased agonism at the β2-adrenergic receptor.
References
- 1. EP1741700B1 - Process for the preparation of carvedilol - Google Patents [patents.google.com]
- 2. jocpr.com [jocpr.com]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. connectjournals.com [connectjournals.com]
- 5. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Carvedilol for its Target Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor specificity of Carvedilol (B1668590) against other well-established beta-blockers, namely Propranolol, Metoprolol, and Labetalol (B1674207). The following sections present quantitative data on binding affinities and functional activities, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to support the validation of Carvedilol's receptor binding profile.
Data Presentation: A Comparative Analysis of Receptor Affinities
The specificity of a drug is paramount to its therapeutic efficacy and safety profile. The following tables summarize the binding affinities (Ki) and functional antagonist activities (IC50) of Carvedilol and comparator beta-blockers at their primary adrenergic targets and key off-target receptors. Lower Ki and IC50 values indicate higher affinity and potency, respectively.
Table 1: Adrenergic Receptor Binding Affinities (Ki, nM)
| Compound | β1-Adrenergic Receptor | β2-Adrenergic Receptor | α1-Adrenergic Receptor |
| Carvedilol | 0.32 - 5[1][2] | 0.13 - 0.40[1] | Potent binding, ~1.7-fold less than β1[2] |
| Propranolol | ~2.4[3] | High Affinity | Weak indirect agonist activity |
| Metoprolol | 47[4] | 2960[4] | No significant affinity |
| Labetalol | High Affinity | High Affinity | ~3-7 fold less potent than β blockade[5][6] |
Table 2: Functional Antagonist Activity (IC50, nM)
| Compound | β1-Adrenergic Receptor | β2-Adrenergic Receptor | α1-Adrenergic Receptor |
| Carvedilol | 1.32[7] | Data not readily available | Data not readily available |
| Propranolol | Data not readily available | Data not readily available | Data not readily available |
| Metoprolol | Data not readily available | Data not readily available | N/A |
| Labetalol | Data not readily available | Data not readily available | Data not readily available |
Table 3: Off-Target Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A Receptor | 5-HT2A Receptor |
| Carvedilol | Affinity noted in rat proteins[1] | Moderate affinity[1][8] |
| Propranolol | Weak antagonist | Weak antagonist |
| Metoprolol | No significant affinity reported | No significant affinity reported |
| Labetalol | No significant affinity reported | No significant affinity reported |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
This assay quantifies the affinity of a drug for its target receptor by measuring the displacement of a radioactively labeled ligand.
a. Membrane Preparation:
-
Homogenize cells or tissues expressing the target adrenergic receptors in an ice-cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation.
-
Wash the membrane pellet with a fresh assay buffer and resuspend to a desired protein concentration.[9]
b. Binding Reaction:
-
In a multi-well plate, add the prepared membranes, the radioligand (e.g., [³H]-dihydroalprenolol for beta-receptors or [³H]-prazosin for alpha-1 receptors), and varying concentrations of the unlabeled competitor drug (Carvedilol or comparators).[10]
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes).[9]
c. Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[9]
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
d. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the competitor drug.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This assay measures the functional consequence of receptor antagonism by quantifying the inhibition of agonist-stimulated cyclic AMP (cAMP) production.
a. Cell Culture and Treatment:
-
Plate cells expressing the target beta-adrenergic receptor (e.g., HEK293 cells) in a multi-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[10]
-
Add varying concentrations of the antagonist drug (Carvedilol or comparators) to the cells.
-
Stimulate the cells with a known beta-adrenergic agonist (e.g., Isoproterenol) to induce cAMP production.[10]
b. Cell Lysis and cAMP Measurement:
-
After incubation, lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or LANCE).[10]
c. Data Analysis:
-
Plot the cAMP concentration against the concentration of the antagonist drug.
-
Determine the IC50 value, which is the concentration of the antagonist that causes a 50% reduction in the agonist-induced cAMP production.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Beta-Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow of a Competitive Radioligand Binding Assay.
Caption: Logical Relationship for Comparing Beta-Blocker Specificity.
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor-Ligand Binding Assays [labome.com]
- 3. drugs.com [drugs.com]
- 4. Review of long-term treatment with labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac adrenergic receptor effects of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characteristic effects of alpha1-beta1,2-adrenergic blocking agent, carvedilol, on [Ca2+]i in ventricular myocytes compared with those of timolol and atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling Carpindolol
Essential Safety and Handling Guide for Carpindolol
This guide provides crucial safety and logistical information for laboratory professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment. The following protocols for personal protective equipment (PPE), handling, disposal, and emergency measures are based on established safety data sheets and guidelines for hazardous drugs.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a pharmaceutical agent that may cause allergic skin reactions.[1] Overexposure can lead to symptoms such as irregular breathing, slow pulse, fainting, dizziness, and bluish skin discoloration.[1] Therefore, appropriate personal protective equipment is mandatory to minimize exposure risk.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Wear two pairs of chemotherapy-grade gloves.[2] The inner glove should be worn under the gown cuff and the outer glove over the cuff.[2] Change gloves every hour or immediately if torn, punctured, or contaminated.[2] |
| Body Protection | Gown | A disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[2][3] Gowns should close in the back and not be worn outside the handling area.[3] |
| Eye and Face Protection | Safety Goggles and Face Shield | Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] A face shield should be worn in addition to goggles when there is a risk of splashes or spills.[5] |
| Respiratory Protection | NIOSH-certified Respirator (e.g., N95) | A fit-tested respirator is necessary when there is a risk of generating airborne powder or aerosols, such as when unpacking non-plastic containers or during spill cleanup.[3][5] |
| Head and Foot Protection | Head/Hair Covers and Shoe Covers | Disposable head and hair coverings, including for beards and mustaches, are recommended to protect against residue.[5] Shoe covers should be worn to prevent the spread of contamination.[5] |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Always handle this compound in a designated area, such as a restricted access room.[2] Avoid breaking or crushing tablets to prevent aerosolization.[1]
-
Activities: Prohibit eating, drinking, smoking, and applying cosmetics in the handling area.[2]
-
Hand Hygiene: Wash hands thoroughly before putting on and after removing gloves.[2]
Disposal Plan:
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[4]
-
Contaminated PPE: Place used gloves and other disposable PPE in a sealed plastic bag for disposal.[2]
-
Unused Product: For disposal of unused medicine not on a flush list, mix the medicine (without crushing tablets or capsules) with an unappealing substance like dirt or used coffee grounds. Place the mixture in a sealed container before throwing it in the trash.[6]
-
Containers: Remove or scratch out all personal information from prescription labels on empty containers before recycling or discarding them.[6]
Emergency Procedures
In the event of exposure, follow these immediate first-aid measures:
-
Skin Contact: Remove contaminated clothing and flush the exposed area with large amounts of water.[1] Wash the affected skin with soap and water.[7] Seek medical attention if a skin reaction occurs.[1]
-
Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][8] Obtain medical attention.[1]
-
Ingestion: If the person is conscious, wash out their mouth with water and give them plenty of water to drink.[1] Call a poison control center or doctor for treatment advice.[8] Do not induce vomiting unless instructed to do so by medical personnel.
-
Inhalation: Although the risk is low for the solid form, if inhalation occurs, move the person to fresh air.[1] Consult a doctor if complaints arise.[9]
Visualized Workflows
The following diagrams illustrate the standard workflow for handling this compound and the procedural flow for emergency situations.
Caption: Workflow for handling this compound.
Caption: Emergency response to this compound exposure.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. fishersci.com [fishersci.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. pharmacopoeia.com [pharmacopoeia.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
